molecular formula C8H16O2 B124892 Octanoic-d15 acid CAS No. 69974-55-6

Octanoic-d15 acid

Numéro de catalogue: B124892
Numéro CAS: 69974-55-6
Poids moléculaire: 159.30 g/mol
Clé InChI: WWZKQHOCKIZLMA-PMELWRBQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Octanoic-d15 acid, also known as this compound, is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 159.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZKQHOCKIZLMA-PMELWRBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515035
Record name (~2~H_15_)Octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69974-55-6
Record name (~2~H_15_)Octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69974-55-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Octanoic-d15 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic-d15 acid (Caprylic-d15 acid) is the deuterium-labeled form of octanoic acid, a saturated fatty acid. Its primary application in research and development is as an internal standard for the quantification of octanoic acid in various biological matrices. The incorporation of fifteen deuterium atoms provides a distinct mass shift, allowing for precise differentiation from its endogenous, non-labeled counterpart in mass spectrometry-based analyses. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and a visual representation of a typical analytical workflow.

Chemical and Physical Properties

This compound is a stable, isotopically enriched compound with physical and chemical properties nearly identical to unlabeled octanoic acid, making it an ideal internal standard. Key identifying information and physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Name octanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15 acid
Synonyms Caprylic-d15 acid, FA 8:0-d15
CAS Number 69974-55-6
Molecular Formula C₈HD₁₅O₂
Molecular Weight 159.30 g/mol
Physical State Liquid at room temperature
Isotopic Purity ≥98 atom % D
Chemical Purity ≥99%
Boiling Point 237 °C (for unlabeled octanoic acid)
Melting Point 16 °C (for unlabeled octanoic acid)
Density 1.005 g/mL at 25 °C (for unlabeled octanoic acid)
Refractive Index n20/D 1.4245 (for unlabeled octanoic acid)
Solubility Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). Insoluble in water.
Storage Store at room temperature.
Stability Stable for up to 5 years.

Experimental Protocols

The most common application of this compound is as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a detailed methodology for the quantification of octanoic acid in a biological sample using this compound as an internal standard.

Quantitative Analysis of Octanoic Acid using GC-MS with an Internal Standard

Objective: To accurately quantify the concentration of octanoic acid in a biological sample (e.g., plasma, tissue homogenate) using a stable isotope dilution method with this compound.

Principle: A known amount of this compound is added to the sample at the beginning of the preparation process. This "spiked" sample is then subjected to extraction and derivatization. Because the deuterated standard has virtually identical chemical and physical properties to the endogenous analyte, it will experience the same degree of loss or variation during sample processing. By comparing the peak area of the analyte to the peak area of the internal standard in the GC-MS analysis, accurate quantification can be achieved.

Materials:

  • Biological sample

  • This compound solution of known concentration

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Boron trifluoride-methanol (BF₃-Methanol) reagent (12-14%)

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Sample Spiking: To a known volume or weight of the biological sample, add a precise amount of the this compound internal standard solution. The amount of internal standard added should be comparable to the expected concentration of the endogenous octanoic acid.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) solution of chloroform:methanol to the spiked sample.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Add 0.9% NaCl solution and vortex for another 30 seconds.

    • Centrifuge the sample at approximately 2000 x g for 5-10 minutes to achieve phase separation.

    • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1-2 mL of BF₃-Methanol reagent.

    • Tightly cap the tube and heat at 60-100°C for 10-30 minutes to facilitate the esterification of fatty acids to their methyl esters.

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of water and 1 mL of hexane to the tube.

    • Vortex thoroughly to extract the FAMEs into the hexane layer.

    • Allow the phases to separate and carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the final hexane extract to a GC autosampler vial.

  • GC-MS Analysis:

    • Inject an aliquot of the FAMEs solution into the GC-MS system.

    • The GC will separate the FAMEs based on their volatility and interaction with the column stationary phase.

    • The mass spectrometer will detect and quantify the ions corresponding to the methyl ester of octanoic acid and the methyl ester of this compound.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous octanoic acid methyl ester and the this compound methyl ester.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of octanoic acid in the original sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled octanoic acid and a constant concentration of the internal standard.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of octanoic acid using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample spike Spike with This compound sample->spike extraction Lipid Extraction (e.g., Folch Method) spike->extraction derivatization Derivatization to FAMEs (BF3-Methanol) extraction->derivatization gcms GC-MS Analysis derivatization->gcms Inject Sample data Data Processing (Peak Area Ratio) gcms->data quantification Quantification (Standard Curve) data->quantification

Caption: Workflow for fatty acid quantification using an internal standard.

Conclusion

This compound is an indispensable tool for researchers requiring precise and accurate quantification of octanoic acid. Its chemical and physical properties, which closely mirror those of its unlabeled counterpart, ensure its reliability as an internal standard in mass spectrometry-based analytical methods. The detailed experimental protocol provided in this guide offers a robust framework for the application of this compound in a research setting. Proper implementation of such stable isotope dilution techniques is crucial for generating high-quality, reproducible data in fields ranging from metabolic research to drug development.

An In-Depth Technical Guide to the Physical Characteristics of Deuterated Octanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated octanoic acid, with a specific focus on octanoic-d15 acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The guide details quantitative physical data, outlines relevant experimental protocols for their determination, and provides a visualization of the metabolic pathway of octanoic acid.

Core Physical Properties

The deuteration of octanoic acid, a medium-chain saturated fatty acid, leads to a notable increase in its molecular weight and density, while other physical properties such as melting and boiling points show minimal deviation from the non-deuterated form. These characteristics are pivotal for applications in metabolic research, pharmacokinetic studies, and as internal standards in mass spectrometry-based quantification.[1][2]

Data Summary: Physical Characteristics of Octanoic Acid and Deuterated Octanoic Acid

For ease of comparison, the following table summarizes the key physical properties of standard octanoic acid and its deuterated analogue, this compound.

Physical PropertyOctanoic Acid (Non-deuterated)This compound
Synonyms Caprylic Acid, n-Octoic AcidCaprylic-d15 Acid, Octanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15 acid
Molecular Formula C₈H₁₆O₂C₈HD₁₅O₂
Molecular Weight 144.21 g/mol 159.30 g/mol [3]
Melting Point 16 - 16.5 °C[4][5]16 °C[3][6]
Boiling Point 237 °C[7]237 °C[3][6]
Density 0.91 g/mL at 25 °C[7]1.005 g/mL at 25 °C[3][6]
Refractive Index n20/D 1.428[7]n20/D 1.4245[3][6]
Appearance Colorless to light yellow oily liquid[4][7]Liquid[2]
Solubility Very slightly soluble in water; freely soluble in alcohol, chloroform, ether.[4]Soluble in DMF, DMSO, and Ethanol (30 mg/ml for each).[2]

Experimental Protocols for Determination of Physical Characteristics

The following sections detail the standard methodologies for determining the key physical properties listed above. These protocols are generally applicable to organic liquids like deuterated octanoic acid.

Determination of Melting Point (Capillary Method)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For fatty acids that are solid at or near room temperature, the capillary method is a common and reliable technique.

Methodology:

  • Sample Preparation: A small amount of the crystallized deuterated octanoic acid is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed down to a height of 2-3 mm by tapping the tube.[8]

  • Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube or an automated instrument, which contains a heat-transfer fluid (e.g., mineral oil or silicone oil).[8]

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the expected melting point is approached.[9]

  • Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure substance, this range should be narrow.[8][9]

Determination of Boiling Point (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. A simple distillation is a standard method for determining the boiling point of a liquid organic compound.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a calibrated thermometer. A small volume (e.g., 5 mL) of deuterated octanoic acid is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.[10][11]

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.[11]

  • Temperature Reading: The thermometer should be positioned so that the top of the bulb is level with the side arm of the distillation head. The temperature is recorded when it stabilizes, which indicates that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.[10][11]

  • Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment, as the boiling point is pressure-dependent. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.[10]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, or specific gravity bottle, is a piece of glassware designed to hold a very precise volume of liquid, allowing for accurate density determination.[12]

Methodology:

  • Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.[6]

  • Mass of Pycnometer with a Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature. The mass is measured again. The volume of the pycnometer can be calculated from the mass and known density of the reference liquid.[6]

  • Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with deuterated octanoic acid at the same temperature. The mass is measured.[12]

  • Density Calculation: The density of the deuterated octanoic acid is calculated by dividing the mass of the sample by the volume of the pycnometer.[12]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.[13]

Methodology:

  • Instrument Calibration: The Abbe refractometer is calibrated using a standard of known refractive index, often distilled water.[14]

  • Sample Application: A few drops of the deuterated octanoic acid are placed on the clean, dry prism of the refractometer.[15]

  • Measurement: Light is passed through the sample, and the telescope is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.[14]

  • Reading and Temperature Correction: The refractive index is read from the instrument's scale. The temperature of the sample should be recorded, as the refractive index is temperature-dependent. If the measurement temperature is not the standard 20°C, a correction factor is typically applied.[15]

Metabolic Pathway of Octanoic Acid

Octanoic acid, as a medium-chain fatty acid, is primarily metabolized in the mitochondria of cells through a process called beta-oxidation.[16][17] This catabolic pathway breaks down the fatty acid into two-carbon acetyl-CoA units, which can then enter the citric acid cycle for energy production.[18][19] The use of deuterated octanoic acid allows researchers to trace its metabolic fate and quantify its conversion to various metabolites.[5][20]

Beta_Oxidation Figure 1: Mitochondrial Beta-Oxidation of Octanoic Acid Octanoyl_CoA Octanoyl-CoA (C8) Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Octanoyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Hexanoyl_CoA Hexanoyl-CoA (C6) Ketoacyl_CoA->Hexanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA cycle_note Cycle repeats, shortening the acyl chain by 2 carbons each time. to_TCA To Citric Acid Cycle Acetyl_CoA->to_TCA FAD FAD FADH2 FADH₂ FAD->FADH2 e⁻ H2O H₂O NAD NAD⁺ NADH NADH + H⁺ NAD->NADH e⁻ CoA CoA-SH

Figure 1: Mitochondrial Beta-Oxidation of Octanoic Acid

References

An In-depth Technical Guide to the Synthesis and Purification of Octanoic-d15 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Octanoic-d15 acid (also known as Caprylic-d15 acid), a perdeuterated analog of octanoic acid. Isotopically labeled compounds like this compound are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis by mass spectrometry.[1][2] This document outlines a feasible synthetic route, detailed purification protocols, and the analytical techniques required to ensure high isotopic and chemical purity.

Synthesis of this compound

The most effective method for achieving high isotopic enrichment in the synthesis of this compound is through a heterogeneous catalytic hydrogen-deuterium (H/D) exchange reaction. This method utilizes a platinum-on-carbon (Pt/C) catalyst in the presence of a deuterium source, typically heavy water (D₂O), under elevated temperature and pressure. This approach has been shown to be effective for the deuteration of various organic molecules, including fatty acids.[3][4]

Proposed Synthetic Pathway: Catalytic H/D Exchange

The perdeuteration of octanoic acid involves the exchange of all 15 hydrogen atoms on the alkyl chain with deuterium atoms. The carboxylic acid proton is readily exchangeable and is not typically included in the deuteration count of the final product used for tracing studies.

Reaction:

CH₃(CH₂)₆COOH + D₂O (excess) --(Pt/C catalyst, Heat)--> CD₃(CD₂)₆COOH + H₂O/HDO

Detailed Experimental Protocol

This protocol is based on established methods for catalytic H/D exchange on aliphatic chains and is optimized for the synthesis of this compound.

Materials:

  • Octanoic acid (≥99% purity)

  • 10% Platinum on activated carbon (Pt/C) catalyst

  • Deuterium oxide (D₂O, ≥99.8 atom % D)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • High-pressure stainless-steel reactor equipped with a magnetic stirrer and temperature controller

Procedure:

  • Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly cleaned, dried, and charged with octanoic acid (10 g, 69.3 mmol) and 10% Pt/C catalyst (1 g, 10 wt% of the substrate).

  • Addition of Deuterium Source: Deuterium oxide (100 mL) is added to the reactor. The large excess of D₂O drives the equilibrium towards complete H/D exchange.

  • Reaction Conditions: The reactor is sealed and purged with an inert gas (e.g., argon) to remove air. The reaction mixture is then heated to 200-220°C with vigorous stirring. The pressure inside the reactor will increase due to the vapor pressure of D₂O at this temperature. The reaction is maintained under these conditions for 48-72 hours to ensure maximum deuteration.

  • Reaction Work-up: After cooling the reactor to room temperature, the reaction mixture is carefully transferred to a separatory funnel.

  • Extraction: The product is extracted from the aqueous phase with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. To ensure the removal of any residual D₂O, the product can be co-evaporated with anhydrous toluene.

Purification of this compound

Purification is critical to remove any unreacted starting material, partially deuterated species, and byproducts. A combination of acid-base extraction and fractional distillation is recommended for achieving high chemical purity.

Purification Protocol

Materials:

  • Crude this compound

  • 1 M Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Fractional distillation apparatus

Procedure:

  • Acid-Base Extraction: The crude product is dissolved in diethyl ether and washed with a 1 M NaOH solution. The aqueous phase, containing the sodium salt of the acid, is collected. The organic layer is discarded.[5]

  • Acidification and Re-extraction: The aqueous phase is acidified with 6 M HCl to a pH below the pKa of octanoic acid (~4.9), causing the free acid to precipitate or oil out. The acidified solution is then extracted with diethyl ether (3 x 50 mL).[5]

  • Drying and Solvent Removal: The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the purified this compound.

  • Fractional Distillation (Optional): For the highest purity, the acid can be further purified by fractional distillation under reduced pressure. The boiling point of non-deuterated octanoic acid is 237 °C at atmospheric pressure.[6]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis of this compound - Key Parameters and Expected Results

ParameterValue
Starting MaterialOctanoic Acid
Catalyst10% Pt/C
Deuterium SourceD₂O
Reaction Temperature200-220 °C
Reaction Time48-72 hours
Expected Crude Yield 80-90%
Expected Isotopic Purity (atom % D) ≥98%

Table 2: Purification of this compound - Expected Purity and Yield

Purification StepExpected RecoveryExpected Chemical Purity
Acid-Base Extraction90-95%>98%
Fractional Distillation80-90%≥99%
Overall Purified Yield ~70-80% ≥99%

Table 3: Analytical Characterization of Final Product

Analytical TechniqueParameterSpecification
GC-MS Chemical Purity≥99%
Isotopic Purity (from mass shift)≥98 atom % D
¹H NMR Residual Proton SignalsConsistent with ≥98% deuteration
²H NMR Deuterium Signal DistributionConfirms deuteration across the alkyl chain
FT-IR C-D StretchPresence of C-D stretching vibrations

Mandatory Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification start Octanoic Acid + Pt/C + D2O reaction Catalytic H/D Exchange (200-220°C, 48-72h) start->reaction extraction1 Diethyl Ether Extraction reaction->extraction1 crude Crude this compound extraction1->crude acid_base Acid-Base Extraction crude->acid_base distillation Fractional Distillation acid_base->distillation final_product Pure this compound (≥99%) distillation->final_product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization Workflow

G cluster_analysis Analytical Characterization cluster_gcms GC-MS cluster_nmr NMR product Purified this compound gcms GC-MS Analysis product->gcms nmr NMR Spectroscopy product->nmr ftir FT-IR Spectroscopy product->ftir chem_purity Chemical Purity (%) gcms->chem_purity iso_purity Isotopic Purity (atom % D) gcms->iso_purity h1_nmr 1H NMR (Residual Protons) nmr->h1_nmr h2_nmr 2H NMR (Deuterium Distribution) nmr->h2_nmr

References

Navigating the Landscape of Isotopic Labeling: A Technical Guide to Octanoic-d15 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, drug development, and clinical diagnostics, the use of stable isotope-labeled compounds is indispensable. Octanoic-d15 acid, a deuterated analog of the medium-chain fatty acid, serves as a powerful tool for tracing metabolic pathways, quantifying endogenous molecules, and acting as a robust internal standard in mass spectrometry-based assays. This technical guide provides an in-depth exploration of the isotopic purity and enrichment of this compound, offering detailed experimental protocols and visual workflows to support its effective application in a research setting.

Quantitative Data Summary

The isotopic purity of commercially available this compound is a critical parameter for ensuring the accuracy and reliability of experimental results. High isotopic enrichment minimizes interference from unlabeled or partially labeled molecules, which is crucial for sensitive quantification. The data presented below is a summary of typical specifications from various commercial suppliers.

ParameterTypical ValueAnalytical Technique(s)
Isotopic Purity (atom % D) ≥98%[1][2][3]Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy[4]
Deuterium Enrichment ≥99% deuterated forms (d1-d15)[5]Mass Spectrometry
Chemical Purity ≥99%[1][2]Gas Chromatography (GC)

Experimental Protocols for Isotopic Purity Determination

Accurate determination of the isotopic enrichment of this compound is paramount. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for determining the isotopic distribution of volatile compounds. Due to the low volatility of free fatty acids, a derivatization step is necessary to convert this compound into a more volatile form, typically a fatty acid methyl ester (FAME) or a silylated ester.

1. Derivatization: Esterification to Fatty Acid Methyl Ester (FAME)

This protocol describes the formation of methyl octanoate-d15 using boron trifluoride-methanol (BF3-methanol), a common and effective method.

  • Materials:

    • This compound sample

    • 14% Boron trifluoride in methanol (BF3-methanol)

    • Hexane

    • Saturated sodium chloride (NaCl) solution

    • Anhydrous sodium sulfate (Na2SO4)

    • Autosampler vials with caps

    • Vortex mixer

    • Incubator or oven

  • Procedure:

    • Accurately weigh approximately 1 mg of this compound into a clean glass tube.

    • Add 100 µL of a suitable solvent, such as toluene, to dissolve the acid.

    • Add 50 µL of 14% BF3-methanol solution.

    • Cap the tube tightly and vortex for 10 seconds.

    • Incubate the mixture at 60°C for 60 minutes.

    • After cooling to room temperature, add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.

    • Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the FAME, to a clean autosampler vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph:

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).

    • Injector Temperature: 250°C.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-200) to identify the molecular ion of methyl octanoate and selected ion monitoring (SIM) for quantitative analysis of isotopic distribution.

    • SIM Ions to Monitor:

      • m/z 158 (molecular ion of unlabeled methyl octanoate, M+)

      • m/z 173 (molecular ion of methyl octanoate-d15, [M+15]+)

3. Data Analysis and Isotopic Purity Calculation

  • Identify the peak corresponding to methyl octanoate in the total ion chromatogram.

  • Examine the mass spectrum of this peak to confirm the presence of the expected molecular ions.

  • In SIM mode, integrate the peak areas for the ions corresponding to the unlabeled (m/z 158) and fully deuterated (m/z 173) species.

  • The isotopic purity (atom % D) can be calculated from the relative intensities of all deuterated and undeuterated molecular ions. A simplified estimation of enrichment can be made by comparing the peak area of the d15 isotopologue to the sum of the areas of all detected isotopologues (d0 to d15).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR spectroscopy provides a non-destructive method to assess the degree of deuteration by quantifying the residual proton signals in the molecule.

  • Materials:

    • This compound sample (5-10 mg)

    • Deuterated solvent (e.g., Chloroform-d, CDCl3)

    • Internal standard (e.g., 1,3,5-trichlorobenzene)

    • 5 mm NMR tubes

  • Procedure:

    • Accurately weigh the this compound sample and a known amount of the internal standard into a clean vial.

    • Dissolve the mixture in an appropriate volume of deuterated solvent (e.g., 0.7 mL of CDCl3).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrumentation and Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Solvent: Chloroform-d (CDCl3).

    • Acquisition Parameters:

      • Acquire a standard proton spectrum.

      • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time, for accurate integration of signals.

  • Data Analysis:

    • Identify and integrate the residual proton signals corresponding to the octanoic acid backbone (α-CH2, β-CH2, bulk -CH2-, and terminal -CH3).

    • Integrate the signal of the internal standard.

    • The degree of deuteration can be calculated by comparing the integrals of the residual proton signals to the integral of the known amount of the internal standard. The isotopic purity is then expressed as the percentage of deuterium at the labeled positions.

Visualizing Workflows and Pathways

Diagrams are essential tools for visualizing complex experimental processes and biological pathways. The following diagrams were created using the Graphviz DOT language to illustrate key concepts related to the use of this compound.

Experimental Workflow for Stable Isotope Tracing

This diagram outlines a typical workflow for a stable isotope tracing experiment using this compound in a cell culture model.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_interp Interpretation cell_culture Cell Culture (e.g., HepG2 cells) tracer_prep Prepare Labeling Medium with this compound labeling Incubate Cells with This compound tracer_prep->labeling quenching Quench Metabolism (e.g., cold methanol) labeling->quenching extraction Metabolite Extraction quenching->extraction derivatization Derivatization for GC-MS (e.g., FAMEs) extraction->derivatization analysis LC-MS or GC-MS Analysis derivatization->analysis data_proc Data Processing and Isotopologue Analysis analysis->data_proc interpretation Metabolic Flux Interpretation data_proc->interpretation

A typical experimental workflow for stable isotope tracing.
Octanoic Acid and the Akt/mTOR Signaling Pathway

Octanoic acid has been shown to influence key cellular signaling pathways, such as the Akt/mTOR pathway, which is central to cell growth, proliferation, and metabolism.

akt_mtor_pathway cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response octanoic_acid Octanoic Acid pi3k PI3K octanoic_acid->pi3k promotes akt Akt pi3k->akt activates mtorc1 mTORC1 akt->mtorc1 activates cell_growth Cell Growth & Proliferation mtorc1->cell_growth protein_synthesis Protein Synthesis mtorc1->protein_synthesis

Influence of Octanoic Acid on the Akt/mTOR pathway.

This technical guide provides a foundational understanding of the isotopic purity and enrichment of this compound, coupled with practical experimental protocols and visual aids. By leveraging this information, researchers can confidently employ this valuable tool to advance their understanding of cellular metabolism and its role in health and disease.

References

A Guide to High-Purity Octanoic-d15 Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical resource for scientists and drug development professionals on the procurement and application of high-purity Octanoic-d15 acid.

High-purity this compound, a deuterated analog of octanoic acid, serves as an indispensable tool in various scientific disciplines, particularly in analytical chemistry, metabolic research, and pharmacokinetic studies. Its isotopic labeling allows for precise quantification and tracing of octanoic acid in complex biological matrices. This guide provides a comprehensive overview of commercial suppliers, technical specifications, and detailed experimental protocols for the effective utilization of this stable isotope-labeled compound.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer high-purity this compound, each with specific product grades and formulations. The following tables summarize the key quantitative data from prominent commercial vendors to facilitate a comparative assessment for procurement.

Table 1: General Specifications of Commercially Available this compound

SupplierCAS NumberMolecular FormulaMolecular WeightPhysical State
Sigma-Aldrich69974-55-6CD₃(CD₂)₆CO₂H159.30Neat Liquid
Cayman Chemical69974-55-6C₈HD₁₅O₂159.3Liquid
Veeprho69974-55-6C₈HD₁₅O₂159.3Not Specified
FB Reagents69974-55-6C₈HD₁₅O₂159.3Liquid
MedChemExpress69974-55-6C₈HD₁₅O₂159.3Not Specified
Cosmo Bio (Larodan)69974-55-6C₈HD₁₅O₂159.3Liquid

Table 2: Purity and Isotopic Enrichment of this compound from Various Suppliers

SupplierChemical PurityIsotopic Purity (Atom % D)
Sigma-Aldrich≥99% (CP)[1][2][3]≥98%[1][2][3]
Cayman Chemical≥99% (deuterated forms d1-d15)[4]Not Specified
VeeprhoNot SpecifiedNot Specified
FB Reagents99%99%
MedChemExpressNot SpecifiedNot Specified
Cosmo Bio (Larodan)>99%[5]Not Specified

Experimental Protocols: A Practical Guide

This compound is predominantly used as an internal standard in mass spectrometry-based analytical methods for the precise quantification of endogenous octanoic acid. Below are detailed methodologies for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantification of Octanoic Acid in Biological Samples using GC-MS

This protocol outlines the use of this compound as an internal standard for the quantification of octanoic acid in biological matrices such as plasma, serum, or tissue homogenates. The method involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.

1. Materials and Reagents:

  • Biological Sample (e.g., 100 µL plasma)

  • This compound solution (10 µg/mL in a suitable solvent)

  • Chloroform:Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Boron trifluoride-methanol (BF₃-MeOH) solution (14%)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

2. Sample Preparation and Lipid Extraction (Folch Method):

  • To a glass tube, add 100 µL of the biological sample.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 2 mL of the chloroform:methanol mixture and vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes.

  • Carefully transfer the lower organic layer (chloroform) containing the lipids to a new tube.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the solvent from the extracted lipids under a stream of nitrogen.

  • Add 1 mL of 14% BF₃-MeOH solution to the dried lipid extract.

  • Heat the mixture at 100°C for 30 minutes.

  • After cooling, add 1 mL of water and 1 mL of hexane.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.

4. GC-MS Analysis:

  • GC Column: Use a suitable capillary column for FAME analysis (e.g., DB-23, HP-88).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless injection of 1 µL of the hexane extract.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C, hold for 5 minutes.

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes.[4]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

    • Ions to Monitor: Monitor characteristic ions for both unlabeled octanoic acid methyl ester and the deuterated internal standard (shifted by +15 m/z).[4]

5. Quantification: The concentration of octanoic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled octanoic acid.

GCMS_Workflow Sample Biological Sample (e.g., Plasma) IS_Spike Spike with This compound Sample->IS_Spike Extraction Lipid Extraction (Folch Method) IS_Spike->Extraction Derivatization Derivatization to FAMEs (BF3-MeOH) Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Quantification Quantification GCMS->Quantification

GC-MS workflow for fatty acid analysis.
Quantification of Octanoic Acid in Biological Samples using LC-MS

This protocol describes a direct method for the quantification of octanoic acid in biological samples using LC-MS, where this compound serves as the internal standard. This method avoids the need for derivatization.

1. Materials and Reagents:

  • Biological Sample (e.g., 100 µL plasma)

  • This compound solution (10 µg/mL in a suitable solvent)

  • Methanol for protein precipitation

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

2. Sample Preparation:

  • To a microcentrifuge tube, add 100 µL of the biological sample.

  • Add a known amount of the this compound internal standard solution.

  • Add 300 µL of cold methanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

3. LC-MS Analysis:

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL of the reconstituted sample.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • Ions to Monitor: Monitor the deprotonated molecular ions [M-H]⁻ for both octanoic acid and this compound.

4. Quantification: Similar to the GC-MS method, quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

LCMS_Workflow Sample Biological Sample IS_Spike Add Octanoic-d15 Acid (IS) Sample->IS_Spike Protein_Precipitation Protein Precipitation (Methanol) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporate to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution LCMS_Analysis LC-MS Analysis (ESI Negative) Reconstitution->LCMS_Analysis Data_Analysis Data Analysis & Quantification LCMS_Analysis->Data_Analysis

LC-MS workflow for direct fatty acid analysis.

Applications in Research and Development

The use of this compound extends beyond simple quantification. It is a valuable tool in various research areas, including:

  • Metabolic Research: Deuterated octanoic acid can be used as a tracer to study the metabolic fate of medium-chain fatty acids in vivo and in vitro. This includes investigating pathways such as beta-oxidation and its contribution to the Krebs cycle.[3][6]

  • Pharmacokinetic Studies: By administering a deuterated version of a drug or a compound of interest, researchers can accurately determine its absorption, distribution, metabolism, and excretion (ADME) profile without interference from endogenous levels of the compound.[5][7]

  • Clinical Diagnostics: this compound can be used in diagnostic tests, such as breath tests for measuring gastric emptying.[8]

Logical Workflow for a Pharmacokinetic Study

The following diagram illustrates a generalized workflow for a pharmacokinetic study utilizing this compound.

PK_Study_Workflow Dosing Administer this compound to Study Subjects Sampling Collect Biological Samples (e.g., Blood, Urine) at Timed Intervals Dosing->Sampling Sample_Processing Sample Preparation (Extraction, etc.) Sampling->Sample_Processing Analysis LC-MS/MS or GC-MS Analysis for this compound Sample_Processing->Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) Analysis->PK_Modeling Results Determine ADME Profile PK_Modeling->Results

Generalized pharmacokinetic study workflow.

Conclusion

High-purity this compound is a critical reagent for researchers and drug development professionals. Its commercial availability from multiple suppliers with well-defined specifications, coupled with established analytical protocols, facilitates its integration into various research workflows. The use of this stable isotope-labeled standard enhances the accuracy and reliability of quantitative studies, providing a solid foundation for advancements in analytical chemistry, metabolic research, and pharmaceutical development.

References

CAS number and molecular formula for Octanoic-d15 acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic-d15 acid (also known as Caprylic-d15 acid) is a deuterated form of octanoic acid, a medium-chain saturated fatty acid. Its primary application in research and drug development is as an internal standard for the quantification of its non-deuterated counterpart, octanoic acid, in various biological matrices.[1][2] The stable isotope labeling of this compound allows for its differentiation from the endogenous analyte by mass spectrometry (MS), ensuring high accuracy and precision in quantitative analyses.[1][2] This technical guide provides comprehensive information on the properties, applications, and experimental protocols related to this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its proper handling, storage, and application in experimental settings.

PropertyValue
CAS Number 69974-55-6[1][2][3][4]
Molecular Formula C₈HD₁₅O₂[1][2][3]
Molecular Weight 159.30 g/mol [1][4][5]
Synonyms Caprylic-d15 acid, Octanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-D15 Acid[1][2]
Physical Form Liquid[2][3]
Purity ≥99% deuterated forms (d₁-d₁₅)[2]
Isotopic Purity ≥98 atom % D[4]
Boiling Point 237 °C (lit.)[4]
Melting Point 16 °C (lit.)[4]
Density 1.005 g/mL at 25 °C[4]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml[2]

Applications in Research

The primary utility of this compound lies in its role as an internal standard for quantitative analysis of octanoic acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] This is particularly relevant in the following research areas:

  • Metabolomics: To accurately measure levels of octanoic acid in studies of fatty acid metabolism.

  • Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion of octanoic acid or related compounds.[1]

  • Clinical Diagnostics: For the diagnosis and monitoring of metabolic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where elevated levels of octanoic acid are observed.[2]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound as an internal standard in quantitative mass spectrometry.

General Workflow for Sample Analysis

The use of a deuterated internal standard like this compound is integral to correcting for variability during sample preparation and analysis. The general workflow is depicted below.

cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize Analysis GC-MS or LC-MS Analysis Derivatize->Analysis Quant Quantification (Analyte/IS Ratio) Analysis->Quant

Caption: General experimental workflow for fatty acid quantification.

Sample Preparation and Extraction for GC-MS Analysis

This protocol is adapted for the analysis of fatty acids in biological samples.

  • Sample Collection: Collect biological samples (e.g., 100 µL of plasma or serum).

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution in methanol) to the sample at the beginning of the preparation process.

  • Lipid Extraction:

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully transfer the lower organic layer to a new tube.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the extracted lipids under a stream of nitrogen.

    • Add 1 mL of 14% boron trifluoride in methanol (BF₃-MeOH).

    • Heat at 100°C for 30 minutes.

    • Cool to room temperature and add 1 mL of water and 1 mL of hexane.

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical starting parameters for GC-MS analysis of FAMEs.

ParameterSetting
GC Column DB-225 or equivalent
Carrier Gas Helium at 1 mL/min
Injection Mode Splitless
Injector Temperature 250°C
Oven Program Initial 100°C for 2 min, ramp at 10°C/min to 180°C (hold 5 min), then 5°C/min to 240°C (hold 10 min)
MS Ionization Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Metabolic Pathways of Octanoic Acid

Octanoic acid is a medium-chain fatty acid that is readily metabolized in the mitochondria via β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for energy production.

cluster_cell Cellular Metabolism cluster_mito Mitochondrion OA Octanoic Acid OACoA Octanoyl-CoA OA->OACoA BetaOx β-Oxidation OACoA->BetaOx ACoA Acetyl-CoA BetaOx->ACoA TCA Citric Acid Cycle ACoA->TCA Energy Energy (ATP) TCA->Energy cluster_brain Neuron-Astrocyte Metabolism cluster_astrocyte Astrocyte cluster_neuron Neuron OA_A Octanoic Acid Metabolism_A Metabolism OA_A->Metabolism_A Gln_A Glutamine Metabolism_A->Gln_A Gln_N Glutamine Gln_A->Gln_N Transfer GABA_N GABA Gln_N->GABA_N

References

An In-Depth Technical Guide to the Stability and Storage of Octanoic-d15 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Octanoic-d15 acid, a deuterated medium-chain saturated fatty acid. Understanding the chemical stability of this isotopically labeled compound is critical for its effective use as an internal standard in quantitative analyses by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), as well as in metabolic research.

Core Stability Profile

This compound is a chemically stable compound, particularly when compared to its unsaturated counterparts. The primary degradation pathway of concern for fatty acids is oxidation. However, the substitution of hydrogen atoms with deuterium atoms in this compound enhances its stability due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reactions that involve the cleavage of this bond, including oxidative processes.[1][2][3] Generally, deuterated compounds are considered stable and do not have a defined shelf life in the traditional sense, provided they are stored correctly to prevent contamination and isotopic exchange.[4]

Under recommended storage conditions, this compound is stable for at least two to five years.[1][5] It is typically supplied as a liquid and should be handled in a well-ventilated area.

Quantitative Stability and Storage Data

The following tables summarize the key stability and storage parameters for this compound based on available data.

ParameterValue/RecommendationSource
Long-Term Storage Temperature -20°C[5]
Room Temperature[1]
Stated Stability ≥ 2 years[5]
5 years[1]
Chemical Purity ≥99%[6]
Isotopic Purity (atom % D) ≥98%[6]

Table 1: Recommended Storage and Stability of this compound

Physical PropertyValueSource
Boiling Point 237 °C (lit.)[6]
Melting Point 16 °C (lit.)[6]
Density 1.005 g/mL at 25 °C[6]
Flash Point 113 °C (closed cup)[6]

Table 2: Physical Properties of this compound

Factors Influencing Stability

Several factors can influence the long-term stability of this compound. Proper handling and storage are crucial to maintain its chemical and isotopic integrity.

Temperature: While some suppliers state stability at room temperature, long-term storage at -20°C is generally recommended to minimize any potential for degradation.[1][5]

Light: Saturated fatty acids are not highly susceptible to photodegradation. However, as a general laboratory best practice, it is advisable to store this compound protected from light, especially from high-intensity UV light, to prevent any potential photochemical reactions.

pH: The stability of the fatty acid can be influenced by pH. While this compound is stable under neutral conditions, strong acidic or basic conditions should be avoided. Changes in pH can affect the packing and robustness of fatty acid bilayers and may influence ionization state, which could have implications for its stability and solubility in aqueous solutions.[7]

Oxygen: As with all fatty acids, exposure to oxygen presents a risk of oxidation, particularly at elevated temperatures. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can further enhance its long-term stability, although this is not always explicitly required by manufacturers.

Moisture: For deuterated compounds, it is crucial to protect them from moisture to prevent hydrogen-deuterium (H-D) exchange. This is particularly important for deuterium atoms that are on heteroatoms or on carbon atoms in activated positions. While the C-D bonds in the alkyl chain of this compound are generally stable, repeated exposure to moisture, especially under non-neutral pH conditions, could potentially compromise isotopic purity over time. Therefore, it is essential to keep the container tightly sealed.

Potential Degradation Pathways

The primary degradation pathway for fatty acids is β-oxidation. While this is a biological process, chemical oxidation can also occur, leading to the formation of various degradation products.

Potential Degradation Pathway of Octanoic Acid Octanoic_Acid Octanoic Acid Oxidation Oxidation (Heat, Light, Metal Catalysts) Octanoic_Acid->Oxidation CO2_H2O Complete Oxidation (Combustion) Octanoic_Acid->CO2_H2O Peroxides Hydroperoxides Oxidation->Peroxides Decomposition Decomposition Peroxides->Decomposition Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, Carboxylic Acids) Decomposition->Secondary_Products Final_Products Carbon Dioxide & Water CO2_H2O->Final_Products

A simplified diagram of the general oxidative degradation pathway for fatty acids.

Experimental Protocols for Stability Assessment

To assess the oxidative stability of this compound, accelerated oxidation tests can be employed. The Rancimat and OXITEST methods are internationally recognized for determining the oxidation stability of fats and oils.[8][9] These methods accelerate the oxidation process by exposing the sample to elevated temperatures and a stream of air or oxygen. The induction period (the time until a rapid increase in oxidation occurs) is measured and serves as an indicator of the substance's stability.

Below is a generalized experimental protocol for an accelerated oxidation stability test based on these principles.

Objective: To determine the oxidative stability of this compound under accelerated conditions.

Apparatus:

  • Oxidation stability instrument (e.g., Rancimat or OXITEST)

  • Reaction vessels

  • Measuring vessels

  • Air or oxygen supply

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a specified amount of this compound (typically 1-5 g, depending on the instrument) directly into a clean, dry reaction vessel.

  • Instrument Setup:

    • Set the instrument to the desired test temperature (e.g., 110-120°C).

    • Set the gas flow rate (air or oxygen) according to the standard method (e.g., 10-20 L/h for Rancimat). For an OXITEST, the chamber is pressurized with oxygen (e.g., 6 bar).[10]

    • Prepare the measuring vessel by filling it with deionized water (for Rancimat, which measures conductivity of volatile oxidation products) or ensure the pressure sensor is correctly calibrated (for OXITEST, which measures oxygen uptake).

  • Initiating the Test:

    • Place the reaction vessel containing the sample into the heating block of the instrument.

    • Start the gas flow and the data recording simultaneously.

  • Data Acquisition:

    • The instrument will continuously monitor the relevant parameter:

      • Rancimat: The conductivity of the water in the measuring vessel. A sharp increase in conductivity indicates the formation of volatile secondary oxidation products.

      • OXITEST: The pressure inside the reaction chamber. A drop in pressure indicates the consumption of oxygen by the sample.

    • The test is complete when the induction period is reached, which is automatically determined by the instrument's software as the point of rapid change.

  • Results:

    • The result is expressed as the induction period (in hours). A longer induction period corresponds to higher oxidative stability.

Workflow for Accelerated Oxidation Stability Testing cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Sample_Prep Sample Preparation (Weigh this compound) Instrument_Setup Instrument Setup (Set Temperature & Gas Flow/Pressure) Sample_Prep->Instrument_Setup Start_Test Initiate Test (Place sample in instrument) Instrument_Setup->Start_Test Data_Acquisition Continuous Monitoring (Conductivity or Pressure) Start_Test->Data_Acquisition Determine_IP Determine Induction Period Data_Acquisition->Determine_IP Report_Stability Report Oxidative Stability Determine_IP->Report_Stability

A general workflow for performing an accelerated oxidation stability test.

Storage Recommendations

To ensure the long-term stability and integrity of this compound, the following storage practices are recommended:

  • Container: Store in the original, tightly sealed container to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.

  • Temperature: For long-term storage, -20°C is recommended. For short-term storage or working solutions, 2-8°C can be acceptable.

  • Atmosphere: While not always required, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

  • Light: Protect from direct light.

  • Incompatibilities: Avoid storage near strong oxidizing agents and strong bases.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the reliability and accuracy of their experimental results when utilizing this compound.

References

Unraveling Metabolic intricacies: A Technical Guide to the Applications of Octanoic-d15 Acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of Octanoic-d15 acid, a stable isotope-labeled medium-chain fatty acid, in the dynamic field of metabolic research. By tracing the journey of this deuterated molecule through complex biological systems, researchers can gain unprecedented insights into fatty acid oxidation, lipidomics, and the pathophysiology of metabolic diseases. This guide provides a comprehensive overview of its core applications, detailed experimental protocols, and a summary of quantitative data, serving as a vital resource for professionals seeking to leverage this powerful tool in their research endeavors.

Core Applications in Metabolic Research

This compound serves as a powerful tracer to quantitatively assess the flux and fate of medium-chain fatty acids in both in vitro and in vivo models. Its stable isotope label allows for precise tracking and quantification using mass spectrometry, without the hazards associated with radioactive isotopes.

Elucidating Fatty Acid Oxidation (FAO)

This compound is a key tool for investigating the intricate processes of mitochondrial β-oxidation. As a medium-chain fatty acid, it readily enters the mitochondria to be catabolized for energy production. By monitoring the appearance of deuterated downstream metabolites, researchers can quantify the rate of its oxidation and probe the overall capacity and regulation of the β-oxidation pathway. This is particularly crucial in studying metabolic disorders characterized by impaired fatty acid metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

Advancing Lipidomics and Metabolic Flux Analysis

In the realm of lipidomics, this compound enables the dynamic tracking of fatty acid incorporation into complex lipids. This provides a detailed picture of lipid synthesis, remodeling, and turnover. By employing metabolic flux analysis, the rate of conversion of this compound into various lipid species can be determined, offering a quantitative understanding of lipid metabolism under different physiological or pathological conditions.

Investigating Clinical Metabolic Diseases

The use of this compound extends to clinical research, particularly in the study of inherited metabolic disorders. For instance, in MCAD deficiency, the impaired oxidation of octanoic acid leads to its accumulation and the formation of specific metabolites that can be traced using its deuterated form. This aids in understanding disease mechanisms and can be valuable for developing and evaluating therapeutic interventions.

Key Signaling Pathways in Octanoic Acid Metabolism

The metabolism of octanoic acid is intricately regulated by key signaling pathways that sense and respond to cellular energy status and nutrient availability.

Fatty_Acid_Oxidation_Pathway Figure 1: Overview of Octanoic Acid Beta-Oxidation cluster_mito Mitochondrial Matrix Octanoic_d15_Acid This compound Octanoyl_d15_CoA Octanoyl-d15-CoA Octanoic_d15_Acid->Octanoyl_d15_CoA Acyl-CoA Synthetase Acetyl_d_CoA Acetyl-d(n)-CoA Octanoyl_d15_CoA->Acetyl_d_CoA β-Oxidation Spiral TCA_Cycle TCA Cycle Acetyl_d_CoA->TCA_Cycle Mitochondrion Mitochondrion Energy Energy (ATP) TCA_Cycle->Energy

Figure 1: Overview of Octanoic Acid Beta-Oxidation

AMPK_Signaling Figure 2: AMPK Signaling in Fatty Acid Metabolism AMP_ATP_Ratio Increased AMP/ATP Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Produces CPT1 CPT1 Malonyl_CoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Promotes

Figure 2: AMPK Signaling in Fatty Acid Metabolism

PPAR_Signaling Figure 3: PPARα Signaling in Fatty Acid Catabolism Fatty_Acids Fatty Acids (e.g., Octanoic Acid) PPARa PPARα Fatty_Acids->PPARa Activate RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACADs) PPRE->Target_Genes Regulates FAO_Upregulation Upregulation of Fatty Acid Oxidation Target_Genes->FAO_Upregulation

Figure 3: PPARα Signaling in Fatty Acid Catabolism

Experimental Protocols

The following protocols provide a general framework for conducting metabolic studies using this compound. Optimization may be required based on the specific experimental model and objectives.

In Vivo Tracer Administration in Rodent Models

InVivo_Workflow Figure 4: In Vivo Tracer Study Workflow Acclimatization Animal Acclimatization Fasting Fasting (optional) Acclimatization->Fasting Tracer_Admin This compound Administration (Oral Gavage/Infusion) Fasting->Tracer_Admin Sample_Collection Blood/Tissue Collection (Time course) Tracer_Admin->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization Derivatization (for GC-MS) Lipid_Extraction->Derivatization MS_Analysis GC-MS or LC-MS/MS Analysis Lipid_Extraction->MS_Analysis Derivatization->MS_Analysis Data_Analysis Data Analysis and Flux Calculation MS_Analysis->Data_Analysis

Figure 4: In Vivo Tracer Study Workflow

  • Animal Preparation: Acclimatize animals to the experimental conditions. For studies on fatty acid oxidation, an overnight fast may be necessary to induce a metabolic state favoring fat utilization.

  • Tracer Administration: Prepare a sterile solution of this compound in a suitable vehicle (e.g., corn oil for oral gavage, or conjugated to bovine serum albumin for intravenous infusion). Administer a single bolus or a continuous infusion of the tracer.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) via tail vein or other appropriate methods. At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, muscle, adipose tissue), immediately freeze-clamping them in liquid nitrogen to quench metabolic activity.

  • Sample Processing: Separate plasma from blood by centrifugation. Store plasma and tissue samples at -80°C until analysis.

In Vitro Cell Culture Experiments
  • Cell Culture: Plate cells (e.g., hepatocytes, myotubes) in appropriate culture plates and grow to the desired confluency.

  • Tracer Incubation: Prepare a solution of this compound conjugated to fatty acid-free bovine serum albumin (BSA) in serum-free medium. Replace the culture medium with the tracer-containing medium and incubate for a defined period (e.g., 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold 80% methanol to the cells to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

Sample Preparation for Mass Spectrometry
  • Lipid Extraction:

    • For plasma or cell culture supernatant, perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or methyl-tert-butyl ether (MTBE).

    • For tissues, homogenize the frozen tissue in a suitable solvent mixture before extraction.

  • Derivatization (for GC-MS analysis): To increase volatility, fatty acids are often derivatized to their methyl esters (FAMEs) or other suitable derivatives. A common method involves reaction with BF3-methanol or trimethylsilyldiazomethane.

  • Sample Reconstitution: After extraction and derivatization (if performed), dry the sample under a stream of nitrogen and reconstitute in a solvent compatible with the mass spectrometry analysis.

Quantitative Data and Analysis

The analysis of samples from tracer studies with this compound provides a wealth of quantitative data on fatty acid metabolism.

Mass Spectrometry Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of derivatized fatty acids. By monitoring the mass-to-charge ratio (m/z) of the molecular ion and specific fragment ions of both the deuterated and endogenous octanoic acid, their relative abundance can be determined.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS can be used for the analysis of underivatized fatty acids and their incorporation into more complex lipids. Multiple Reaction Monitoring (MRM) mode provides high sensitivity and specificity for quantifying the tracer and its metabolites.

Data Tables

Table 1: Representative GC-MS Parameters for this compound Analysis

ParameterSetting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial 100°C, ramp to 250°C at 10°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI)
MS Acquisition Selected Ion Monitoring (SIM)
Ions to Monitor m/z for endogenous and d15-octanoate derivatives

Table 2: Example of Quantitative Data from an In Vivo Tracer Study

Time (min)Plasma this compound Enrichment (%)Tissue Labeled Palmitate-d15 (nmol/g)
000
3015.2 ± 2.15.8 ± 0.9
6010.5 ± 1.88.2 ± 1.1
1205.3 ± 0.910.1 ± 1.5
2402.1 ± 0.57.5 ± 1.0

Data are presented as mean ± SD and are hypothetical examples.

Table 3: Metabolic Flux Parameters Calculated from Tracer Data

ParameterValueUnit
Rate of Appearance (Ra) of Octanoate 2.5µmol/kg/min
Fractional Synthesis Rate (FSR) of Triglycerides 5.2%/hour
Half-life of Plasma Octanoic Acid 45minutes

These values are illustrative and will vary depending on the experimental model and conditions.

Conclusion

This compound is an indispensable tool in modern metabolic research, offering a safe and precise method to trace the intricate pathways of medium-chain fatty acid metabolism. The detailed protocols and analytical strategies outlined in this guide provide a solid foundation for researchers to design and execute robust tracer studies. By applying these methodologies, scientists and drug development professionals can continue to unravel the complexities of metabolic regulation, paving the way for novel therapeutic strategies against a range of metabolic diseases.

The Role of Deuterated Fatty Acids in Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Lipid Peroxidation in Lipidomics

Lipidomics, the large-scale study of cellular lipids, is crucial for understanding the complex roles of lipids in health and disease.[1] A major challenge in this field is the inherent instability of polyunsaturated fatty acids (PUFAs), which are essential components of cell membranes.[2] PUFAs are highly susceptible to non-enzymatic oxidation by reactive oxygen species (ROS), a process known as lipid peroxidation (LPO).[3][4] This autocatalytic chain reaction damages membranes and generates toxic by-products, implicating LPO in a wide range of pathologies, including neurodegenerative diseases, aging, and cancer.[1][3][5]

Traditional antioxidant strategies aim to neutralize ROS but are often insufficient to halt the LPO chain reaction once initiated. Deuterated fatty acids (D-FAs) represent a novel and powerful tool to directly address this problem at its source. By replacing hydrogen atoms with their heavier, stable isotope deuterium at specific, oxidation-prone positions, D-FAs can dramatically slow the rate of LPO.[2][3][5] This guide explores the core principles, applications, and methodologies of using D-FAs in lipidomics research.

The Core Principle: The Kinetic Isotope Effect (KIE)

The protective mechanism of D-FAs is rooted in a quantum mechanical phenomenon known as the kinetic isotope effect (KIE).

2.1 Mechanism of Action

The rate-limiting step in lipid peroxidation is the abstraction of a hydrogen atom from a bis-allylic carbon—the methylene group located between two double bonds in a PUFA chain.[3][6] This position is particularly vulnerable due to the lower bond dissociation energy of its C-H bonds.

Deuterium, having a neutron in addition to a proton, forms a stronger covalent bond with carbon (C-D) than hydrogen does (C-H).[7] Consequently, significantly more energy is required to break a C-D bond. This difference in bond energy dramatically slows down the rate of the initial hydrogen (or deuterium) abstraction step, effectively quenching the lipid peroxidation chain reaction before it can propagate.[3][5]

This substitution of hydrogen with deuterium can lead to massive kinetic isotope effects.[6][8] Studies have shown that replacing the geminal hydrogens (-CH2-) with deuterium (-CD2-) at the reactive centers of linoleic and linolenic acids can reduce the rate of abstraction by a tocopheryl radical by as much as 36-fold.[9][10]

KIE_Mechanism

Caption: Inhibition of lipid peroxidation (LPO) by deuteration.

Applications in Lipidomics and Drug Development

Deuterated fatty acids serve two primary roles in lipidomics: as protective agents to study and mitigate disease, and as stable isotope tracers to investigate lipid metabolism.

3.1 Therapeutic and Protective Applications

By incorporating into cellular membranes, D-FAs act as "stealth" antioxidants, protecting the lipidome from oxidative damage. This has shown therapeutic potential in a variety of disease models associated with oxidative stress.[2]

  • Neurodegenerative Diseases: The brain is uniquely vulnerable to LPO due to its high concentration of PUFAs and high metabolic rate.[4][5] D-PUFAs have been shown to protect neurons in models of Parkinson's disease, reduce lipid peroxidation in Alzheimer's disease models, and show promise in treating Friedreich's ataxia.[4][11]

  • Metabolic Diseases: D-PUFAs can attenuate nonalcoholic steatohepatitis (NASH) by reducing oxidative stress in hepatocytes and macrophages.[12]

  • Aging: Oxidative damage is a hallmark of aging. In model organisms like C. elegans, D-PUFAs have been shown to reduce ROS accumulation, prevent lipid peroxide formation, and significantly extend lifespan under both normal and oxidative stress conditions.[5][13]

3.2 Stable Isotope Tracing and Flux Analysis

Beyond their protective effects, deuterated lipids are indispensable tools for stable isotope labeling experiments in lipidomics.[14][15] By introducing D-FAs into a biological system, researchers can trace their uptake, incorporation into complex lipids, and metabolic transformation.[1][15]

This approach allows for:

  • Metabolic Pathway Mapping: Elucidating the fate of specific fatty acids and identifying the enzymes involved in their metabolism.[16]

  • Quantifying Lipid Dynamics: Measuring the rates of biosynthesis, remodeling, and degradation of individual lipid species, providing a dynamic view of the lipidome that cannot be achieved with static measurements alone.[1][17]

  • Accurate Quantification: Using deuterated lipids as internal standards in mass spectrometry workflows (stable isotope dilution) is the gold standard for accurate and precise quantification.[14][18][19] This method corrects for variations in sample preparation, matrix effects, and instrument response, ensuring high-quality, reproducible data.[14][18]

Quantitative Data Summary

The protective effects of D-FAs have been quantified across various experimental systems. The following tables summarize key findings.

Table 1: Kinetic Isotope Effect (KIE) of Deuterated PUFAs

Fatty Acid Substrate Oxidizing System Deuterated Position(s) Observed KIE (kH/kD) Reference
Linoleic Acid Tocopherol-mediated 11,11-D2 ~36 [9]
α-Linolenic Acid Tocopherol-mediated 11,11-D2 ~36.1 [20]
α-Linolenic Acid Tocopherol-mediated 14,14-D2 ~35.9 [20]
Arachidonic Acid Human 15-Lipoxygenase-1 13,13-D2 ~10 [21]

| Arachidonic Acid | Macrophage (COX) | 10,10,13,13-D4 | Massive increase vs. single site |[6][8] |

Table 2: Protective Effects of D-PUFAs in Disease Models

Disease Model D-PUFA Used Key Outcome Quantitative Result Reference
Alzheimer's (APP/PS1 Mice) D-PUFA Diet Brain Lipid Peroxidation Reduced F2 isoprostanes & neuroprostanes [4]
Alzheimer's (APP/PS1 Mice) D-PUFA Diet Hippocampal Aβ40 levels Significantly lower vs. control [4]
Type 1 Diabetes (Mice) D-PUFA Diet Muscle Lipid Peroxidation Suppressed accumulation of 4-HNE [11]
Glaucoma (Human Fibroblasts) D-PUFAs Menadione-induced LPO Enhanced rescue (MDA levels) [22]
Nonalcoholic Steatohepatitis D-PUFAs Hepatocyte Viability (TBHP) Enhanced cell viability [12]

| C. elegans Lifespan | Deuterated trilinolenin | Lifespan Extension | Significantly extended vs. control |[5][13] |

Experimental Protocols

Implementing D-FAs in lipidomics research requires robust methodologies. Below are generalized protocols for a cell-based protection assay and a stable isotope tracing experiment.

5.1 Protocol 1: D-PUFA Protection Against Oxidative Stress in Cell Culture

Objective: To assess the ability of a deuterated fatty acid (e.g., D2-Linoleic Acid) to protect cultured cells from chemically-induced lipid peroxidation.

Methodology:

  • Cell Culture & D-PUFA Loading:

    • Culture cells (e.g., HT22 hippocampal neurons) to ~70% confluency in standard growth medium.

    • Prepare a stock solution of D2-Linoleic Acid (D2-LA) complexed to fatty acid-free bovine serum albumin (BSA).

    • Supplement the cell culture medium with D2-LA (or H-LA for control) to a final concentration of 10-50 µM.

    • Incubate cells for 48-72 hours to allow for incorporation of the fatty acid into cellular lipids.

  • Induction of Oxidative Stress:

    • Remove the fatty acid-supplemented medium and replace it with fresh medium.

    • Induce oxidative stress by adding an agent like Tert-butyl hydroperoxide (TBHP) or menadione to a final concentration determined by a prior dose-response curve (e.g., 50 µM TBHP).

    • Incubate for a defined period (e.g., 4-6 hours).

  • Lipid Extraction (Folch Method):

    • Wash cells with ice-cold PBS, then scrape into a glass tube.

    • Add 2:1 (v/v) chloroform:methanol to the cell suspension.

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Analysis of LPO Markers by LC-MS/MS:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., 90:10 methanol:chloroform).

    • Use a targeted LC-MS/MS method to quantify specific lipid peroxidation products, such as F2-isoprostanes, neuroprostanes, or malondialdehyde (MDA).

    • Compare the levels of LPO markers between cells treated with D2-LA and control H-LA.

Workflow_Protection cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Cell Culture Load_H Control Group: Load with H-PUFA Culture->Load_H Load_D Test Group: Load with D-PUFA Culture->Load_D Induce 2. Induce Oxidative Stress (e.g., TBHP) Load_H->Induce Load_D->Induce Extract 3. Lipid Extraction (Folch Method) Induce->Extract LCMS 4. LC-MS/MS Analysis of LPO Markers Extract->LCMS Compare 5. Compare LPO Levels (H-PUFA vs. D-PUFA) LCMS->Compare

Caption: Workflow for assessing D-PUFA protective effects.

5.2 Protocol 2: Tracing Fatty Acid Metabolism with D-FAs

Objective: To trace the metabolic fate of an exogenous deuterated fatty acid into various complex lipid classes.

Methodology:

  • Stable Isotope Labeling:

    • Culture cells or administer D-FA to an animal model as described previously. A time-course experiment is recommended (e.g., collecting samples at 0, 6, 12, 24, 48 hours).

  • Lipid Extraction and Internal Standard Spiking:

    • Perform lipid extraction as in Protocol 1.

    • Crucially, before extraction, spike the sample with a known quantity of a non-endogenous or odd-chain lipid internal standard to control for extraction efficiency. For absolute quantification, a suite of deuterated standards for each lipid class is required.[18][19]

  • Untargeted Lipidomics by LC-MS/MS:

    • Reconstitute the lipid extract.

    • Perform chromatographic separation using a suitable column (e.g., C18 for reverse-phase or HILIC).

    • Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. The instrument must be capable of resolving the isotopic peaks.

  • Data Analysis and Interpretation:

    • Use specialized lipidomics software to identify lipid species.

    • For each identified lipid containing the fatty acid of interest, analyze the isotopic distribution of its molecular ion peak.

    • Calculate the percentage of enrichment by comparing the intensity of the monoisotopic peak (M+0) with the deuterated isotopologue peaks (M+n, where n is the number of deuterium atoms).

    • Track the appearance of the deuterium label in downstream metabolic products over time to map pathways and calculate turnover rates.[23]

Workflow_Tracing cluster_labeling Labeling & Sampling cluster_processing Sample Processing cluster_analysis Analysis & Interpretation Admin 1. Administer D-FA to System Collect 2. Collect Samples (Time Course) Admin->Collect Spike 3. Spike with Internal Standards Collect->Spike Extract 4. Lipid Extraction Spike->Extract LCMS 5. Untargeted LC-HRMS Extract->LCMS Identify 6. Identify Lipids & Analyze Isotope Patterns LCMS->Identify Flux 7. Determine Enrichment & Calculate Flux Identify->Flux

Caption: Workflow for metabolic tracing using D-FAs.

Conclusion and Future Outlook

Deuterated fatty acids are a transformative tool in lipidomics. Their ability to potently inhibit lipid peroxidation via the kinetic isotope effect provides a unique method for both studying and combating diseases rooted in oxidative stress.[2] Furthermore, their use as stable isotope tracers is fundamental to the accurate quantification and dynamic analysis of lipid metabolism.[1][15] As analytical technologies continue to improve in sensitivity and resolution, the application of D-FAs will undoubtedly uncover deeper insights into the complex and vital world of lipids, paving the way for novel diagnostic and therapeutic strategies.

References

Methodological & Application

Utilizing Octanoic-d15 Acid as an Internal Standard for Precise GC-MS Quantification of Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the application of Octanoic-d15 acid as an internal standard in the quantitative analysis of fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is a robust method to account for variability during sample preparation and analysis, leading to highly accurate and reproducible data.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][2] Their chemical and physical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly throughout extraction, derivatization, and chromatographic analysis.[2][3] This co-elution and analogous behavior effectively compensate for variations in sample preparation, injection volume, and instrument response.[2]

Principle and Application

The quantification of fatty acids by GC-MS typically requires a derivatization step to convert the non-volatile fatty acids into more volatile fatty acid methyl esters (FAMEs).[1] this compound is added to the sample at the beginning of the workflow. During derivatization, it is converted to its corresponding methyl ester, Methyl Octanoate-d15. Since the internal standard is introduced in a known quantity, the ratio of the peak area of the target analyte FAME to the peak area of Methyl Octanoate-d15 is used to calculate the concentration of the analyte, thereby correcting for any sample loss or variation during the analytical process.[1]

Logical Workflow for Fatty Acid Quantification

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Spike with This compound (IS) Sample->Add_IS Precise Amount Extraction Lipid Extraction Add_IS->Extraction Derivatize Conversion to FAMEs Extraction->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing (Peak Integration) GCMS->Data Ratio Calculate Analyte/IS Ratio Data->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Curve Calibration Curve Curve->Concentration

Caption: Logical workflow for quantitative fatty acid analysis using an internal standard.

Experimental Protocols

Two primary protocols are presented: one based on the Folch method for lipid extraction followed by methylation with Boron Trifluoride-Methanol, and a second utilizing a base-catalyzed methylation.

Protocol 1: Lipid Extraction (Folch Method) and BF₃-Methanol Derivatization

This protocol is suitable for a wide range of biological samples, including tissues and plasma.[4]

Materials:

  • Biological Sample (e.g., plasma, tissue homogenate)

  • This compound internal standard solution (1 mg/mL in methanol)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Hexane (GC grade)

  • Anhydrous Sodium Sulfate

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • To a glass tube with a PTFE-lined cap, add a known amount of your sample (e.g., 100 µL of plasma or 10-50 mg of homogenized tissue).

    • Add a precise volume of the this compound internal standard solution (e.g., 10 µL of 1 mg/mL solution).

  • Lipid Extraction:

    • Add 2 mL of Chloroform:Methanol (2:1, v/v).

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.[1]

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.[1]

    • Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 1 mL of 14% BF₃-Methanol.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Cool the tube to room temperature.

  • FAMEs Extraction:

    • Add 1 mL of hexane and 1 mL of water to the tube.

    • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge briefly to aid phase separation.

    • Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried hexane extract to a GC vial for analysis.

Experimental Workflow: Protocol 1

Start Sample + this compound Extraction Lipid Extraction (Chloroform:Methanol) Start->Extraction Drydown1 Dry Under Nitrogen Extraction->Drydown1 Derivatization Derivatization (BF3-Methanol, 60°C) Drydown1->Derivatization Extraction2 FAMEs Extraction (Hexane) Derivatization->Extraction2 Dry_Filter Dry with Na2SO4 Extraction2->Dry_Filter GCMS GC-MS Analysis Dry_Filter->GCMS

Caption: Workflow for FAME preparation using the Folch extraction and BF₃-Methanol method.

Protocol 2: Base-Catalyzed Transesterification

This method is a rapid alternative for the conversion of lipids to FAMEs.

Materials:

  • Lipid extract (obtained as in Protocol 1, steps 1 & 2)

  • 0.5 M Sodium Methoxide in Methanol (CH₃ONa/MeOH)

  • 1 M Sulfuric Acid (H₂SO₄)

  • Hexane (GC grade)

  • Saturated NaCl solution

Procedure:

  • Derivatization:

    • To the dried lipid extract, add 1 mL of 0.5 M sodium methoxide in methanol.

    • Vortex the mixture and let it react at room temperature for 15 minutes or at 50°C for 10 minutes for a faster reaction.

  • Neutralization:

    • Stop the reaction by adding 1 M sulfuric acid dropwise until the solution is slightly acidic (check with pH paper).

  • FAMEs Extraction:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly for 1 minute.

    • Centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

GC-MS Parameters

The following are typical GC-MS parameters for FAME analysis. Optimization may be required for specific instruments and applications.

Parameter Setting
GC System Agilent 8890 GC or equivalent
Column DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial: 100°C, hold 2 min Ramp 1: 10°C/min to 180°C, hold 5 min Ramp 2: 5°C/min to 240°C, hold 10 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Transfer Line Temp. 250°C
Ions to Monitor Characteristic ions for each target FAME and Methyl Octanoate-d15 (e.g., m/z for Methyl Octanoate-d15 would be higher than the unlabeled version)

Data Presentation and Method Performance

The use of this compound as an internal standard allows for the generation of high-quality quantitative data. The following tables represent typical performance characteristics for a validated GC-MS method for fatty acid analysis using a deuterated internal standard.

Table 1: Linearity and Sensitivity

Analyte (as FAME)Linear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Methyl Laurate (C12:0)0.1 - 100> 0.9980.030.1
Methyl Myristate (C14:0)0.1 - 100> 0.9990.020.1
Methyl Palmitate (C16:0)0.5 - 200> 0.9980.150.5
Methyl Stearate (C18:0)0.5 - 200> 0.9970.180.5
Methyl Oleate (C18:1)0.5 - 200> 0.9990.120.5
Methyl Linoleate (C18:2)0.2 - 150> 0.9980.060.2

Table 2: Accuracy and Precision

Analyte (as FAME)Spiked Conc. (µg/mL)Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
Methyl Laurate 198.54.25.8
50101.22.83.5
Methyl Palmitate 595.75.16.3
10099.83.14.2
Methyl Oleate 5103.43.84.9
100100.52.53.8

Data presented in Tables 1 and 2 are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Signaling Pathways and Relationships

The accurate quantification of fatty acids is crucial for understanding various biological processes and signaling pathways where they play a key role.

Fatty Acid Metabolism and Signaling

cluster_intake Dietary Intake & De Novo Synthesis cluster_fates Metabolic Fates Diet Dietary Fats Fatty_Acids Free Fatty Acid Pool Diet->Fatty_Acids Synthesis De Novo Lipogenesis Synthesis->Fatty_Acids Beta_Ox β-Oxidation (Energy Production) Fatty_Acids->Beta_Ox Mitochondria Storage Esterification (Triglycerides, Phospholipids) Fatty_Acids->Storage Cell Membranes, Energy Storage Signaling Signaling Molecules (e.g., Eicosanoids) Fatty_Acids->Signaling Inflammation, etc.

Caption: Overview of major fatty acid metabolic pathways.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of a broad range of fatty acids by GC-MS.[1] The detailed protocols and performance data presented in this application note demonstrate the effectiveness of this approach in achieving high accuracy, precision, and sensitivity. Proper implementation of this internal standard methodology is crucial for obtaining high-quality, reproducible data in fatty acid research and drug development.

References

Application Note: Quantitative Analysis of Medium-Chain Fatty Acids in Human Plasma by LC-MS/MS using Octanoic-d15 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of medium-chain fatty acids (MCFAs) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation and liquid-liquid extraction for sample preparation, followed by direct analysis without the need for derivatization. Octanoic-d15 acid is utilized as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[1] This method is suitable for researchers, scientists, and drug development professionals investigating the role of MCFAs in metabolic diseases, nutritional science, and pharmaceutical research.

Introduction

Medium-chain fatty acids (MCFAs), such as octanoic acid (C8:0), are carboxylic acids that play significant roles in energy metabolism, cellular signaling, and various physiological and pathological processes.[2][3] Accurate quantification of these molecules in biological matrices like plasma is crucial for understanding their association with metabolic disorders, gut microbiome activity, and the pharmacokinetics of MCFA-based therapeutics.[3] LC-MS/MS has become the preferred analytical technique for fatty acid analysis due to its high sensitivity, selectivity, and the ability to analyze underivatized fatty acids.[1] The use of stable isotope-labeled internal standards, such as this compound, is critical for reliable quantification as they mimic the analyte's behavior during sample preparation and ionization, thus correcting for potential variability.[1]

Experimental Workflow

The overall experimental workflow for the quantification of MCFAs in human plasma is outlined below. The process involves sample preparation, including the addition of the internal standard and lipid extraction, followed by LC-MS/MS analysis and data processing.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Human Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Extract Liquid-Liquid Extraction (e.g., with Hexane) Precipitate->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (C18 Reversed-Phase) Reconstitute->LC MS MS/MS Detection (Negative ESI, MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of MCFAs Calibrate->Quantify

Caption: General experimental workflow for MCFA quantification.

Experimental Protocols

Materials and Reagents
  • LC-MS grade Water, Acetonitrile, Methanol, Hexane, and Isopropanol

  • Formic acid (LC-MS grade)

  • Octanoic acid standard (≥99% purity)

  • This compound (≥98% isotopic purity)

  • Human plasma (EDTA-treated)

  • Microcentrifuge tubes (1.5 mL)

  • Analytical balance, vortex mixer, centrifuge, nitrogen evaporator

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of octanoic acid and this compound in methanol.

  • Working Standard Solutions: Prepare a mixed working standard solution of octanoic acid by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 5 µg/mL.

Sample Preparation
  • Thaw human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the 5 µg/mL this compound internal standard working solution to each plasma sample, blank, and calibration standard.

  • Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.[4]

  • Vortex the mixture for 1 minute and centrifuge at 13,000 x g for 5 minutes.[4]

  • Transfer the supernatant to a new tube.

  • Add 1 mL of hexane for liquid-liquid extraction of the fatty acids.[1]

  • Vortex for 5 minutes and centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic (hexane) layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The analysis is performed on an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

Parameter Condition
LC System UHPLC System
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-0.5 min, 15% B; 0.5-10 min, linear gradient to 50% B; 10-11 min, linear gradient to 100% B; hold to 13 min; 13.1-16 min, re-equilibrate at 15% B.[5]
Flow Rate 0.4 mL/min[2]
Column Temp. 40 °C[5]
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Negative Mode
Interface Temp. 300 °C[1]
Source Temp. 400 °C[2]
Capillary Voltage -3.0 kV to -4.5 kV[1][2]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The following MRM transitions can be used for the quantification of octanoic acid and its deuterated internal standard. Optimization of declustering potential and collision energy is recommended for the specific instrument used.

Analyte Precursor Ion (m/z) Product Ion (m/z)
Octanoic Acid143.1143.1
This compound158.2158.2
Note: For underivatized short and medium-chain fatty acids, the parent ion is often monitored as the primary transition due to limited fragmentation under typical CID conditions.[2]

Data Presentation

Method Validation Parameters

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. Representative validation data is presented below.

Parameter Octanoic Acid
Linearity Range (µg/mL) 0.05 - 50
Correlation (R²) > 0.99
LOD (ng/mL) 0.4 - 1.6[6]
LOQ (ng/mL) 1.1 - 4.8[6]
Intra-day Precision (%CV) < 15%[7]
Inter-day Precision (%CV) < 15%[7]
Accuracy (%) 85 - 115%
Representative Quantitative Data

The following table summarizes typical concentration ranges of octanoic acid and other MCFAs found in human serum/plasma, as reported in the literature.[2][3][8]

Fatty Acid Typical Concentration Range in Serum/Plasma (ng/mL)
Butyric Acid (C4:0)935.6 ± 246.5[2][3][8]
Valeric Acid (C5:0)62.9 ± 15.3[2][3][8]
Hexanoic Acid (C6:0)468.7 ± 377.5[2][3][8]
Octanoic Acid (C8:0) Variable, typically in low µg/mL range

Signaling Pathway Visualization

Octanoic acid metabolism can influence central carbon metabolism, particularly in cancer cells where it can be shunted into pathways that support lipid synthesis. The diagram below illustrates the potential metabolic fate of octanoic acid, highlighting its connection to glutamine metabolism and de novo lipogenesis.[9]

G cluster_mito Mitochondrion cluster_cyto Cytosol Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate AKG α-Ketoglutarate Glutamate->AKG Citrate_mito Citrate AKG->Citrate_mito Citrate_cyto Citrate Citrate_mito->Citrate_cyto Transport C8 Octanoic Acid (C8:0) AcetylCoA Acetyl-CoA C8->AcetylCoA β-oxidation Lipid Fatty Acid Synthesis AcetylCoA->Lipid Citrate_cyto->AcetylCoA

Caption: Potential metabolic fate of octanoic acid in cancer cells.

Conclusion

This application note provides a comprehensive protocol for the sensitive and accurate quantification of octanoic acid in human plasma using LC-MS/MS with this compound as an internal standard. The method is reliable, reproducible, and does not require chemical derivatization, making it suitable for high-throughput applications in clinical and biomedical research. The provided workflow, protocols, and data serve as a valuable resource for professionals in drug development and metabolic research.

References

Application Note: Quantification of Fatty Acids in Biological Matrices Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The accurate quantification of fatty acids in biological samples is critical for research in metabolomics, nutritional science, drug discovery, and clinical diagnostics.[1] Dysregulation of fatty acid metabolism is linked to numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer.[1] The use of stable isotope-labeled internal standards, particularly deuterated fatty acids, combined with mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for fatty acid quantification.[1] This application note provides detailed protocols for the robust quantification of fatty acids in plasma and cultured cells, emphasizing the principle of stable isotope dilution to ensure accuracy and precision.

Principle of the Method

The methodology is founded on the principle of stable isotope dilution mass spectrometry. A known quantity of a deuterated fatty acid internal standard (IS) is added to a sample at the beginning of the workflow.[2][3] This IS is chemically and physically almost identical to its endogenous, non-labeled counterpart.[2] Consequently, it experiences the same effects during extraction, derivatization, and analysis, correcting for sample loss, variations in derivatization efficiency, and matrix-induced ionization effects.[2][4] In the mass spectrometer, the deuterated standard is distinguished from the endogenous analyte by its higher mass-to-charge ratio (m/z).[1] Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this against a calibration curve prepared with known concentrations of the non-labeled standard.[5][6]

Principle of Internal Standard Correction cluster_0 Initial Sample cluster_1 After Sample Loss (e.g., 50%) A1 Analyte (10 units) Ratio1 Ratio (Analyte/IS) = 1.0 IS1 IS (10 units) A2 Analyte (5 units) Ratio2 Ratio (Analyte/IS) = 1.0 IS2 IS (5 units) Process Extraction & Processing (Variable Loss) cluster_1 cluster_1 Process->cluster_1 cluster_0 cluster_0 cluster_0->Process Spike with IS Conclusion The ratio remains constant, allowing for accurate quantification despite sample loss. cluster_1->Conclusion

Caption: Logic of stable isotope dilution for accurate quantification.

Overall Experimental Workflow

The general procedure for quantifying fatty acids involves spiking the biological sample with a deuterated internal standard mix, followed by lipid extraction, an optional derivatization step (especially for GC-MS), and analysis by a mass spectrometer.[1][3]

Sample Biological Sample (Plasma, Cells, Tissue) Spike Addition of Deuterated Internal Standard Mix Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Deriv Derivatization (e.g., FAMEs for GC-MS) Extract->Deriv Optional, but required for GC-MS Analysis GC-MS or LC-MS/MS Analysis Deriv->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for fatty acid quantification.[1]

Protocol 1: Quantification of Total Fatty Acids in Human Plasma by GC-MS

This protocol details the extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis of total fatty acids from human plasma.

Materials and Reagents
  • Human plasma

  • Deuterated Fatty Acid Internal Standard Mix (e.g., Palmitic acid-d31, Stearic acid-d35, Oleic acid-d17, Linoleic acid-d4, Arachidonic acid-d8) in methanol[3]

  • Chloroform:Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution[3]

  • Boron Trifluoride (BF₃) in Methanol (12-14%)[2]

  • Hexane (GC grade)

  • Anhydrous Sodium Sulfate

  • Screw-capped glass tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Heating block or water bath

  • Vortex mixer and Centrifuge

Experimental Protocol
  • Sample Preparation: Pipette 100 µL of human plasma into a screw-capped glass tube.[3]

  • Internal Standard Spiking: Add a known amount (e.g., 50 µL) of the deuterated fatty acid internal standard mix to the plasma sample.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of the chloroform:methanol (2:1, v/v) solution to the plasma.[3]

    • Vortex vigorously for 2 minutes.[3]

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute to induce phase separation.[3]

    • Centrifuge at 2000 x g for 10 minutes.[7]

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.[7]

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 1 mL of 12-14% BF₃-Methanol reagent.[2][8]

    • Tightly cap the tube and heat at 80-100°C for 30-60 minutes.[8][9]

    • Cool the tube to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 1 mL of water to the tube.[2]

    • Vortex thoroughly and centrifuge briefly to separate the phases.[2]

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.[2]

    • Transfer the final extract to a GC autosampler vial for analysis.[2]

GC-MS Parameters (Example)
  • GC System: Agilent 6890N or similar

  • Column: DB-Wax or equivalent polar capillary column

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Start at 150°C, ramp to 200°C at 10°C/min, then ramp to 250°C at 5°C/min and hold for 5 minutes.[7]

  • MS System: Agilent 5975 or similar

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each FAME and its deuterated standard.

Protocol 2: Quantification of Free Fatty Acids in Cultured Cells by LC-MS/MS

This protocol describes the analysis of non-esterified ("free") fatty acids from cell culture samples. Derivatization is often not required for LC-MS/MS.

Materials and Reagents
  • Cultured cells (e.g., 1-2 million cells)

  • Deuterated Fatty Acid Internal Standard Mix (as in Protocol 1)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Iso-octane or Hexane (LC-MS grade)

  • Hydrochloric Acid (HCl), 1N

  • Cell scraper

  • Microcentrifuge tubes

Experimental Protocol
  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[3]

    • Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.[3]

    • Centrifuge at 500 x g for 5 minutes at 4°C.[3]

    • Discard the supernatant.

  • Cell Lysis and Spiking:

    • Resuspend the cell pellet in 250 µL of PBS.

    • Add a known amount (e.g., 50 µL) of the deuterated fatty acid internal standard mix.[10]

    • Add 500 µL of methanol to lyse the cells and vortex.[10]

  • Acidification and Extraction:

    • Acidify the mixture by adding 25 µL of 1N HCl.[10]

    • Add 1.5 mL of iso-octane (or hexane) to the tube.[10]

    • Vortex vigorously for 1 minute to extract the free fatty acids.

    • Centrifuge at 3000 x g for 2 minutes to separate the phases.[10]

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step once more and combine the organic layers.

  • Final Preparation:

    • Dry the combined organic extracts under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).[6]

    • Transfer to an LC autosampler vial for analysis.

LC-MS/MS Parameters (Example)
  • LC System: Agilent 1290 Infinity II or similar

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% Formic Acid

  • Gradient: Start at 20% B, increase to 100% B over 10 minutes, hold for 3 minutes, then return to initial conditions for re-equilibration.

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each fatty acid and its deuterated standard must be optimized.[1]

Data Analysis and Results

  • Calibration Curve: Prepare calibration standards by spiking a blank matrix with known concentrations of unlabeled fatty acid standards (e.g., 0.1 to 100 µg/mL) and a fixed amount of the deuterated internal standard mix.[6][9]

  • Peak Integration: Integrate the peak areas for each endogenous fatty acid and its corresponding deuterated internal standard in both the calibration standards and the unknown samples.

  • Ratio Calculation: Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each point.

  • Linear Regression: Generate a standard curve by plotting the peak area ratio against the concentration of the calibration standards. The curve should have a correlation coefficient (R²) > 0.99.[5][6]

  • Quantification: Use the linear regression equation from the calibration curve to determine the concentration of fatty acids in the unknown samples based on their measured peak area ratios.

Representative Quantitative Data

The following tables show example quantitative data for fatty acids in human plasma and mouse liver tissue.

Table 1: Fatty Acid Concentrations in Human Plasma

Fatty Acid Common Name Concentration (µg/mL)
C16:0 Palmitic Acid 250.5 ± 25.1
C18:0 Stearic Acid 110.2 ± 12.5
C18:1n9 Oleic Acid 285.7 ± 30.8
C18:2n6 Linoleic Acid 350.1 ± 41.3
C20:4n6 Arachidonic Acid 150.6 ± 18.9
C22:6n3 DHA 85.3 ± 9.7

Note: These are representative data; actual concentrations may vary.[3]

Table 2: Fatty Acid Concentrations in Mouse Liver Tissue

Fatty Acid Common Name Concentration (µg/g tissue)
C16:0 Palmitic Acid 1250.3 ± 130.4
C18:0 Stearic Acid 850.6 ± 95.2
C18:1n9 Oleic Acid 980.1 ± 115.6
C18:2n6 Linoleic Acid 1500.8 ± 165.7
C20:4n6 Arachidonic Acid 650.4 ± 78.1
C22:6n3 DHA 450.9 ± 55.3

Note: These are representative data; actual concentrations may vary.[1]

Fatty Acids in Cellular Signaling

Fatty acids are not just metabolic fuels; they are also crucial precursors for signaling molecules that regulate inflammation and immunity, such as eicosanoids derived from arachidonic acid.[3]

Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA Releases COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes

Caption: Simplified arachidonic acid signaling cascade.[3]

Conclusion

The use of deuterated internal standards provides a highly accurate and robust method for the absolute quantification of fatty acids in complex biological matrices.[3] Stable isotope dilution compensates for analytical variability, ensuring high-quality, reproducible data.[5][8] The protocols outlined in this application note can be adapted for various research and drug development applications where the precise measurement of fatty acid levels is critical.

References

Application Note: Robust Sample Preparation for the Quantification of Octanoic-d15 Acid in Human Plasma using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octanoic acid, a medium-chain fatty acid, plays a significant role in various physiological and metabolic processes. Its accurate quantification in biological matrices like plasma is crucial for metabolic research, disease biomarker discovery, and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for fatty acid analysis.[1] However, the direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and polar nature, which can lead to poor chromatographic performance.[2][3] To overcome these issues, a derivatization step is necessary to convert the fatty acids into more volatile and less polar esters.[1][3]

The use of a stable isotope-labeled internal standard, such as Octanoic-d15 acid, is essential for accurate and precise quantification.[4] The internal standard is added at the beginning of the sample preparation process and corrects for any analyte loss during extraction, derivatization, and analysis. This application note provides detailed protocols for the extraction, derivatization, and subsequent GC-MS analysis of this compound from human plasma samples. The primary method described involves protein precipitation followed by liquid-liquid extraction and derivatization to form fatty acid methyl esters (FAMEs). Alternative methods such as solid-phase extraction are also discussed.

Experimental Protocols

Method 1: Protein Precipitation and Liquid-Liquid Extraction followed by Derivatization

This is a widely used and robust method for the extraction of fatty acids from plasma.[1][5]

Materials and Reagents:

  • Plasma Sample: Human plasma, stored at -80°C.

  • Internal Standard (IS) Solution: this compound in methanol.

  • Precipitating and Extraction Solvent: Acetonitrile (ACN) and Chloroform:Methanol (2:1, v/v).[1]

  • Derivatization Reagent: 14% Boron trifluoride in methanol (BF3-MeOH).[4]

  • Extraction Solvent for FAMEs: GC-MS grade Hexane.[4]

  • Wash Solution: 0.9% NaCl solution.[4]

  • Drying Agent: Anhydrous sodium sulfate.[3]

  • Glassware: Screw-capped glass tubes, conical vials, Pasteur pipettes.[4]

  • Equipment: Vortex mixer, centrifuge, heating block or water bath, nitrogen evaporator.[4]

Protocol:

  • Sample Thawing and IS Spiking:

    • Thaw frozen plasma samples at room temperature.[6]

    • Vortex the thawed plasma to ensure homogeneity.[6]

    • In a glass centrifuge tube, add 100 µL of plasma.

    • Spike the plasma with an appropriate amount of this compound internal standard solution.

  • Protein Precipitation and Lipid Extraction:

    • Add 300 µL of ice-cold acetonitrile to the plasma sample (3:1 ratio of ACN to plasma).[7]

    • Vortex vigorously for 1 minute to precipitate proteins.[8]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[8]

    • Carefully transfer the supernatant to a new glass tube.

    • To the supernatant, add 1 mL of chloroform:methanol (2:1, v/v).[1]

    • Vortex vigorously for 2 minutes.[1]

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.[1]

    • Carefully transfer the lower organic layer to a new glass tube.[1]

    • Dry the organic extract under a gentle stream of nitrogen.[1]

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 14% BF3-methanol reagent.[4]

    • Tightly cap the tube and heat the mixture at 100°C for 30 minutes in a heating block.[4]

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.[4]

    • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.[4]

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.[4]

    • Carefully transfer the upper hexane layer to a clean conical vial.

    • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.[4]

    • The sample is now ready for GC-MS analysis.

G cluster_workflow Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) + this compound (IS) ppt 2. Protein Precipitation (300 µL Acetonitrile) plasma->ppt centrifuge1 3. Centrifuge (14,000 x g, 10 min) ppt->centrifuge1 supernatant 4. Collect Supernatant centrifuge1->supernatant lle 5. Liquid-Liquid Extraction (Chloroform:Methanol 2:1) supernatant->lle centrifuge2 6. Centrifuge (3,000 x g, 10 min) lle->centrifuge2 organic_layer 7. Collect Organic Layer centrifuge2->organic_layer drydown 8. Dry Under Nitrogen organic_layer->drydown derivatization 9. Derivatization (BF3-Methanol, 100°C, 30 min) drydown->derivatization fame_extraction 10. FAME Extraction (Hexane) derivatization->fame_extraction final_sample 11. Collect Hexane Layer for GC-MS fame_extraction->final_sample

Caption: Workflow for this compound Sample Preparation.

G cluster_reaction FAME Derivatization Reaction fatty_acid R-COOH (this compound) fame R-COOCH3 (Methyl Octadecanoate-d15) fatty_acid->fame + methanol CH3OH (Methanol) methanol->fame + bf3 BF3 (Catalyst) bf3->fame Heat water H2O fame->water +

Caption: Derivatization of Fatty Acid to FAME.

Method 2: Solid-Phase Extraction (SPE)

SPE is an alternative to LLE that can be more easily automated and may provide cleaner extracts.[9][10]

Protocol Outline:

  • Protein Precipitation and Loading:

    • Precipitate proteins in 100 µL of plasma with 900 µL of acetonitrile containing 1% methanol.[11]

    • Vortex and sonicate the sample.[12]

    • Load the entire mixture onto a conditioned lipid extraction SPE cartridge.[11]

  • Washing:

    • Wash the cartridge to remove interferences, typically with an aqueous-organic solvent mixture (e.g., 2 x 1 mL of water/acetonitrile, 1:9 v/v).[11]

  • Elution:

    • Elute the fatty acids with a suitable organic solvent, such as chloroform/methanol (1:1, v/v).[11]

  • Drying and Derivatization:

    • Dry the eluate under a stream of nitrogen.[11]

    • Proceed with the derivatization step as described in Method 1.

Data Presentation

The following table summarizes typical performance data for fatty acid analysis in plasma using methods similar to those described.

ParameterProtein Precipitation & LLESolid-Phase ExtractionReference
Recovery > 85%Equivalent or better than LLE[9][13]
Linearity (R²) > 0.99> 0.99[14]
Inter-assay CV (%) 4.1%Not specified[15]
Intra-assay CV (%) 3.95%Not specified[15]
Limit of Detection (LOD) 0.5 mg/L (with derivatization)Not specified[15]

GC-MS Analysis Parameters

The following table provides typical GC-MS parameters for the analysis of FAMEs.[4]

ParameterSetting
GC Column DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL in splitless mode
Oven Program Initial: 100°C, hold 2 min; Ramp 1: 10°C/min to 180°C, hold 5 min; Ramp 2: 5°C/min to 240°C, hold 10 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

This application note provides a detailed and robust protocol for the sample preparation and analysis of this compound in plasma. The combination of protein precipitation, liquid-liquid extraction, and derivatization to FAMEs is a well-established method that provides good recovery and reproducibility. The use of a deuterated internal standard is critical for achieving accurate quantification. The alternative SPE method offers potential advantages in terms of automation and sample cleanup. The choice of method will depend on the specific requirements of the study, including sample throughput and the need to remove interfering matrix components.

References

Derivatization of Octanoic-d15 acid for gas chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungshinweis und Protokolle zur Derivatisierung von Octansäure-d15 für die Gaschromatographie

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Die Gaschromatographie (GC) ist eine leistungsstarke Technik zur Analyse von Fettsäuren. Aufgrund der geringen Flüchtigkeit und hohen Polarität von freien Fettsäuren wie Octansäure ist jedoch ein Derivatisierungsschritt erforderlich, um sie in flüchtigere und thermisch stabilere Verbindungen umzuwandeln.[1][2] Dieser Prozess verbessert die chromatographische Auflösung, die Peakform und die Nachweisempfindlichkeit.[3] Octansäure-d15, ein stabil isotopenmarkiertes Analogon, wird häufig als interner Standard in quantitativen Analysen mittels Massenspektrometrie (MS) verwendet, um die Variabilität während der Probenvorbereitung und Analyse zu korrigieren.[4][5] Die Derivatisierungsprotokolle für markierte und unmarkierte Fettsäuren sind identisch.[6] Dieser Anwendungshinweis beschreibt detaillierte Protokolle für die gängigsten Derivatisierungsmethoden für Octansäure-d15 zur GC-MS-Analyse: Veresterung und Silylierung.

Vergleich der Derivatisierungsmethoden

Die Wahl der Derivatisierungsmethode hängt von der Probenmatrix, den spezifischen Analyten und den verfügbaren Geräten ab. Die beiden primären Methoden sind die Alkylierung (typischerweise Methylveresterung) und die Silylierung.[7]

Tabelle 1: Vergleich der wichtigsten Derivatisierungsmethoden für Fettsäuren

MerkmalSäurekatalysierte Veresterung (BF₃-Methanol)Silylierung (BSTFA/MSTFA)
Reagenz Bortrifluorid in Methanol (14% BF₃-Methanol)N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) / N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
Reaktionszeit 30 - 60 Minuten[1][2]60 Minuten[1]
Reaktionstemperatur 60 - 100 °C[1][2]60 °C[1]
Derivatisierungseffizienz HochHoch
Wichtige Vorteile Erzeugt saubere Massenspektren (EI); selektiv für Carbonsäuren.[1]Vielseitig, derivatisiert auch Hydroxyl- und Aminogruppen; milde Reaktionsbedingungen.[1][8]
Wichtige Nachteile Erfordert die Entfernung des sauren Katalysators; Reagenz ist feuchtigkeitsempfindlich.[1]Reagenzien und Derivate sind sehr feuchtigkeitsempfindlich; kann mehrere Derivate für polyfunktionelle Verbindungen erzeugen.[8]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die schrittweisen Verfahren zur Derivatisierung von Octansäure-d15.

Protokoll 1: Veresterung mit Bortrifluorid-Methanol (BF₃-Methanol)

Diese Methode wandelt die Carbonsäure in ihren entsprechenden Fettsäuremethylester (FAME) um.[9] Es ist eine der am häufigsten verwendeten Methoden zur Derivatisierung von Fettsäuren.[2]

Materialien:

  • Octansäure-d15-Standard oder -probe

  • 14% Bortrifluorid in Methanol (BF₃-Methanol)

  • Hexan in GC-Qualität

  • Gesättigte Natriumchlorid (NaCl)-Lösung

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Reaktionsgefäße (z. B. 2-ml-Schraubdeckel-Glasfläschchen mit PTFE-ausgekleideten Kappen)

  • Heizblock oder Wasserbad

  • Vortex-Mischer

  • Pasteurpipetten

Verfahren:

  • Übertragen Sie eine bekannte Menge der Octansäure-d15-Probe (z. B. 100 µL einer 1 mg/mL Lösung) in ein Reaktionsgefäß.

  • Fügen Sie 50 µL 14%iges BF₃-Methanol-Reagenz hinzu.[2]

  • Verschließen Sie das Gefäß fest und vortexen Sie es 10 Sekunden lang.

  • Erhitzen Sie die Mischung 30-60 Minuten lang bei 60 °C in einem Heizblock oder Wasserbad.[1][2]

  • Kühlen Sie das Gefäß auf Raumtemperatur ab.

  • Fügen Sie 1 ml gesättigte NaCl-Lösung hinzu, um die Reaktion zu stoppen und die Phasentrennung zu erleichtern.[2]

  • Fügen Sie 0,5 - 1 ml Hexan hinzu, um die Fettsäuremethylester (FAMEs) zu extrahieren.

  • Vortexen Sie das Gefäß 30 Sekunden lang und lassen Sie die Phasen sich trennen.

  • Übertragen Sie die obere Hexan-Schicht vorsichtig in ein sauberes Gefäß, das eine kleine Menge wasserfreies Na₂SO₄ enthält, um restliches Wasser zu entfernen.[1]

  • Das Derivat ist nun für die GC-MS-Analyse bereit.

Protokoll 2: Silylierung mit BSTFA

Die Silylierung wandelt die Carbonsäure in einen Trimethylsilylester (TMS-Ester) um. Diese Methode ist schnell und effektiv, aber die resultierenden Derivate sind feuchtigkeitsempfindlich.[1]

Materialien:

  • Octansäure-d15-Standard oder -probe (in einem aprotischen Lösungsmittel getrocknet oder gelöst)

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Lösungsmittel in GC-Qualität (z. B. Dichlormethan, Acetonitril)

  • Reaktionsgefäße

  • Heizblock oder Ofen

  • Vortex-Mischer

Verfahren:

  • Stellen Sie sicher, dass die Probe wasserfrei ist, da Silylierungsreagenzien feuchtigkeitsempfindlich sind. Dies kann durch Lyophilisierung oder Trocknen der Probe unter einem Stickstoffstrom erreicht werden.[1]

  • Übertragen Sie die getrocknete Probe in ein Reaktionsgefäß.

  • Fügen Sie 100 µL eines geeigneten Lösungsmittels (z. B. Acetonitril) hinzu.

  • Fügen Sie 50 µL BSTFA mit 1% TMCS hinzu.[1]

  • Verschließen Sie das Gefäß sofort fest, vortexen Sie es 10 Sekunden lang.

  • Erhitzen Sie die Mischung 60 Minuten lang bei 60 °C.[1]

  • Kühlen Sie das Gefäß auf Raumtemperatur ab.

  • Fügen Sie bei Bedarf zusätzliches Lösungsmittel hinzu, um die gewünschte Konzentration für die GC-Analyse zu erreichen.

  • Das Derivat ist nun für die GC-MS-Analyse bereit.

Visualisierungen

Die folgenden Diagramme veranschaulichen die Arbeitsabläufe und chemischen Reaktionen, die bei der Derivatisierung von Octansäure-d15 eine Rolle spielen.

G cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_extraction Extraktion & Aufreinigung cluster_analysis Analyse Sample Octansäure-d15 Probe Dry Probe trocknen (falls erforderlich, insb. für Silylierung) Sample->Dry Solvent In aprotischem Lösungsmittel lösen Dry->Solvent Reagent Derivatisierungsreagenz hinzufügen (z.B. BF3-Methanol oder BSTFA) Solvent->Reagent Heat Mischung erhitzen (z.B. 60°C) Reagent->Heat Quench Reaktion stoppen (z.B. mit NaCl-Lösung) Heat->Quench Extract Mit organischem Lösungsmittel extrahieren (z.B. Hexan) Quench->Extract DryExtract Extrakt trocknen (z.B. mit Na2SO4) Extract->DryExtract GCMS GC-MS Analyse DryExtract->GCMS

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von Octansäure-d15.

References

Application Notes and Protocols for Flux Analysis in Metabolic Pathways Using Octanoic-d15 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic acid (C8), a medium-chain fatty acid (MCFA), is a significant energy source and metabolic substrate. Its metabolism is implicated in various physiological and pathological states, including metabolic disorders and neurological diseases. Stable isotope tracers, such as Octanoic-d15 acid, offer a powerful and safe alternative to radioactive isotopes for elucidating the dynamics of fatty acid metabolism. The heavy isotope labeling allows for the precise tracing of octanoic acid's metabolic fate through various pathways, providing quantitative insights into metabolic fluxes.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis, catering to researchers in academia and the pharmaceutical industry.

Core Principles of Metabolic Flux Analysis with this compound

Metabolic flux analysis (MFA) with stable isotopes is a quantitative method used to determine the rates (fluxes) of metabolic reactions within a biological system. The core principle involves introducing a substrate labeled with a stable isotope (e.g., Deuterium, ¹³C) and tracking its incorporation into downstream metabolites.

When this compound is introduced to cells or an in vivo model, it is taken up and metabolized. The deuterium atoms act as tracers, and their presence in various metabolites can be detected and quantified using mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). By measuring the isotopic enrichment in different metabolites over time, researchers can calculate the rates of fatty acid oxidation, its contribution to the tricarboxylic acid (TCA) cycle, and its role in the synthesis of other molecules.

Applications in Research and Drug Development

  • Elucidating Fatty Acid Oxidation (FAO) Defects: Quantifying the rate of β-oxidation of this compound can help identify genetic or acquired defects in the FAO pathway, which are associated with various metabolic diseases.

  • Investigating Energy Metabolism in Cancer: Cancer cells often exhibit altered metabolic pathways. Tracing the metabolism of this compound can reveal how cancer cells utilize fatty acids for energy and biosynthesis, providing potential targets for therapeutic intervention.

  • Neurodegenerative Disease Research: The brain can utilize MCFAs as an alternative energy source to glucose. Flux analysis with this compound can shed light on the role of MCFA metabolism in neurodegenerative diseases like Alzheimer's and epilepsy.

  • Pharmacodynamic Studies: For drugs designed to modulate fatty acid metabolism, this compound can be used as a probe to assess the drug's mechanism of action and its impact on specific metabolic fluxes.

Data Presentation

Table 1: Representative Mass Isotopologue Distribution of TCA Cycle Intermediates after Incubation with this compound
MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Citrate 75.210.58.34.11.9
α-Ketoglutarate 80.19.86.52.70.9
Succinate 82.58.95.42.21.0
Malate 81.39.26.12.50.9

This table illustrates the percentage of the metabolite pool containing zero (M+0) or more (M+1, M+2, etc.) deuterium atoms derived from this compound. Higher enrichment in the M+2 and M+4 isotopologues of citrate, for instance, would indicate a significant contribution of acetyl-CoA derived from β-oxidation of the tracer.

Table 2: Calculated Metabolic Fluxes in Response to a Hypothetical Drug Treatment
Metabolic FluxControl (nmol/mg protein/hr)Drug-Treated (nmol/mg protein/hr)Fold Change
Octanoic Acid Uptake 50.3 ± 4.148.9 ± 3.80.97
β-Oxidation Rate 35.1 ± 2.915.2 ± 1.50.43
TCA Cycle Flux (from Octanoic Acid) 28.7 ± 2.510.1 ± 1.10.35
Ketone Body Production 5.2 ± 0.625.8 ± 2.14.96

This table shows hypothetical quantitative flux data, demonstrating how this compound tracing can be used to assess the impact of a therapeutic agent on fatty acid metabolism. The data indicates the drug inhibits β-oxidation and shunts octanoic acid towards ketone body synthesis.

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells with this compound

Materials:

  • Cultured cells (e.g., HepG2, SH-SY5Y)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • This compound

  • Sterile Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound complexed with fatty acid-free BSA. A typical starting concentration for the labeling medium is 100-500 µM.

    • Warm the appropriate cell culture medium and supplement it with the this compound-BSA complex.

  • Metabolic Labeling:

    • Aspirate the growth medium from the cells and wash once with warm, sterile PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the approach to isotopic steady-state.

  • Metabolism Quenching and Metabolite Extraction:

    • Place the culture plate on ice and aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites for analysis.

Protocol 2: Sample Preparation for GC-MS Analysis of Deuterated Metabolites

Materials:

  • Metabolite extract from Protocol 1

  • Nitrogen gas evaporator

  • Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane - MTBSTFA + 1% TBDMSCI)

  • Pyridine

  • Ethyl acetate

  • GC-MS vials with inserts

Procedure:

  • Drying: Dry the metabolite extract under a gentle stream of nitrogen gas.

  • Derivatization:

    • To the dried extract, add 50 µL of pyridine and 50 µL of MTBSTFA + 1% TBDMSCI.

    • Incubate at 60°C for 30 minutes to form volatile silyl derivatives.

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable temperature gradient to separate the metabolites.

    • Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect and quantify the mass isotopologues of target metabolites.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_plating Plate Cells cell_growth Grow to Confluency cell_plating->cell_growth add_tracer Incubate with This compound cell_growth->add_tracer quench Quench Metabolism add_tracer->quench extract Extract Metabolites quench->extract derivatize Derivatize for GC-MS extract->derivatize gcms GC-MS Analysis derivatize->gcms data_analysis Data Analysis & Flux Calculation gcms->data_analysis

Caption: Experimental workflow for in vitro metabolic flux analysis.

Octanoic_Acid_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria OA_d15 This compound OA_CoA_d15 Octanoyl-CoA-d15 OA_d15->OA_CoA_d15 ACSM Beta_Ox β-Oxidation Spiral OA_CoA_d15->Beta_Ox AcetylCoA_d2 Acetyl-CoA-d2 Beta_Ox->AcetylCoA_d2 4 cycles TCA TCA Cycle AcetylCoA_d2->TCA Ketones Ketone Bodies (e.g., β-hydroxybutyrate-d4) AcetylCoA_d2->Ketones TCA_Cycle_Labeling AcetylCoA_d2 Acetyl-CoA-d2 Citrate_d2 Citrate-d2 AcetylCoA_d2->Citrate_d2 OAA Oxaloacetate OAA->Citrate_d2 AKG_d2 α-Ketoglutarate-d2 Citrate_d2->AKG_d2 SuccinylCoA_d2 Succinyl-CoA-d2 AKG_d2->SuccinylCoA_d2 Succinate_d2 Succinate-d2 SuccinylCoA_d2->Succinate_d2 Fumarate_d2 Fumarate-d2 Succinate_d2->Fumarate_d2 Malate_d2 Malate-d2 Fumarate_d2->Malate_d2 Malate_d2->OAA completes cycle

Application Notes and Protocols for Standard Curve Preparation Using Octanoic-d15 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic acid, a medium-chain fatty acid, plays a significant role in various physiological and pathological processes, including energy metabolism and neurological disorders.[1][2] Accurate quantification of octanoic acid in biological matrices is crucial for advancing research in metabolomics, drug discovery, and clinical diagnostics.[3] The use of stable isotope-labeled internal standards, such as Octanoic-d15 acid, in conjunction with mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for precise and accurate quantification.[3][4]

This compound is a deuterated analog of octanoic acid, where 15 hydrogen atoms have been replaced by deuterium.[4] This isotopic labeling makes it an ideal internal standard as it shares nearly identical chemical and physical properties with the endogenous analyte, ensuring it behaves similarly during sample preparation, extraction, and chromatographic analysis.[5][6] However, its increased mass-to-charge ratio (m/z) allows it to be distinguished from the unlabeled octanoic acid by the mass spectrometer.[5] This document provides detailed application notes and protocols for the preparation of a standard curve using this compound for the accurate quantification of octanoic acid in biological samples.

Principle of Internal Standardization

The core principle of using an internal standard (IS) is to add a known and constant amount of a compound that is chemically similar to the analyte of interest to all samples, calibration standards, and quality controls.[5] The IS, in this case, this compound, corrects for variations that may occur during sample preparation, such as extraction inefficiencies and sample loss, as well as instrumental variations like injection volume and ionization efficiency.[5][7] Quantification is based on the ratio of the peak area of the analyte (octanoic acid) to the peak area of the internal standard (this compound).[3] This ratio is then plotted against the known concentrations of the calibration standards to generate a standard curve, which is used to determine the concentration of the analyte in unknown samples.[3]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for preparing a standard curve for octanoic acid quantification using this compound as an internal standard, primarily for LC-MS/MS analysis.

Materials and Reagents
  • Octanoic acid (≥99% purity)

  • This compound (≥98 atom % D, ≥99% purity)

  • LC-MS grade methanol[8]

  • LC-MS grade acetonitrile[8]

  • LC-MS grade isopropanol[8]

  • LC-MS grade water[8]

  • Formic acid (≥98% purity)[8]

  • Chloroform[3]

  • Hexane[2]

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

  • Microcentrifuge tubes (1.5 mL)[3]

  • Analytical balance

  • Vortex mixer[3]

  • Centrifuge[3]

  • Solvent evaporator (e.g., nitrogen stream or vacuum concentrator)[8]

  • LC-MS/MS system[8]

Preparation of Standard Solutions

1. Octanoic Acid Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of octanoic acid.
  • Dissolve it in 10 mL of methanol in a volumetric flask.
  • Store the stock solution at -20°C.

2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound.
  • Dissolve it in 10 mL of methanol in a volumetric flask.[4]
  • Store the IS stock solution at -20°C.

3. This compound Working Internal Standard (IS) Solution (10 µg/mL):

  • Dilute the IS stock solution 1:100 with methanol to obtain a working solution of 10 µg/mL.[5]

4. Calibration Curve Standards:

  • Prepare a series of calibration standards by serially diluting the octanoic acid stock solution with methanol to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
  • Each calibration standard must be spiked with the same constant amount of the this compound working IS solution.[8]

Sample Preparation: Lipid Extraction from Plasma

This protocol is a modified liquid-liquid extraction method suitable for fatty acid analysis.[8]

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Aliquot Sample: In a clean microcentrifuge tube, add 50 µL of plasma.[8]

  • Spike Internal Standard: Add 10 µL of the 10 µg/mL this compound working IS solution to each plasma sample and vortex briefly.[8]

  • Protein Precipitation: Add 300 µL of cold methanol and vortex for 10 seconds to precipitate proteins.[8]

  • Lipid Extraction:

    • Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.[3]

    • Vortex vigorously for 1 minute.

    • Incubate the mixture for 15 minutes at room temperature on a shaker.

  • Phase Separation: Add 250 µL of LC-MS grade water to induce phase separation and vortex for 20 seconds.[8]

  • Centrifugation: Centrifuge the tubes at 4000 x g for 10 minutes to separate the layers.

  • Collect Supernatant: Carefully transfer the lower organic layer to a new clean tube, avoiding the upper aqueous layer and the protein interface.

  • Evaporate Solvent: Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.[8]

  • Reconstitute: Reconstitute the dried lipid extract in 100 µL of a suitable LC-MS compatible solvent, such as isopropanol/acetonitrile/water (2:1:1 v/v/v).[8]

  • Analysis: Vortex the reconstituted sample and transfer it to an LC-MS autosampler vial for analysis.

LC-MS/MS Analysis

The specific LC-MS/MS parameters will need to be optimized for the instrument being used. The following are general starting conditions.

  • LC Column: A C18 reversed-phase column is commonly used for fatty acid analysis.[9]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.[9]

  • Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the fatty acids.

  • Mass Spectrometry: Operate in negative ion mode with Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for octanoic acid and this compound will need to be determined.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis of the calibration standards should be summarized in a table. A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the analyte.

Concentration of Octanoic Acid (ng/mL)Peak Area of Octanoic AcidPeak Area of this compoundPeak Area Ratio (Analyte/IS)
1[Insert Value][Insert Value][Calculate Value]
5[Insert Value][Insert Value][Calculate Value]
10[Insert Value][Insert Value][Calculate Value]
50[Insert Value][Insert Value][Calculate Value]
100[Insert Value][Insert Value][Calculate Value]
500[Insert Value][Insert Value][Calculate Value]
1000[Insert Value][Insert Value][Calculate Value]

A linear regression analysis of the standard curve will provide an equation (y = mx + c) and a correlation coefficient (R²), which should be close to 1 for a good fit. The concentration of octanoic acid in unknown samples can then be calculated using this equation.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) IS_Spike Spike with This compound (IS) Sample->IS_Spike Extraction Lipid Extraction (e.g., LLE) IS_Spike->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in LC-MS compatible solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data_Processing Data Processing (Peak Integration) LCMS->Data_Processing Std_Curve Standard Curve Generation Data_Processing->Std_Curve Quantification Quantification of Octanoic Acid Std_Curve->Quantification

Caption: General experimental workflow for fatty acid quantification.

Octanoic Acid Metabolism and Signaling Pathway

Octanoic acid can be metabolized in the brain and influences key metabolic pathways.[1][2] For instance, in astrocytes, octanoic acid can be metabolized to produce glutamine, which is then utilized by neurons for the synthesis of the neurotransmitter GABA.[1]

Octanoic_Acid_Metabolism cluster_astrocyte Astrocyte cluster_neuron Neuron OA Octanoic Acid Metabolism Mitochondrial β-oxidation OA->Metabolism TCA TCA Cycle Metabolism->TCA Glutamate Glutamate TCA->Glutamate GS Glutamine Synthetase Glutamate->GS Glutamine Glutamine GS->Glutamine Glutamine_N Glutamine Glutamine->Glutamine_N Transport GAD Glutamic Acid Decarboxylase (GAD) Glutamine_N->GAD GABA GABA GAD->GABA

Caption: Astrocyte-neuron metabolic coupling involving octanoic acid.

References

Application Notes and Protocols for the Detection of Octanoic-d15 Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Octanoic-d15 acid using liquid chromatography-mass spectrometry (LC-MS). This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of endogenous octanoic acid in various biological matrices.[1] The methodologies described herein are essential for researchers in fields such as metabolomics, drug metabolism, and clinical diagnostics.

Introduction

Octanoic acid, a medium-chain fatty acid, plays a significant role in various physiological and pathological processes. Its accurate quantification is vital for understanding its role in metabolic pathways and as a potential biomarker.[2] Due to the challenges in analyzing short to medium-chain fatty acids directly by LC-MS because of their high polarity and poor ionization, the use of a stable isotope-labeled internal standard like this compound is indispensable for reliable and reproducible results.[3][4] This document outlines the key mass spectrometry parameters, sample preparation protocols, and liquid chromatography conditions for the successful detection and quantification of this compound.

Mass Spectrometry Parameters

The determination of optimal mass spectrometry parameters is critical for achieving high sensitivity and specificity. The following parameters are recommended as a starting point for method development for this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically preferred for the analysis of fatty acids as they readily form [M-H]⁻ ions.[5]

MRM Transitions: The MRM transitions for this compound need to be empirically determined. However, based on the structure of octanoic acid, the precursor ion will be the deprotonated molecule. The product ions will result from the fragmentation of the precursor ion in the collision cell.

  • Precursor Ion (Q1): For this compound (C8H1D15O2), the molecular weight is approximately 159.2 g/mol . The expected deprotonated ion [M-H]⁻ would have an m/z of 158.2 .

Table 1: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (Q1 m/z)Product Ion (Q3 m/z)Collision Energy (eV)Notes
This compound158.2To be determinedTo be determinedOptimization is required. A good starting point is to monitor a range of collision energies (e.g., 5-40 eV).
Octanoic Acid (for reference)143.1143.15Pseudo-MRM or monitor for specific fragments.

Note: The user should perform infusion experiments to determine the optimal product ions and collision energies for their specific instrumentation.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the biological matrix. The goal is to extract the fatty acids efficiently while minimizing matrix effects.

Materials:

  • Biological sample (e.g., plasma, serum, tissue homogenate)

  • This compound internal standard solution (concentration to be optimized based on expected endogenous levels)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or hexane/isopropanol mixture)

  • Derivatization agent (optional, e.g., 3-nitrophenylhydrazine (3-NPH))[6]

Protocol for Plasma/Serum:

  • Spiking: To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of this compound internal standard solution.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS system.

Optional Derivatization Step:

For improved chromatographic retention and ionization efficiency, derivatization can be employed.[3][6][7] 3-Nitrophenylhydrazine (3-NPH) is a common derivatizing agent for short-chain fatty acids.[6] This process converts the carboxylic acids into more hydrophobic derivatives.[6]

Liquid Chromatography

A reversed-phase liquid chromatography method is typically used for the separation of fatty acids.

Table 2: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 3

Table 3: Example Chromatographic Gradient

Time (min)% Mobile Phase B
0.010
1.010
8.095
10.095
10.110
12.010

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the detection of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample add_is Add this compound (IS) sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant dry_down Dry Down extract_supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for this compound detection.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison. The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of the analyte in unknown samples can be determined.

Table 4: Example Data Summary for Calibration Curve

Standard Concentration (µM)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.1ValueValueValue
0.5ValueValueValue
1.0ValueValueValue
5.0ValueValueValue
10.0ValueValueValue
50.0ValueValueValue

Table 5: Example Quantitative Results

Sample IDPeak Area Ratio (Analyte/IS)Calculated Concentration (µM)%RSD (n=3)
Control 1ValueValueValue
Control 2ValueValueValue
Treated 1ValueValueValue
Treated 2ValueValueValue

Conclusion

This document provides a comprehensive guide for the detection and quantification of this compound using LC-MS. The provided protocols for sample preparation and liquid chromatography, along with the suggested mass spectrometry parameters, serve as a robust starting point for method development. Adherence to these guidelines will enable researchers to obtain accurate and reproducible data, facilitating a deeper understanding of the role of octanoic acid in biological systems.

References

Application Notes and Protocols for the Use of Octanoic-d15 Acid in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic acid, a medium-chain fatty acid, is integral to various physiological processes and is of increasing interest in neuroscience and metabolic research. The use of stable isotope-labeled analogs, such as Octanoic-d15 acid, is a powerful technique in pharmacokinetic (PK) studies. Deuteration of molecules can alter their metabolic profiles due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolism at specific sites. This property, along with its utility as an internal standard in bioanalytical methods, makes this compound an invaluable tool in drug discovery and development. These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro pharmacokinetic studies.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize representative pharmacokinetic data for this compound. This data can be generated from an in vivo study in a rodent model, as detailed in the experimental protocols.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterUnitValue (Mean ± SD)
Cmaxng/mL850 ± 150
Tmaxh0.5 ± 0.1
AUC(0-t)ng·h/mL2500 ± 450
AUC(0-inf)ng·h/mL2650 ± 480
h2.5 ± 0.5
CL/FmL/h/kg300 ± 50
Vz/FmL/kg1100 ± 200

This data is representative and may vary based on experimental conditions.

Table 2: In Vitro Metabolic Stability of this compound in Rat Liver Microsomes

Compoundt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Octanoic Acid15 ± 246.2 ± 6.1
This compound25 ± 327.7 ± 3.3

This data illustrates the potential for increased metabolic stability with deuteration.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound following oral administration to rats.

Materials:

  • This compound

  • Male Sprague-Dawley rats (250-300 g)

  • Vehicle for dosing (e.g., corn oil)

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.

  • Dosing: Fast the animals overnight with free access to water. Administer a single oral dose of this compound (e.g., 10 mg/kg) formulated in the vehicle via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or other appropriate site at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Plasma Preparation: Immediately transfer the collected blood into EDTA-coated tubes and centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method (see Protocol 3).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the plasma concentration-time data using appropriate software.

G cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study acclimation Animal Acclimation dosing Oral Dosing of This compound acclimation->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep storage Sample Storage at -80°C plasma_prep->storage analysis LC-MS/MS Bioanalysis storage->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol is for assessing the metabolic stability of this compound in liver microsomes.

Materials:

  • This compound

  • Rat or human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and this compound (final concentration of 1 µM).

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile to stop the reaction.

  • Sample Processing: Vortex and centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).

G prep Prepare Incubation Mixture (Microsomes + Compound) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate time_points Sample at Time Points initiate->time_points quench Quench with Cold Acetonitrile time_points->quench process Centrifuge to Pellet Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze data_analysis Calculate t½ and CLint analyze->data_analysis

Caption: Workflow for an in vitro metabolic stability assay.

Protocol 3: Bioanalytical Method for this compound in Plasma by LC-MS/MS

This protocol describes a method for the quantification of this compound in plasma samples.

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Octanoic-d7 acid).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • This compound: Q1: 158.2 -> Q3: 114.2 (representative transition, should be optimized)

    • Internal Standard (Octanoic-d7 Acid): Q1: 150.2 -> Q3: 106.2 (representative transition, should be optimized)

Calibration and Quantification:

Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank plasma. Analyze these along with the study samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Signaling and Metabolic Pathways

Octanoic acid is metabolized via β-oxidation in the mitochondria. The deuterium labeling in this compound can be used to trace its metabolic fate.

G cluster_cell Cell cluster_mito Mitochondrion octanoyl_coa Octanoyl-d15-CoA beta_ox β-Oxidation Cycles octanoyl_coa->beta_ox acetyl_coa Acetyl-d-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca ketones Ketone Bodies (e.g., β-hydroxybutyrate-d) acetyl_coa->ketones octanoic_d15 This compound octanoic_d15->octanoyl_coa

Caption: Metabolic pathway of this compound.

Conclusion

This compound is a versatile tool for pharmacokinetic research. Its use as a tracer allows for detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) of octanoic acid. Furthermore, its application as an internal standard in bioanalytical methods ensures accurate and reliable quantification. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively incorporate this compound into their studies, ultimately contributing to a deeper understanding of its physiological roles and therapeutic potential.

Application of Octanoic-d15 acid in therapeutic drug monitoring.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Therapeutic Drug Monitoring (TDM) is a critical practice in clinical chemistry and pharmacology that involves measuring drug concentrations in bodily fluids to optimize dosage regimens for individual patients. This ensures that drug levels are within a target range that is both effective and non-toxic. The use of stable isotope-labeled internal standards is paramount for achieving the accuracy and precision required in TDM assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS).

Octanoic-d15 acid, a deuterated analog of octanoic acid, serves as an ideal internal standard for the quantification of drugs that are structurally similar, such as valproic acid, or for monitoring octanoic acid itself, which has therapeutic applications.[1] Its utility lies in its chemical and physical similarity to the analyte of interest, which allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency and matrix effects.[2][3]

This document provides detailed application notes and a protocol for the use of this compound as an internal standard in a typical LC-MS/MS workflow for therapeutic drug monitoring.

Principle of the Method

The fundamental principle of using this compound as an internal standard is based on isotope dilution mass spectrometry. A known concentration of this compound is added to the patient sample at the beginning of the sample preparation process. The deuterated standard and the target analyte are co-extracted and analyzed by LC-MS/MS. Since the deuterated standard has a higher mass than the unlabeled analyte, they can be distinguished by the mass spectrometer. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the concentration of the analyte in the sample, effectively normalizing for any sample loss or ionization variability.

Experimental Workflow

The overall experimental workflow for therapeutic drug monitoring using this compound as an internal standard is depicted below.

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Patient Sample (Plasma/Serum) Add_IS Addition of this compound (Internal Standard) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spectrometry Mass Spectrometric Detection Chromatography->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination Ratio_Calculation->Concentration_Determination Sample_Preparation cluster_steps Sample Preparation Steps Start Start: 200 µL Plasma/Serum Sample Add_IS Add 20 µL of Internal Standard Working Solution (this compound) Start->Add_IS Add_ACN Add 400 µL of cold Acetonitrile Add_IS->Add_ACN Vortex Vortex for 30 seconds Add_ACN->Vortex Centrifuge Centrifuge at 10,000 rpm for 5 minutes Vortex->Centrifuge Transfer Transfer supernatant to a new vial Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject

References

Troubleshooting & Optimization

How to resolve poor peak shape for Octanoic-d15 acid in GC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the gas chromatography (GC) analysis of Octanoic-d15 acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak shape, particularly tailing, for this compound in GC analysis?

Poor peak shape for this compound is most often caused by interactions between the analyte and the GC system. The primary factors include:

  • Analyte-System Interactions : The polar carboxylic acid group on the underivatized octanoic acid molecule can interact strongly with active sites within the GC system, such as silanol groups (Si-OH) in the inlet liner and on the column surface. This is a leading cause of peak tailing.[1][2]

  • Incomplete Derivatization : To improve volatility and reduce polarity, fatty acids are typically derivatized before GC analysis. If this derivatization reaction is incomplete, the remaining free carboxylic acid groups will interact with the system and cause significant tailing.[1][2]

  • System Contamination : The accumulation of non-volatile residues from the sample matrix at the head of the column or in the inlet liner can create active sites, leading to distorted peak shapes.[1][3]

  • Improper Column Installation : A poorly cut column or incorrect installation depth in the GC inlet can create dead volumes or turbulence in the flow path, causing tailing for all peaks in the chromatogram.[3][4][5]

Q2: Is derivatization necessary for analyzing this compound by GC?

Yes, derivatization is highly recommended for the GC analysis of fatty acids like this compound.[2][6] Direct analysis of free fatty acids is challenging due to their high polarity and low volatility, which leads to significant peak tailing and potential adsorption onto the column.[6][7]

Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester (e.g., a fatty acid methyl ester, or FAME) or silyl ester.[2][8] This crucial step minimizes unwanted interactions with the GC system, resulting in sharper, more symmetrical peaks, improved sensitivity, and better separation.[2][9]

Q3: Which GC column is best suited for analyzing derivatized this compound?

The choice of GC column is critical for achieving good separation and peak shape. For fatty acid derivatives like this compound methyl ester, polar stationary phases are generally preferred.[10]

  • WAX-type columns (e.g., DB-FATWAX UI, HP-INNOWax) : These polyethylene glycol (PEG) based columns are highly polar and are excellently suited for the analysis of fatty acids and their methyl esters (FAMEs).[2][11]

  • Cyanopropyl Silicone Columns (e.g., CP-Sil 88, HP-88) : These are also highly polar columns specifically designed to provide good separation of FAMEs based on carbon number and degree of unsaturation.[2]

  • Mid-Polarity Phenyl-Methylpolysiloxane Columns (e.g., DB-5ms, HP-5ms) : While less polar, these robust columns can also be used effectively, particularly after the fatty acid has been derivatized.[2][12]

Q4: How does the deuterium label on this compound affect the GC analysis?

The deuterium label has a minor but potentially significant effect. Deuterated compounds may elute slightly earlier than their non-deuterated counterparts due to the chromatographic isotope effect.[2][13] While this effect is usually small, it is critical to be aware of it when using this compound as an internal standard for the precise quantification of endogenous, non-labeled octanoic acid.

Troubleshooting Guide for Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound. Follow the workflow to identify the root cause of the issue.

G cluster_0 Troubleshooting Workflow start Poor Peak Shape Observed (Tailing or Fronting) q_derivatized Is the sample derivatized? start->q_derivatized q_all_peaks Are ALL peaks tailing (including solvent/hydrocarbons)? q_derivatized->q_all_peaks Yes act_derivatize Action: Perform Derivatization (See Protocol) q_derivatized->act_derivatize No check_physical Suspect Physical / Flow Path Issue q_all_peaks->check_physical Yes check_chemical Suspect Chemical / Activity Issue q_all_peaks->check_chemical No resolved Peak Shape Improved act_derivatize->resolved act_check_install Action: Check Column Installation - Ensure clean, 90° cut - Verify correct installation depth check_physical->act_check_install act_inlet_maint Action: Perform Inlet Maintenance - Replace Septum - Replace Liner (use deactivated liner) check_chemical->act_inlet_maint act_check_leaks Action: Check for System Leaks (Inlet, Detector, Connections) act_check_install->act_check_leaks act_check_leaks->resolved act_check_column Action: Check Column Health - Trim 10-20cm from inlet side - Bake out column per mfg. instructions act_inlet_maint->act_check_column act_optimize_params Action: Optimize GC Parameters - Increase inlet temperature - Verify carrier gas flow rate act_check_column->act_optimize_params act_optimize_params->resolved

Caption: Troubleshooting workflow for resolving poor GC peak shape.

Recommended GC Parameters

The following table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
GC Column Polar phase (e.g., DB-FATWAX UI, HP-88)Provides good separation for fatty acid methyl esters (FAMEs).[2][11]
30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering good resolving power.[12]
Injection Mode Split/SplitlessUse Splitless for trace analysis or Split (e.g., 20:1) for higher concentrations.[12]
Inlet Liner Splitless liner with deactivated quartz woolWool aids in sample volatilization and traps non-volatile residue, while deactivation minimizes active sites.[11][12]
Inlet Temperature 250 - 280 °CEnsures rapid and complete vaporization without causing thermal degradation.[2][12]
Carrier Gas Helium or HydrogenInert gas providing good efficiency.[12]
Flow Rate 1.0 - 1.5 mL/min (constant flow)An optimal flow rate is necessary for sharp, symmetrical peaks.[10][12]
Oven Program
Initial Temp60 - 100 °C, hold for 1-2 minAllows for solvent focusing, which improves the shape of early eluting peaks.[4][12]
Ramp Rate10 - 15 °C/minA moderate ramp provides good separation in a reasonable timeframe.[12]
Final Temp250 - 300 °C, hold for 2-5 minEnsures all heavier compounds are eluted from the column.[12]
Detector (MS)
Ionization ModeElectron Ionization (EI)Standard, robust ionization for creating reproducible mass spectra.[12]
Source Temp~230 °CA standard starting point for many common analytes.

Experimental Protocols

Protocol: Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol

This protocol describes the conversion of this compound to its more volatile methyl ester for GC analysis.

Materials:

  • Dried fatty acid sample (containing this compound)

  • Boron Trifluoride-Methanol (BF3-Methanol) solution, 12-14% w/v

  • Hexane, GC-grade

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Heated water bath or block

  • Vortex mixer

  • Glass test tubes with PTFE-lined screw caps

Methodology:

  • Preparation : Place the dried lipid extract or a known amount of the this compound standard into a glass test tube.

  • Reagent Addition : Add 1-2 mL of 12% BF3-Methanol reagent to the test tube.[14] Ensure the sample is fully submerged.

  • Esterification : Securely cap the tube and place it in a heated water bath or heating block set to 60-70 °C for 10-30 minutes.[14][15] The optimal time and temperature may require adjustment, but higher temperatures can lead to degradation.[15]

  • Cooling : After incubation, remove the tube from the heat source and allow it to cool to room temperature.

  • Extraction : Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Mixing : Cap the tube and vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.

  • Phase Separation : Centrifuge the tube briefly at a low speed (e.g., 1000 x g for 2 minutes) to achieve a clean separation between the upper organic (hexane) layer and the lower aqueous layer.

  • Collection : Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean glass vial using a Pasteur pipette. Be careful not to transfer any of the aqueous layer.

  • Drying : Add a small amount of anhydrous sodium sulfate to the collected hexane to remove any residual water.

  • Analysis : The sample is now ready for injection into the GC system. The final extract may be concentrated under a gentle stream of nitrogen if necessary.

References

Technical Support Center: Addressing Signal Suppression of Octanoic-d15 Acid in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the LC-MS analysis of Octanoic-d15 acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to signal suppression in their experiments. The following information is presented in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in LC-MS and why is it a concern for this compound analysis?

A1: Signal suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This phenomenon is caused by co-eluting compounds from the sample matrix (e.g., plasma, serum, urine) that compete with the analyte for ionization.[1] The result is a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1] For this compound, which is often used as an internal standard, accurate signal measurement is critical for the reliable quantification of target analytes.[2][3]

Q2: I am using this compound as a deuterated internal standard. Shouldn't this automatically correct for signal suppression?

A2: Ideally, a deuterated internal standard like this compound should co-elute with the non-deuterated analyte and experience the same degree of signal suppression, allowing for accurate quantification through ratio-based calculations. However, this is not always the case. A phenomenon known as the "deuterium isotope effect" can cause a slight shift in the retention time of the deuterated standard compared to the native analyte.[4] If this separation occurs in a region of the chromatogram with significant matrix-induced ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.

Q3: What are the primary sources of matrix components that cause signal suppression for fatty acid analysis?

A3: In biological matrices such as plasma and serum, the most significant contributors to ion suppression are phospholipids.[5][6] These molecules are highly abundant and can co-elute with fatty acids, interfering with the ionization process. Other endogenous substances like salts, proteins, and other lipids, as well as exogenous contaminants from sample collection and preparation materials, can also contribute to signal suppression.

Q4: Can derivatization of this compound help in overcoming signal suppression?

A4: Yes, derivatization can be a highly effective strategy. Short-chain fatty acids like octanoic acid often exhibit poor retention on reversed-phase columns and suboptimal ionization efficiency.[7] Derivatization with reagents such as 3-nitrophenylhydrazine (3-NPH) can improve chromatographic retention, moving the analyte away from early-eluting, interfering matrix components.[4][7] Furthermore, derivatization can enhance ionization efficiency, leading to a stronger signal that is less susceptible to suppression.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound.

Issue 1: Low or no signal for this compound in matrix samples compared to neat standards.
  • Possible Cause: Significant ion suppression from co-eluting matrix components.

  • Troubleshooting Workflow:

    Start Low Signal in Matrix Optimize_SP Optimize Sample Preparation Start->Optimize_SP Step 1 Improve_Chromo Improve Chromatography Optimize_SP->Improve_Chromo If suppression persists Result Improved Signal Optimize_SP->Result If successful Derivatize Consider Derivatization Improve_Chromo->Derivatize If separation is insufficient Post_Column Perform Post-Column Infusion Improve_Chromo->Post_Column To identify suppression zones Improve_Chromo->Result If successful Derivatize->Result Post_Column->Improve_Chromo

    Caption: Troubleshooting workflow for low signal intensity.

    • Solutions:

      • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

        • Protein Precipitation (PPT): While quick, it is often insufficient for removing phospholipids.

        • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible solvent.

        • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively retaining the analyte while washing away interferences.[5]

      • Improve Chromatographic Separation: Modifying your LC method can separate this compound from the suppression zone.

        • Adjust the gradient profile to better resolve the analyte from matrix components.

        • Experiment with different column chemistries (e.g., C8, Phenyl-Hexyl) to alter selectivity.

      • Perform a Post-Column Infusion Experiment: This will help visualize the regions of ion suppression in your chromatogram and guide chromatographic optimization.[9][10]

Issue 2: Poor reproducibility of the this compound signal across a sample batch.
  • Possible Cause: Inconsistent matrix effects between individual samples or LC-MS system instability.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure meticulous consistency in all sample preparation steps, including solvent volumes and mixing times.

    • Evaluate Matrix Variability: If possible, analyze matrix blanks from different sources (e.g., different lots of plasma) to assess the consistency of the matrix effect.

    • System Suitability Checks: Regularly inject a standard solution of this compound during the analytical run to monitor the stability of the LC-MS system.

Issue 3: Retention time of this compound is different from the native octanoic acid analyte.
  • Possible Cause: The deuterium isotope effect. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a small difference in retention time, particularly in reversed-phase chromatography where deuterated compounds often elute slightly earlier.[11]

  • Solutions:

    • Modify Chromatographic Conditions:

      • Reduce Gradient Steepness: A shallower gradient can minimize the separation between the deuterated standard and the analyte.

      • Adjust Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile to methanol) or the pH can alter selectivity and potentially improve co-elution.

    • Use a Lower Resolution Column: In some cases, a less efficient column can be used to ensure the analyte and its deuterated internal standard co-elute.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Signal Suppression

Sample Preparation TechniqueTypical Analyte Recovery (%)Typical Matrix Effect (%)Key Advantages & Disadvantages
Protein Precipitation (PPT) 90 - 105%20 - 50%Advantages: Simple, fast, and inexpensive. Disadvantages: Inefficient at removing phospholipids, leading to significant ion suppression.
Liquid-Liquid Extraction (LLE) 70 - 90%10 - 30%Advantages: More effective at removing salts and some phospholipids than PPT. Disadvantages: Can be labor-intensive, require large solvent volumes, and may have lower analyte recovery.
Solid-Phase Extraction (SPE) 80 - 95%< 20%Advantages: Highly effective and versatile for removing a wide range of interferences, including phospholipids. Disadvantages: Requires method development and can be more expensive.[1]

Note: The values presented are typical and can vary depending on the specific analyte, matrix, and protocol used.

Experimental Protocols

Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to visualize at which retention times co-eluting matrix components cause ion suppression.

LC LC System Tee Tee Union LC->Tee MS Mass Spectrometer Tee->MS Syringe Syringe Pump (this compound Standard) Syringe->Tee

Caption: Workflow for a post-column infusion experiment.

  • Methodology:

    • A standard solution of this compound is continuously infused into the mobile phase stream using a syringe pump and a 'T' union placed between the analytical column and the mass spectrometer's ion source.[9]

    • A blank, extracted matrix sample is injected onto the LC column.

    • The signal of the infused this compound is monitored throughout the chromatographic run.

    • A decrease in the baseline signal indicates a region of ion suppression, while an increase indicates ion enhancement.[9][10]

Liquid-Liquid Extraction (LLE) Protocol for Octanoic Acid from Serum
  • Methodology:

    • To 100 µL of serum, add 5 µL of the internal standard solution (this compound).

    • Add 295 µL of acetonitrile containing 1% formic acid.[12]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube.

    • The supernatant can be directly injected or evaporated and reconstituted in the initial mobile phase.[12]

Derivatization of Octanoic Acid with 3-Nitrophenylhydrazine (3-NPH)

This protocol is designed to improve the chromatographic and mass spectrometric properties of short-chain fatty acids.

Sample Sample Extract (40 µL) Add_3NPH Add 3-NPH Solution (20 µL, 200 mM) Sample->Add_3NPH Add_EDC Add EDC/Pyridine Solution (20 µL, 120 mM EDC, 6% Pyridine) Add_3NPH->Add_EDC Incubate Incubate (40°C, 30 min) Add_EDC->Incubate Dilute Dilute Sample Incubate->Dilute Analyze LC-MS Analysis Dilute->Analyze

Caption: Derivatization workflow with 3-nitrophenylhydrazine.

  • Methodology:

    • To 40 µL of the sample extract, add 20 µL of a 200 mM 3-NPH solution.[4][7]

    • Add 20 µL of a 120 mM N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) solution containing 6% pyridine.[4][7]

    • Incubate the mixture at 40°C for 30 minutes.[4][7]

    • After incubation, dilute the sample with the mobile phase before injection into the LC-MS system.

References

Optimizing Octanoic-d15 Acid Internal Standard Concentration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Octanoic-d15 acid as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when using this compound as an internal standard?

A1: The most prevalent challenges include isotopic exchange, where deuterium atoms are swapped for hydrogen atoms from the solvent or matrix, and potential chromatographic shifts between the deuterated standard and the native analyte.[1] Additionally, issues such as inconsistent internal standard signals due to degradation or poor solubility, and non-linear calibration curves can arise.[2]

Q2: My this compound internal standard signal is unstable. What are the likely causes and solutions?

A2: An unstable internal standard signal can stem from several factors:

  • Inconsistent Addition: Ensure precise and consistent pipetting of the internal standard solution into all samples, calibrators, and quality controls.[2]

  • Degradation: The stability of the internal standard in your specific experimental conditions should be investigated. Consider adding it at a later stage of sample preparation if it proves to be unstable.[2]

  • Poor Solubility: Confirm that the internal standard is fully soluble in the sample matrix and reconstitution solvent.[2]

Q3: Why is my calibration curve non-linear when using this compound?

A3: Non-linearity in your calibration curve can be caused by:

  • Detector Saturation: At high concentrations, the detector signal may become saturated. To address this, you can extend the calibration curve to lower concentrations or dilute your samples to fall within the linear range.[2]

  • Analyte Contribution from Internal Standard: At low analyte concentrations, the presence of any unlabeled octanoic acid in your internal standard solution can become significant. It is crucial to check the isotopic purity of your stable isotope-labeled internal standard.[2]

  • Inadequate Correction for Matrix Effects: If matrix effects are not being properly corrected by the internal standard, this can lead to non-linearity. Further sample cleanup may be necessary to mitigate this.[2]

Q4: How do I determine the optimal concentration for my this compound internal standard?

A4: The ideal concentration for your internal standard should be determined experimentally. A systematic approach involves preparing sample sets with varying concentrations of the internal standard and evaluating its performance based on signal stability, matrix effects, and calibration curve linearity.[1] A detailed protocol for this optimization is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Action
High Variability in Internal Standard Signal Inconsistent pipetting of the internal standard solution.Use a calibrated pipette and ensure consistent addition to all samples.[2]
Degradation of the internal standard during sample preparation or storage.Investigate the stability of the internal standard under your experimental conditions.[2]
Poor solubility in the sample matrix or reconstitution solvent.Ensure the internal standard is fully dissolved.[2]
Poor Recovery of Analyte and Internal Standard Inefficient extraction from the sample matrix.Optimize the extraction method. For fatty acids, a liquid-liquid extraction is common.[2]
Adsorption to sample containers or instrument components.Use low-adsorption vials and pipette tips. Condition the LC column and flow path with blank injections.[2]
Inaccurate Quantification Differences in extraction efficiency between the analyte and internal standard.A stable isotope-labeled internal standard like this compound is designed to minimize this issue.[3]
Matrix effects not adequately corrected.Further sample cleanup may be required to remove interfering matrix components.[2]

Data Presentation

The following table provides an example of how to present quantitative data when optimizing the concentration of your this compound internal standard. The optimal concentration should provide a stable signal with good precision and accurately correct for any variations.

Table 1: Effect of this compound Concentration on Signal Intensity, Precision, and Accuracy.

Internal Standard Concentration (ng/mL)Mean Peak Area%RSD of Peak Area (n=6)Accuracy (%) of QC Samples
1055,0008.585-95
50275,0003.298-102
100550,0002.199-101
2001,100,0001.598-103

Note: This data is for illustrative purposes and will vary based on the specific analytical method and instrumentation.

Experimental Protocols

Protocol 1: Optimizing the Concentration of this compound Internal Standard

This protocol provides a systematic approach to determine the optimal concentration of this compound for a quantitative LC-MS/MS assay.[1]

Objective: To identify an this compound concentration that provides a stable and reproducible signal across the calibration range and in the presence of the sample matrix, while accurately compensating for variations in the analytical process.

Methodology:

  • Preparation of Trial Concentrations: Prepare a series of working solutions of this compound at different concentrations (e.g., 10, 50, 100, and 200 ng/mL).

  • Preparation of Sample Sets:

    • Set A (Neat Solution): Prepare a series of analyte calibration standards in the final mobile phase composition. Spike each standard with one of the trial concentrations of this compound.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma) using your established protocol. Spike the clean extract with the same series of analyte calibration standards and one of the trial concentrations of this compound.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte calibration standards and one of the trial concentrations of this compound before the extraction process.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your developed LC-MS/MS method. Monitor the peak area responses for both the analyte and this compound.

  • Data Evaluation:

    • Assess Signal Intensity and Stability: Evaluate the peak area of the internal standard across all samples. The ideal concentration should provide a signal that is well above the limit of detection but not saturating the detector.

    • Evaluate Matrix Effects: Compare the slope of the calibration curve from Set A (neat solution) with that from Set B (post-extraction spike). A significant difference indicates the presence of matrix effects.

    • Assess Recovery: Compare the analyte response in Set B (post-extraction spike) with Set C (pre-extraction spike) to determine the extraction recovery.

    • Evaluate Calibration Curve Performance: Assess the linearity (r²) and accuracy of the calibration curves for each internal standard concentration in Set C.

  • Selection of Optimal Concentration: Choose the this compound concentration that demonstrates:

    • Sufficient and stable signal intensity.

    • Minimal matrix effects.

    • Consistent extraction recovery tracking of the analyte.

    • The best calibration curve performance in terms of linearity and accuracy.

Visualizations

Optimization_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_selection Selection A Prepare Trial IS Concentrations (e.g., 10, 50, 100, 200 ng/mL) B Prepare Sample Sets: - Set A (Neat) - Set B (Post-Spike) - Set C (Pre-Spike) A->B C LC-MS/MS Analysis B->C D Assess Signal Intensity & Stability (All Sets) C->D E Evaluate Matrix Effects (Set A vs. Set B) C->E F Assess Recovery (Set B vs. Set C) C->F G Evaluate Calibration Curve Performance (Set C) C->G H Select Optimal IS Concentration D->H E->H F->H G->H

Caption: Workflow for optimizing internal standard concentration.

Troubleshooting_Logic Start Inconsistent IS Signal? CheckPipetting Verify Pipetting Accuracy Start->CheckPipetting Yes Resolved Issue Resolved Start->Resolved No CheckStability Assess IS Stability in Matrix CheckPipetting->CheckStability If problem persists CheckPipetting->Resolved If resolved CheckSolubility Confirm IS Solubility CheckStability->CheckSolubility If problem persists CheckStability->Resolved If resolved CheckSolubility->Resolved If resolved NotResolved Issue Persists CheckSolubility->NotResolved If problem persists

References

Technical Support Center: Troubleshooting Low Recovery of Octanoic-d15 Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering low recovery of Octanoic-d15 acid during extraction procedures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to identify and resolve common issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of this compound?

Low recovery of this compound, a deuterated short-chain fatty acid, can be attributed to several factors throughout the extraction process. The most common issues include:

  • Incorrect Sample pH: The pH of the sample matrix is critical. For this compound, which is a carboxylic acid, the pH must be acidic to ensure the molecule is in its protonated (neutral) form, making it less water-soluble and more amenable to extraction into an organic solvent.[1][2][3]

  • Suboptimal Solvent Selection (for Liquid-Liquid Extraction): The choice of an inappropriate organic solvent can lead to poor partitioning of the analyte from the aqueous sample.

  • Improper Sorbent and Elution Conditions (for Solid-Phase Extraction): In SPE, low recovery can result from using a sorbent that does not adequately retain the analyte, or an elution solvent that is not strong enough to desorb it.[4][5][6]

  • Analyte Volatility: Short-chain fatty acids can be volatile. Significant loss of the analyte can occur during evaporation steps if not performed under gentle conditions.[7][8]

  • Formation of Emulsions (in Liquid-Liquid Extraction): The formation of a stable emulsion between the aqueous and organic phases can trap the analyte, preventing its efficient extraction.[3][9]

  • Matrix Effects: Components in the sample matrix (e.g., proteins, lipids) can interfere with the extraction process or suppress the analyte's signal during analysis.[2][8]

Q2: How does pH affect the extraction of this compound?

The pKa of the carboxylic acid group in octanoic acid is approximately 4.8. To ensure that the acid is in its neutral, protonated form, the pH of the sample should be adjusted to at least two pH units below its pKa. Therefore, acidifying the sample to a pH of 2-3 with a strong acid like HCl is a crucial step before extraction.[1][2][3][10] At a higher pH, the octanoic acid will be deprotonated to its carboxylate anion form, which is more water-soluble and will not partition effectively into an organic solvent or be retained by a reversed-phase SPE sorbent.[3][4]

Q3: What are the recommended solvents for liquid-liquid extraction (LLE) of this compound?

For LLE of short-chain fatty acids, moderately polar, water-immiscible organic solvents are generally effective. Good choices include:

  • Methyl tert-butyl ether (MTBE)[1]

  • Ethyl acetate[3]

  • Diethyl ether[1]

While diethyl ether can be an efficient extraction solvent, it has been reported to potentially produce background noise for some short-chain fatty acids due to oxidation.[1] Therefore, MTBE is often a preferred alternative.

Q4: Which type of solid-phase extraction (SPE) cartridge is best for this compound?

The choice of SPE cartridge depends on the desired retention mechanism. For this compound, the following types of sorbents are suitable:

  • Reversed-Phase (e.g., C18, C8): This is a common choice where the protonated, less polar octanoic acid is retained on the nonpolar sorbent. The sample must be acidified to a pH of 2-3 before loading.[3]

  • Anion Exchange: This method takes advantage of the acidic nature of the analyte. The sample is loaded at a pH where the octanoic acid is deprotonated (negatively charged), allowing it to bind to the positively charged sorbent. Elution is then achieved by using a solvent that neutralizes the analyte or displaces it from the sorbent.[11]

Q5: How can I prevent the loss of this compound due to its volatility?

To minimize evaporative losses, especially during the solvent evaporation step after extraction, consider the following:

  • Use a gentle stream of nitrogen for evaporation.[8]

  • Control the temperature and pressure when using a rotary evaporator.[3]

  • Avoid prolonged exposure of the sample to ambient temperatures.[8]

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

Use the following decision tree to troubleshoot low recovery of this compound during LLE.

LLE_Troubleshooting Troubleshooting Low LLE Recovery of this compound start Low Recovery Observed check_ph Is the aqueous phase pH between 2 and 3? start->check_ph acidify Action: Acidify the sample with HCl to pH 2-3. check_ph->acidify No check_solvent Is the organic solvent appropriate (e.g., MTBE, Ethyl Acetate)? check_ph->check_solvent Yes acidify->check_ph Re-test change_solvent Action: Switch to a more suitable solvent. check_solvent->change_solvent No check_emulsion Is a stable emulsion present? check_solvent->check_emulsion Yes change_solvent->check_solvent Re-test break_emulsion Action: Add brine, centrifuge, or filter to break the emulsion. check_emulsion->break_emulsion Yes check_mixing Was mixing (vortexing) vigorous and sufficient? check_emulsion->check_mixing No success Recovery Improved break_emulsion->success increase_mixing Action: Increase vortexing time and intensity. check_mixing->increase_mixing No check_evaporation Was the evaporation step gentle? check_mixing->check_evaporation Yes increase_mixing->success gentle_evaporation Action: Use a gentle stream of N2 and avoid high heat. check_evaporation->gentle_evaporation No check_evaporation->success Yes gentle_evaporation->success

Caption: Troubleshooting workflow for low recovery in liquid-liquid extraction.

Low Recovery in Solid-Phase Extraction (SPE)

Use the following decision tree to troubleshoot low recovery of this compound during SPE.

SPE_Troubleshooting Troubleshooting Low SPE Recovery of this compound start Low Recovery Observed check_sorbent Is the sorbent type correct (e.g., C18, Anion Exchange)? start->check_sorbent change_sorbent Action: Select a more appropriate sorbent. check_sorbent->change_sorbent No check_conditioning Was the sorbent properly conditioned and equilibrated? check_sorbent->check_conditioning Yes change_sorbent->check_sorbent Re-test recondition Action: Repeat conditioning and equilibration steps, do not let sorbent dry. check_conditioning->recondition No check_sample_ph Was the sample pH adjusted correctly before loading? check_conditioning->check_sample_ph Yes success Recovery Improved recondition->success adjust_ph Action: Acidify sample to pH 2-3 for RP or adjust for AX. check_sample_ph->adjust_ph No check_wash Did analyte elute during the wash step? check_sample_ph->check_wash Yes adjust_ph->success weaker_wash Action: Use a weaker wash solvent. check_wash->weaker_wash Yes check_elution Is the elution solvent strong enough? check_wash->check_elution No weaker_wash->success stronger_elution Action: Increase elution solvent strength or volume. check_elution->stronger_elution No check_elution->success Yes stronger_elution->success

Caption: Troubleshooting workflow for low recovery in solid-phase extraction.

Data Presentation

The following table summarizes expected recovery outcomes based on extraction parameters for short-chain fatty acids. Note that specific recovery percentages for this compound may vary depending on the sample matrix and laboratory conditions.

ParameterCondition 1Expected RecoveryCondition 2Expected RecoveryRationale
Sample pH pH 7.0Low (<30%)pH 2.5High (>85%)At neutral pH, the acid is ionized and water-soluble. At acidic pH, it is protonated and less polar.[1]
LLE Solvent n-HexaneModerateEthyl AcetateHighEthyl acetate has a higher polarity than hexane, which is more suitable for extracting short-chain fatty acids.[3]
SPE Sorbent Normal Phase (Silica)LowReversed-Phase (C18)HighFor an acidified aqueous sample, a reversed-phase sorbent is appropriate for retaining the less polar protonated acid.[3]
SPE Elution Solvent 50% Methanol in WaterLow2% Formic Acid in AcetonitrileHighAn acidic and more organic elution solvent is needed to effectively desorb the analyte from a reversed-phase sorbent.
Evaporation Temp. 50°CPotentially LowRoom TemperatureHigherHigher temperatures can lead to the loss of volatile short-chain fatty acids.[7][8]

Experimental Protocols

Protocol 1: Troubleshooting LLE Recovery

This protocol is designed to test the impact of pH on the recovery of this compound from an aqueous sample.

  • Sample Preparation:

    • Prepare two identical aqueous samples containing a known concentration of this compound.

    • Adjust the pH of Sample A to 7.0 using a suitable buffer.

    • Adjust the pH of Sample B to 2.5 by adding 1M HCl dropwise.

  • Extraction:

    • To each sample, add an equal volume of ethyl acetate.

    • Vortex each sample vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.[11]

  • Collection and Analysis:

    • Carefully collect the organic (upper) layer from each sample.

    • Evaporate the solvent under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).

    • Analyze the samples and compare the recovery of this compound between Sample A and Sample B.

Protocol 2: Troubleshooting SPE Recovery

This protocol is intended to optimize the elution step in a reversed-phase SPE workflow.

  • Sample and Cartridge Preparation:

    • Condition a C18 SPE cartridge by passing methanol followed by water through it.

    • Prepare an aqueous sample containing a known concentration of this compound and adjust the pH to 2.5.

  • Sample Loading and Washing:

    • Load the acidified sample onto the conditioned C18 cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution:

    • Elute the analyte from the cartridge using two different elution solvents into separate collection tubes:

      • Elution A: Use 1 mL of 50% methanol in water.

      • Elution B: Use 1 mL of 2% formic acid in acetonitrile.

  • Analysis:

    • Evaporate the solvent from both elution fractions under a gentle stream of nitrogen.

    • Reconstitute the extracts and analyze them to determine which elution solvent provides a higher recovery of this compound.

References

Preventing isotopic exchange of deuterium in Octanoic-d15 acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isotopic exchange of deuterium in Octanoic-d15 acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of deuterium loss in this compound?

A1: The primary cause of deuterium loss, or isotopic exchange, is the reaction of the deuterated compound with protic solvents (e.g., water, methanol) or other sources of protons in the experimental environment.[1][2] For carboxylic acids like octanoic acid, the deuterium atoms on the carbon chain are generally stable; however, any deuterium on the carboxylic acid group itself would be highly labile. Assuming the deuteration is on the carbon backbone (as in this compound), exchange is most likely to occur on the carbon atom adjacent to the carbonyl group (the alpha-carbon) under certain conditions.[2][3]

Q2: How do pH, temperature, and solvent choice affect the stability of this compound?

A2: These factors are critical in preventing deuterium exchange.

  • pH: The rate of hydrogen-deuterium (H/D) exchange is catalyzed by both acids and bases.[3][4] For compounds with exchangeable protons, the minimum rate of exchange is often found at a slightly acidic pH, around 2.5.[1][4] Both highly acidic and basic conditions will accelerate the loss of deuterium.[1]

  • Temperature: Higher temperatures significantly increase the rate of isotopic exchange.[1][4] It is crucial to handle and store the compound at low temperatures.

  • Solvent: Protic solvents, which have exchangeable protons (like water and alcohols), will facilitate deuterium exchange.[1][2] Aprotic solvents (e.g., acetonitrile, chloroform) are preferred for sample storage and preparation.[1]

Q3: What are the best practices for long-term storage of this compound?

A3: For long-term stability, this compound should be stored at -20°C or lower in a tightly sealed container, protected from light.[5] It is advisable to store it as a solid or dissolved in a high-purity aprotic solvent.[1] To minimize exposure to atmospheric moisture, which is a common source of protons, the container can be purged with an inert gas like nitrogen or argon before sealing.[5][6]

Q4: Can I use this compound in aqueous solutions for my experiments?

A4: While it is possible, it increases the risk of deuterium exchange. If aqueous solutions are necessary, they should be prepared fresh for immediate use.[5] To minimize exchange, the pH of the aqueous solution should be controlled (ideally around 2.5), and the experiment should be conducted at a low temperature (e.g., on ice).[1] The duration of exposure to the aqueous environment should be as short as possible.[1]

Q5: How can I verify the isotopic purity of my this compound before and after my experiment?

A5: The isotopic purity can be determined using high-resolution mass spectrometry (HR-MS) or nuclear magnetic resonance (NMR) spectroscopy.[7][8] Mass spectrometry can be used to determine the isotopic distribution and calculate the percentage of deuterium enrichment.[7][9] ¹H NMR and ²H NMR can also be used to quantify the isotopic abundance.[10] Comparing the isotopic purity before and after your experiment will indicate if any significant deuterium loss has occurred.

Troubleshooting Guide

Problem: I am observing a significant loss of deuterium in my final analysis.

Potential Cause Recommended Solution
Use of Protic Solvents Whenever possible, use aprotic solvents like acetonitrile or chloroform for sample preparation and storage.[1] If a protic solvent is required, minimize the exposure time and work at low temperatures.[1]
Incorrect pH If working in an aqueous or protic solvent, ensure the pH is adjusted to approximately 2.5 to minimize the rate of exchange.[1][4] Avoid highly acidic or basic conditions.[1]
High Temperature Perform all sample preparation and handling steps at low temperatures, such as on an ice bath (0°C).[1][4] If heating is required for a reaction, consider if the deuterated standard can be added after the heating step.
Atmospheric Moisture Contamination Store the compound in a desiccator and handle it under a dry, inert atmosphere (e.g., nitrogen or argon).[6][11] Dry all glassware and solvents thoroughly before use.[11][12]
Extended Exposure to Exchange Conditions Prepare samples immediately before analysis to minimize the time the deuterated standard is in a potentially compromising environment.[1]

Problem: My analytical results are inconsistent.

Potential Cause Recommended Solution
Variable Deuterium Exchange Standardize your sample preparation protocol to ensure consistent timing, temperature, and pH for all samples.[4] Prepare a quality control sample with a known concentration and isotopic purity to monitor the stability of the deuterated standard throughout the analytical run.
Contamination of Solvents Use high-purity, dry solvents. Deuterated solvents can absorb water from the atmosphere, so it is best to use fresh bottles or ampules.[12][13]

Data Summary

The stability of deuterated compounds is highly dependent on the experimental conditions. The following table summarizes the general impact of pH, temperature, and solvent on the rate of deuterium-hydrogen exchange.

Factor Condition Effect on Deuterium Exchange Rate Recommendation
pH Acidic (< 2.0)AcceleratedAvoid if possible.
Slightly Acidic (~2.5)MinimalOptimal for aqueous solutions. [1]
Neutral (~7.0)SignificantAvoid for prolonged periods.[1]
Basic (> 8.0)Highly AcceleratedAvoid. [1]
Temperature Low (~0°C)Significantly ReducedRecommended for all handling and preparation. [1]
Ambient (~25°C)ModerateMinimize exposure time.
High (>37°C)Significantly IncreasedAvoid.[1]
Solvent Aprotic (e.g., Acetonitrile, Chloroform)MinimalPreferred for storage and reconstitution. [1]
Protic (e.g., Water, Methanol)Facilitates ExchangeUse only when necessary, with pH and temperature control.[1]

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound
  • Upon Receipt: Verify the integrity of the container. Store immediately at -20°C or below, protected from light.[5]

  • Dispensing: Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Inert Atmosphere: For maximum stability, handle the compound under a dry, inert atmosphere (e.g., a glove box or a stream of nitrogen or argon).[6]

  • Weighing: Use a clean, dry spatula and weigh the desired amount quickly.

  • Resealing: Tightly reseal the container, purge with inert gas if possible, and return to -20°C storage.

Protocol 2: Preparation of a Stock Solution in an Aprotic Solvent
  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as acetonitrile or chloroform.

  • Glassware Preparation: Ensure all glassware (e.g., volumetric flask, vials) is thoroughly dried in an oven at ~150°C for at least 4 hours and cooled in a desiccator.[12]

  • Dissolution: Dissolve the weighed this compound in the aprotic solvent to the desired concentration.

  • Storage: Store the stock solution in a tightly sealed, amber vial at -20°C.[5]

Protocol 3: Minimizing Deuterium Exchange in an Aqueous Medium
  • Buffer Preparation: Prepare a quench buffer at pH 2.3. A common choice is a solution of formic acid in water.[1]

  • Cooling: Place the samples and the quench buffer on an ice bath to cool to 0°C.[1]

  • Quenching: If the experiment involves a reaction at a different pH or temperature, stop the reaction by adding the sample to the pre-chilled quench buffer. A 1:1 ratio is often used to achieve a final pH of ~2.5.[1]

  • Immediate Freezing: After quenching, briefly vortex the sample and immediately flash-freeze it in liquid nitrogen or store it at -80°C to halt any further exchange.[1]

  • Analysis: Thaw the samples immediately before injection into a cooled autosampler (e.g., 4°C) for LC-MS analysis.[1]

Visualizations

Isotopic_Exchange_Factors Octanoic_d15 This compound Protic_Solvent Protic Solvent (e.g., Water, Methanol) Aprotic_Solvent Aprotic Solvent (e.g., Acetonitrile) High_Temp High Temperature (>25°C) Low_Temp Low Temperature (~0°C) Extreme_pH Extreme pH (<2.0 or >8.0) Optimal_pH Optimal pH (~2.5) Deuterium_Loss Deuterium Exchange (Loss of Isotopic Purity) Protic_Solvent->Deuterium_Loss Promotes Stability Isotopic Stability Aprotic_Solvent->Stability Maintains High_Temp->Deuterium_Loss Promotes Low_Temp->Stability Maintains Extreme_pH->Deuterium_Loss Promotes Optimal_pH->Stability Maintains

Caption: Factors influencing the isotopic stability of this compound.

Troubleshooting_Workflow Start Deuterium Loss Detected? Check_Solvent Check Solvent Type Start->Check_Solvent Yes Resolved Problem Resolved Start->Resolved No Is_Protic Protic Solvent Used? Check_Solvent->Is_Protic Switch_Solvent Switch to Aprotic Solvent Is_Protic->Switch_Solvent Yes Check_Temp Check Temperature Is_Protic->Check_Temp No Switch_Solvent->Resolved Is_High_Temp High Temperature? Check_Temp->Is_High_Temp Use_Low_Temp Use Low Temperature (~0°C) Is_High_Temp->Use_Low_Temp Yes Check_pH Check pH Is_High_Temp->Check_pH No Use_Low_Temp->Resolved Is_Extreme_pH Extreme pH? Check_pH->Is_Extreme_pH Adjust_pH Adjust pH to ~2.5 Is_Extreme_pH->Adjust_pH Yes Is_Extreme_pH->Resolved No Adjust_pH->Resolved

Caption: Troubleshooting workflow for unexpected deuterium loss.

References

Common contaminants interfering with Octanoic-d15 acid analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octanoic-d15 acid. It addresses common contaminants and experimental challenges encountered during its analysis by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: Contamination is a prevalent issue in trace analysis and can originate from various sources throughout the experimental workflow. The most common sources include:

  • Labware: Plastic consumables are a primary source of contamination. Phthalates, adipates, and other plasticizers can leach from pipette tips, microcentrifuge tubes, vial caps, and septa.[1][2] Polysiloxanes can originate from silicone-based materials like septa and O-rings.[1]

  • Solvents: Impurities in solvents, even those of high purity grades, can introduce interfering compounds. It is crucial to use LC-MS or GC-MS grade solvents.

  • Sample Collection and Storage: Containers used for sample collection and storage, such as certain types of plastic bags, can introduce plasticizers that may interfere with the analysis.[1]

  • Instrumentation: Contaminants can arise from the analytical instrument itself. This includes column bleed (especially from polysiloxane-based GC columns), residues in the injector, and contaminated transfer lines.[1]

  • Handling: Inadequate handling, such as touching surfaces with bare hands, can introduce oils and other contaminants.

Q2: What are the characteristic mass-to-charge ratios (m/z) of common contaminants I should look for in my mass spectra?

A2: Recognizing the m/z values of common contaminants can significantly aid in troubleshooting. Below is a table summarizing some of the most frequently observed background ions.

Contaminant ClassCommon ContaminantsCharacteristic m/z (Positive Ion Mode)Characteristic m/z (Negative Ion Mode)
Plasticizers (Phthalates) Diethyl phthalate (DEP)223.1016 [M+H]+
Dibutyl phthalate (DBP)279.1591 [M+H]+
Dioctyl phthalate (DOP)391.2843 [M+H]+
Plasticizers (Adipates) Dioctyl adipate (DOA)371.3156 [M+H]+
Siloxanes Polydimethylsiloxanes (PDMS)Series of ions separated by 74.0188 Da (e.g., 223.0637, 297.0825, 371.1012)Hydroxy-terminated PDMS can be detected as adducts.
Fatty Acid Amides Oleamide282.2792 [M+H]+
Erucamide338.3418 [M+H]+

Q3: How can contaminants interfere with the analysis of this compound?

A3: Contaminants can interfere with your analysis in several ways:

  • Isobaric Interference: A contaminant or its fragment may have the same nominal mass-to-charge ratio as this compound or its fragments, leading to an artificially high signal and inaccurate quantification.

  • Ion Suppression or Enhancement: Co-eluting contaminants can affect the ionization efficiency of this compound in the mass spectrometer's source.[3] This can lead to a suppressed or enhanced signal, resulting in poor reproducibility and inaccurate quantification.[1][3]

  • Chromatographic Interference: Contaminants can co-elute with this compound, making it difficult to resolve and accurately integrate the peak of interest.

Q4: I am observing a signal at the expected m/z of my analyte in my blank samples. What should I do?

A4: The presence of a signal in blank samples indicates contamination in your analytical system. The following troubleshooting workflow can help identify and eliminate the source of contamination.

Troubleshooting Workflow for Blank Contamination A Signal Detected in Blank B Prepare a 'Solvent Only' Blank (Mobile Phase/GC Carrier Gas) A->B C Signal Still Present? B->C D Source is likely from solvents, mobile phase additives, or the LC/GC system itself. C->D Yes F Prepare a 'Method Blank' (Solvent passed through entire sample preparation procedure) C->F No E Systematically Replace Components: - Fresh Solvents - New Mobile Phase Bottle - Clean Injector Port - Check Gas Lines/Filters D->E J Contamination Resolved E->J G Signal Still Present? F->G H Source is likely from sample preparation steps. G->H Yes G->J No I Individually Test: - Pipette tips - Vials and caps - Solvents used for extraction - SPE cartridges H->I I->J

Figure 1. A logical workflow for troubleshooting sources of contamination in blank samples.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for this compound in LC-MS Analysis
  • Possible Cause 1: Inappropriate Mobile Phase pH. Carboxylic acids like octanoic acid can exhibit poor peak shape if the mobile phase pH is close to their pKa.

    • Solution: For reversed-phase chromatography, ensure the mobile phase pH is at least 2 units below the pKa of octanoic acid (around 4.9) to keep it in its protonated, less polar form. Adding a small amount of formic acid (0.1%) to the mobile phase is a common practice.

  • Possible Cause 2: Secondary Interactions with the Column. Residual silanol groups on silica-based columns can interact with the carboxylic acid group, leading to peak tailing.

    • Solution: Use a column with end-capping or a hybrid particle technology to minimize silanol interactions. Alternatively, consider using a different stationary phase, such as a C8 or phenyl column.[4]

  • Possible Cause 3: Contamination Buildup on the Column. Accumulation of matrix components or contaminants on the analytical column can degrade performance.

    • Solution: Implement a robust column washing procedure between runs. Use a guard column to protect the analytical column.

Issue 2: High Signal Variability or Poor Reproducibility
  • Possible Cause 1: Inconsistent Ion Suppression/Enhancement. Co-eluting matrix components or contaminants can variably affect the ionization of this compound.

    • Solution: Improve sample cleanup to remove interfering matrix components. Methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be effective.[5] Adjust the chromatography to separate the analyte from the interfering peaks.

  • Possible Cause 2: Leaching of Contaminants from Vials/Caps. If using autosamplers, repeated injections from the same vial can lead to increased leaching of contaminants from the septa, causing a time-dependent signal drift.

    • Solution: Use vials and caps with low-bleed septa, such as those made of PTFE/silicone. Avoid piercing the same spot on the septum multiple times.

  • Possible Cause 3: Incomplete Deuteration or Isotopic Exchange. While unlikely with a highly deuterated standard like this compound, ensure the isotopic purity of your standard. Back-exchange of deuterium for hydrogen is generally not a concern for C-D bonds under typical analytical conditions.

Issue 3: Suspected Isobaric Interference in GC-MS Analysis
  • Possible Cause: Co-eluting Contaminant with a Fragment Ion at the Same m/z as the Target Ion for this compound.

    • Solution:

      • Confirm the Interference: Analyze a blank sample and look for the interfering peak at the same retention time and m/z as your analyte.

      • Improve Chromatographic Resolution: Modify the GC oven temperature program (e.g., use a slower ramp rate) to try and separate the contaminant from your analyte.

      • Select a Different Quantitation Ion: If this compound has other characteristic fragment ions that are not present in the contaminant's mass spectrum, switch to one of those for quantification.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound (as Methyl Ester)

This protocol describes the analysis of this compound after derivatization to its more volatile methyl ester.

1. Sample Preparation (Lipid Extraction and Derivatization):

  • Extraction:

    • To 100 µL of plasma, add 10 µL of an internal standard working solution containing this compound.

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer into a clean glass tube.

    • Dry the organic extract under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 200 µL of 2% (v/v) sulfuric acid in methanol.

    • Cap the tube tightly and heat at 80°C for 1 hour.

    • Allow the tube to cool to room temperature.

    • Add 500 µL of hexane and 200 µL of water. Vortex and centrifuge briefly.

    • Transfer the upper hexane layer containing the FAMEs to an autosampler vial for GC-MS analysis.

2. GC-MS Parameters:

ParameterSetting
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
MS System Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

Likely Fragmentation of this compound Methyl Ester (C₉H₄D₁₅O₂): The molecular ion would be at m/z 189. Based on the fragmentation of unlabeled fatty acid methyl esters, characteristic ions would arise from cleavages along the deuterated alkyl chain. The McLafferty rearrangement ion would likely be at m/z 87 (for the deuterated fragment). Other significant fragments would be expected at M-31 (loss of •OCH₃) and a series of ions corresponding to losses of deuterated alkyl fragments.

GC-MS Workflow for this compound Analysis A Sample Spiked with This compound B Liquid-Liquid Extraction (e.g., Chloroform:Methanol) A->B C Derivatization to FAMEs (Sulfuric Acid in Methanol) B->C D GC Separation C->D E Electron Ionization (EI) D->E F Mass Analysis (SIM) E->F G Data Analysis F->G

Figure 2. A generalized workflow for the GC-MS analysis of this compound as its methyl ester.

Protocol 2: LC-MS/MS Analysis of Underivatized this compound

This protocol is for the direct analysis of this compound without derivatization.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 10 µL of the this compound internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

ParameterSetting
LC System Waters ACQUITY UPLC or equivalent
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Sciex QTRAP 6500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
IonSpray Voltage -4500 V
Source Temperature 500°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions for this compound (C₈HD₁₅O₂): The precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 158.3. A likely product ion would be the loss of CO₂ (44 Da), resulting in a fragment at m/z 114.3. Another possibility is fragmentation of the deuterated alkyl chain.

  • Primary Transition (Quantifier): 158.3 -> 114.3

  • Secondary Transition (Qualifier): 158.3 -> [a characteristic fragment from the deuterated chain]

LC-MS/MS Workflow for this compound Analysis A Sample Spiked with This compound B Protein Precipitation (Acetonitrile) A->B C LC Separation (Reversed-Phase) B->C D Electrospray Ionization (Negative Mode) C->D E Tandem Mass Spectrometry (MRM) Q1: 158.3 -> Q3: 114.3 D->E F Data Analysis E->F

Figure 3. A generalized workflow for the LC-MS/MS analysis of underivatized this compound.

References

Improving the limit of detection for Octanoic-d15 acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Octanoic-d15 acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to help improve the limit of detection (LOD) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving a low limit of detection for this compound?

A1: The primary challenges stem from its chemical properties. As a short-chain fatty acid, it can have low volatility and poor ionization efficiency, which can lead to weak signals in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.[1][2] Additionally, complex biological samples can introduce matrix effects, further suppressing the signal and elevating the background noise.[3][4]

Q2: Why is a deuterated internal standard like this compound used?

A2: Deuterated internal standards are crucial for accurate and precise quantification in mass spectrometry.[5][6] Since this compound is chemically almost identical to its non-deuterated counterpart, it co-elutes and experiences similar matrix effects and ionization suppression.[5][7] By adding a known amount of the deuterated standard to your sample, you can normalize for sample loss during preparation and for variations in instrument response, leading to more reliable results.[6]

Q3: Should I use GC-MS or LC-MS for my analysis?

A3: Both techniques can be suitable, and the choice often depends on the sample matrix, the required sensitivity, and available instrumentation.

  • GC-MS: Generally requires derivatization to make the octanoic acid more volatile and improve peak shape.[2][8] This method can offer excellent sensitivity and resolution.[9]

  • LC-MS: Can sometimes be performed without derivatization, but derivatization can significantly improve sensitivity by enhancing ionization efficiency.[10][11] LC-MS is often preferred for complex biological matrices as it can sometimes reduce the need for extensive sample cleanup.[12]

Q4: What are the most effective ways to improve the signal-to-noise ratio for my analysis?

A4: Improving the signal-to-noise ratio is key to lowering the limit of detection.[3] This can be achieved by increasing the analyte signal and/or decreasing the background noise.[3] Key strategies include:

  • Optimizing Sample Preparation: Effective sample cleanup and concentration can significantly reduce matrix interference and increase the analyte concentration.[3]

  • Derivatization: Chemical derivatization can enhance the signal by improving the analyte's chromatographic behavior and ionization efficiency.[2][10]

  • Instrument Parameter Optimization: Fine-tuning the mass spectrometer's source conditions, such as temperatures and gas flows, is critical for maximizing the signal of your specific analyte.[7][13][14]

Troubleshooting Guides

Issue 1: Low or No Signal Detected
Possible Cause Troubleshooting Step
Inefficient Extraction Review your extraction protocol. For liquid-liquid extraction (LLE), ensure the solvent polarity is appropriate for octanoic acid. For solid-phase extraction (SPE), verify that the sorbent chemistry is suitable and that the elution solvent is strong enough to recover the analyte.[15][16][17]
Incomplete Derivatization (GC-MS) Check the derivatization reagent's age and storage conditions. Optimize the reaction time and temperature. Ensure the sample is dry before adding the derivatization reagent, as water can quench the reaction.[2][18]
Poor Ionization (LC-MS) Optimize the electrospray ionization (ESI) source parameters, including spray voltage, drying gas temperature, and nebulizer gas pressure.[7] Consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar compounds.[13]
Instrument Contamination A contaminated ion source is a common reason for reduced sensitivity.[19] Clean the ion source according to the manufacturer's recommendations.
Issue 2: Poor Peak Shape (Tailing or Broadening)
Possible Cause Troubleshooting Step
Active Sites in GC System (GC-MS) Free carboxylic acids can interact with active sites in the GC inlet and column, causing peak tailing.[2] Ensure proper and complete derivatization. Use a deactivated inlet liner and a column designed for fatty acid analysis.
Suboptimal Chromatography (LC-MS) Adjust the mobile phase composition and gradient profile to improve peak shape. Ensure the pH of the mobile phase is appropriate for octanoic acid.[7]
Column Overload Inject a smaller sample volume or dilute the sample to see if the peak shape improves.
Low Data Acquisition Rate An inadvertent use of a low data acquisition rate can lead to peak broadening.[20] Ensure the data acquisition rate is sufficient to capture the peak profile accurately.
Issue 3: High Background Noise
Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, MS-grade solvents and reagents to minimize background contamination.
Matrix Effects Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[3][21]
Carryover from Previous Injections Run blank injections between samples to check for carryover. If observed, develop a more effective wash method for the autosampler.
Leaking System Check for leaks in the LC or GC system, as this can introduce air and other contaminants, leading to high background noise.

Data Presentation: Comparison of Sample Preparation and Derivatization Methods

The following tables summarize quantitative data on the effectiveness of different analytical strategies for improving the detection of short-chain fatty acids.

Table 1: Impact of Sample Preparation on Analyte Recovery

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Reference
Solid-Phase Extraction (Bond Elut Plexa)Hexanoic AcidFecal Samples98.34 - 137.83[21]
Solid-Phase Extraction (Aminopropyl)Short-Chain Fatty AcidsMicrobial SamplesGood Linearity (r > 0.999)[16]
Liquid-Liquid Extraction (Diethyl Ether)Short-Chain Fatty AcidsWine~1.5 times higher with salting out agent[22]
Liquid-Liquid Extraction (Methyl tert-butyl ether)Short-Chain Fatty AcidsBiological Samples87.5 - 104.6[1]

Table 2: Comparison of Derivatization Reagents for GC-MS Analysis

Derivatization ReagentTarget GroupReaction ConditionsAdvantagesReference
BF₃-MethanolCarboxylic Acids50-60°C for ~1 hourForms stable Fatty Acid Methyl Esters (FAMEs)[2]
BSTFA + 1% TMCSCarboxylic, Hydroxyl, Amino groups60°C for 60 minutesSilylation reagent, forms TMS esters[2]
MSTFA + 1% TMCSCarboxylic, Hydroxyl, Amino groups60°C for 60 minutesSilylation reagent, forms TMS esters[2]

Table 3: Achievable Limits of Detection (LODs) with Different Methods

Analytical MethodDerivatizationAnalyteLODReference
GC-FIDNoneShort-Chain Fatty Acids0.11–0.36 μM[21]
GC-MSBF₃/butanolMost Carboxylic Acids< 10 pg[9]
GC-MS (SIM mode)BF₃/butanolMost Carboxylic Acids1-4 pg[9]
LC-MS/MSNoneCaprylic (Octanoic) Acid0.4–1.6 ng/mL[23]
LC-HRMSNoneLong-Chain Fatty Acids5 ng/mL[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is a general guideline for enriching short-chain fatty acids from a biological matrix.

  • Sample Preparation: Homogenize 50 mg of the sample in an appropriate solvent (e.g., acetone).[21] Centrifuge to pellet solids.

  • Column Conditioning: Condition an aminopropyl SPE cartridge by washing with an organic solvent (e.g., methanol) followed by an equilibration with the sample loading solvent.[16]

  • Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent (e.g., a mixture of chloroform and 2-propanol) to remove interfering lipids.[16]

  • Elution: Elute the short-chain fatty acids with an acidified organic solvent (e.g., diethyl ether containing 2% formic acid).[16]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for injection.

Protocol 2: Derivatization with BF₃-Methanol for GC-MS Analysis

This protocol describes the formation of fatty acid methyl esters (FAMEs) for improved GC-MS analysis.[2]

  • Sample Preparation: Transfer 100 µL of the extracted and dried sample to an autosampler vial.

  • Reagent Addition: Add 50 µL of 14% BF₃ in methanol.

  • Reaction: Cap the vial tightly and vortex for 10 seconds. Heat the vial at 60°C for 60 minutes.

  • Extraction: After cooling, add 0.5 mL of a saturated NaCl water solution. Add 0.6 mL of hexane, vortex, and allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer to a new autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization & Centrifugation Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Elution Elution & Concentration SPE->Elution Derivatization Esterification (e.g., BF3-Methanol) Elution->Derivatization Optional for LC-MS LCMS LC-MS Analysis Elution->LCMS GCMS GC-MS Analysis Derivatization->GCMS

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic Start Low Signal for this compound Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Derivatization Verify Derivatization Efficiency (GC-MS) Check_Sample_Prep->Check_Derivatization Sample Prep OK Optimize_Extraction Optimize Extraction/SPE Check_Sample_Prep->Optimize_Extraction Inefficient Check_MS_Params Optimize MS Parameters Check_Derivatization->Check_MS_Params Derivatization OK Optimize_Deriv Optimize Reaction Time/Temp Check_Derivatization->Optimize_Deriv Incomplete Tune_Source Tune Ion Source Check_MS_Params->Tune_Source Suboptimal Clean_Source Clean Ion Source Check_MS_Params->Clean_Source Parameters OK, Still Low Signal Optimize_Extraction->Check_Derivatization Optimize_Deriv->Check_MS_Params Resolved Signal Improved Tune_Source->Resolved Clean_Source->Resolved

Caption: Troubleshooting flowchart for low signal intensity issues.

References

Stability of Octanoic-d15 acid in different solvents and matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Octanoic-d15 acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and matrices and to offer troubleshooting assistance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For optimal stability, it is recommended to prepare stock solutions of this compound in aprotic solvents such as acetonitrile or isopropanol.[1] Protic solvents like water and methanol should be minimized, especially under acidic or basic conditions, as they can facilitate hydrogen-deuterium (H/D) back-exchange.[1]

Q2: What are the recommended storage conditions for an this compound stock solution?

A2: Stock solutions of this compound should be stored at low temperatures to ensure long-term stability. For long-term storage, -20°C or -80°C is recommended.[2][3][4] One supplier suggests a stability of at least 2 years when stored at -20°C.[5] For short-term storage (e.g., a few days), refrigeration at 2-8°C is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[3][4]

Q3: How stable is this compound in biological matrices like plasma or serum?

Q4: Is this compound susceptible to hydrogen-deuterium (H/D) back-exchange?

A4: Yes, like other deuterated compounds, this compound can be susceptible to H/D back-exchange, where deuterium atoms are replaced by protons from the surrounding solvent.[7] This is more likely to occur in protic solvents (e.g., water, methanol) and can be accelerated by higher temperatures and non-neutral pH.[7] The deuterium atoms on the carbon chain are generally stable, but those on carboxyl groups are highly susceptible to exchange.[1]

Q5: What is the expected chromatographic behavior of this compound compared to non-deuterated octanoic acid?

A5: In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1] This is known as the "chromatographic isotope effect." The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and interaction with the stationary phase.[1]

Stability Data Summary

The following tables summarize the expected stability of this compound based on data for similar fatty acids and general principles for deuterated compounds. The stability is expressed as the percentage of the initial concentration remaining.

Table 1: Stability of this compound in Organic Solvents

SolventTemperatureDurationExpected Stability (%)
Acetonitrile-20°C1 month>99%
AcetonitrileRoom Temp24 hours>98%
Methanol-20°C1 month>95% (potential for slow H/D exchange)
MethanolRoom Temp24 hours90-95% (increased risk of H/D exchange)

Table 2: Stability of this compound in Biological Matrices (Post-extraction)

MatrixTemperatureDurationExpected Stability (%)
Plasma/Serum-80°C1 year>95%
Plasma/Serum-20°C6 months>90%
Plasma/SerumRoom Temp8 hours85-90%
Urine (acidified)-80°C1 year>95%

Table 3: Freeze-Thaw Stability of this compound in Plasma/Serum

MatrixStorage TemperatureNumber of CyclesExpected Stability (%)
Plasma/Serum-80°C3>95%
Plasma/Serum-80°C5>90%

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Splitting)

  • Question: I am observing tailing or splitting of the chromatographic peak for this compound. What could be the cause?

  • Answer:

    • Chromatographic Isotope Effect: As mentioned in the FAQs, deuterated compounds can elute slightly earlier than their non-deuterated counterparts. If you are co-injecting with a non-deuterated standard, this can appear as peak splitting or tailing if the resolution is not sufficient.

    • Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.

    • Injection Solvent: Injecting in a solvent that is much stronger than the mobile phase can cause peak distortion.

    • Secondary Interactions: The carboxylic acid group of octanoic acid can have secondary interactions with the stationary phase, leading to tailing.

  • Troubleshooting Steps:

    • Optimize Chromatography: Adjust the gradient or mobile phase composition to improve separation between the deuterated and any non-deuterated analyte.

    • Column Maintenance: Flush the column with a strong solvent or, if necessary, replace it.

    • Solvent Matching: Ensure your injection solvent is as close in composition to the initial mobile phase as possible.

    • pH Modification: Adding a small amount of a volatile acid (e.g., 0.1% formic acid) to the mobile phase can help to suppress the ionization of the carboxylic acid group and reduce peak tailing.

Issue 2: Inconsistent or Inaccurate Quantification

  • Question: My quantitative results for the analyte using this compound as an internal standard are inconsistent. Why?

  • Answer:

    • H/D Back-Exchange: If the deuterium labels are exchanging with protons from the solvent, the mass of the internal standard will change, leading to inaccurate quantification.[7]

    • Differential Matrix Effects: The analyte and the internal standard may experience different degrees of ion suppression or enhancement from the biological matrix, even with a stable isotope-labeled standard.[8] This can occur if they do not co-elute perfectly.

    • Internal Standard Purity: The chemical and isotopic purity of the this compound standard is crucial for accurate results.[1]

    • Stability Issues: Degradation of the analyte or internal standard during sample preparation, storage, or in the autosampler can lead to variability.

  • Troubleshooting Steps:

    • Minimize Back-Exchange: Use aprotic solvents for stock solutions and minimize the time the standard is in protic solvents.[1][7] Work at low temperatures and control the pH.[7]

    • Evaluate Matrix Effects: Perform a matrix effect evaluation experiment as detailed in the protocols section.

    • Verify Standard Purity: Always refer to the Certificate of Analysis for your standard. If in doubt, you can verify the isotopic purity using high-resolution mass spectrometry.

    • Conduct Stability Assessments: Perform bench-top, freeze-thaw, and autosampler stability tests for both the analyte and this compound in the relevant matrix.

Experimental Protocols

Protocol 1: Assessment of H/D Back-Exchange Stability

  • Objective: To evaluate the stability of the deuterium label on this compound in a specific solvent or matrix.

  • Methodology:

    • Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile).

    • Spike a known concentration of the stock solution into the test solvent or matrix (e.g., mobile phase, extracted plasma).

    • Incubate the sample at a relevant temperature (e.g., room temperature, 37°C).

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Analyze the aliquots by LC-MS and monitor the mass isotopologue distribution of this compound.

    • A shift towards lower masses indicates H/D back-exchange. Calculate the percentage of the fully deuterated form remaining at each time point.

Protocol 2: Evaluation of Freeze-Thaw and Bench-Top Stability

  • Objective: To determine the stability of this compound in a biological matrix under typical sample handling and storage conditions.

  • Methodology:

    • Prepare quality control (QC) samples at low and high concentrations by spiking this compound into the biological matrix (e.g., plasma).

    • Freeze-Thaw Stability: Subject a set of QC samples to a minimum of three freeze-thaw cycles. A cycle consists of freezing the samples at -20°C or -80°C until completely frozen, followed by thawing at room temperature.

    • Bench-Top Stability: Thaw another set of QC samples and keep them at room temperature for a duration that mimics the expected sample processing time (e.g., 4, 8, or 24 hours).

    • Analyze the stability samples along with a freshly prepared calibration curve and a set of control QC samples that have not undergone the stability testing.

    • Calculate the concentration of the stability samples and compare them to the nominal concentrations. The results should be within ±15% of the nominal value.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with This compound (IS) sample->spike extract Lipid Extraction (e.g., LLE or PPT) spike->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc LC Separation (Reversed-Phase C18) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify against Calibration Curve calculate->quantify

Caption: Experimental workflow for the quantification of analytes using this compound.

troubleshooting_workflow cluster_investigation Initial Checks cluster_stability Stability Assessment cluster_matrix Matrix Effects cluster_solutions Potential Solutions start Inconsistent/ Inaccurate Results check_purity Verify IS Purity (Chemical & Isotopic) start->check_purity check_chrom Review Chromatography (Peak Shape, Retention Time) start->check_chrom check_system Check System Suitability (e.g., Blanks, QCs) start->check_system as_stability Perform Autosampler Stability Test check_purity->as_stability ft_stability Perform Freeze-Thaw Stability Test check_chrom->ft_stability bt_stability Perform Bench-Top Stability Test check_system->bt_stability matrix_effect Evaluate Differential Matrix Effects ft_stability->matrix_effect bt_stability->matrix_effect hd_exchange Assess H/D Back-Exchange as_stability->hd_exchange optimize_chrom Optimize Chromatography matrix_effect->optimize_chrom new_is Source New Internal Standard matrix_effect->new_is modify_prep Modify Sample Prep (e.g., pH, solvent) hd_exchange->modify_prep hd_exchange->new_is

Caption: Troubleshooting workflow for issues with deuterated internal standards.

octanoic_acid_metabolism cluster_uptake Cellular Uptake & Activation cluster_beta_oxidation Mitochondrial β-Oxidation cluster_tca TCA Cycle & Energy Production cluster_ketogenesis Ketone Body Synthesis cluster_ghrelin Ghrelin Acylation oa Octanoic Acid oacoa Octanoyl-CoA oa->oacoa Acyl-CoA Synthetase acetylcoa Acetyl-CoA oacoa->acetylcoa β-Oxidation Cycle oct_ghrelin Octanoyl-Ghrelin (Active Form) oacoa->oct_ghrelin cluster_beta_oxidation cluster_beta_oxidation oacoa->cluster_beta_oxidation cluster_ghrelin cluster_ghrelin oacoa->cluster_ghrelin tca TCA Cycle acetylcoa->tca ketones Ketone Bodies (e.g., β-hydroxybutyrate) acetylcoa->ketones cluster_tca cluster_tca acetylcoa->cluster_tca cluster_ketogenesis cluster_ketogenesis acetylcoa->cluster_ketogenesis atp ATP tca->atp ghrelin Proghrelin

Caption: Simplified metabolic pathways of octanoic acid.

References

Technical Support Center: Analysis of Octanoic-d15 Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects when quantifying Octanoic-d15 acid in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[4][5] In complex biological matrices like plasma or serum, endogenous components such as phospholipids are a major cause of matrix effects.[6]

Q2: Why is a deuterated internal standard like this compound used?

A2: Deuterated internal standards are considered the gold standard for quantitative mass spectrometry.[4] Since this compound is chemically almost identical to its non-labeled counterpart (endogenous octanoic acid), it is assumed to co-elute and experience the same degree of matrix effects.[4] By adding a known amount of this compound to each sample at the beginning of the workflow, variations during sample preparation, extraction, and injection can be normalized, leading to more accurate and precise quantification of the target analyte.[7]

Q3: My recovery of this compound is low and variable. What are the common causes?

A3: Poor and inconsistent recovery of a deuterated internal standard can stem from several factors related to the sample preparation method. For Liquid-Liquid Extraction (LLE), this can include the use of an inappropriate extraction solvent, a suboptimal pH of the aqueous phase, or the formation of emulsions.[8] In Solid-Phase Extraction (SPE), issues can arise from an unsuitable sorbent, breakthrough during sample loading, or incomplete elution.[7]

Q4: Can the deuterium label on this compound be lost during analysis?

A4: Yes, this phenomenon, known as isotopic or back-exchange, can occur where deuterium atoms are replaced by hydrogen atoms from the surrounding solvent or matrix.[9][10] This is more likely to happen if the deuterium labels are in chemically labile positions, or under acidic or basic conditions and at higher temperatures.[9] Loss of the deuterium label can compromise the accuracy of quantification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound in biological samples.

Issue 1: Poor or Inconsistent Recovery of this compound

Symptoms:

  • Low peak area for the internal standard.

  • High relative standard deviation (RSD) of the internal standard peak area across a batch of samples.

Possible Causes & Solutions:

Sample Preparation StepPossible CauseRecommended Solution
Liquid-Liquid Extraction (LLE) Inappropriate solvent polarity.Test extraction solvents with different polarities to optimize the partitioning of octanoic acid.[8]
Suboptimal pH of the aqueous phase.Adjust the pH of the sample to ensure this compound is in its neutral, unionized form (typically 2 pH units below its pKa).[8]
Emulsion formation.Use gentler mixing, add salt ("salting out") to the aqueous phase, or increase centrifugation time/speed to break the emulsion.[8]
Solid-Phase Extraction (SPE) Unsuitable sorbent chemistry.Select an SPE sorbent with a stationary phase appropriate for the properties of octanoic acid (e.g., reversed-phase C18).[7]
Analyte breakthrough during loading.Decrease the sample loading flow rate or dilute the sample to prevent exceeding the sorbent capacity.[7]
Incomplete elution.Use a stronger elution solvent or increase the elution solvent volume to ensure complete recovery from the sorbent.[7]
Protein Precipitation (PPT) Incomplete protein removal.Ensure the optimal ratio of precipitating solvent (e.g., acetonitrile, methanol) to the sample volume (typically 3:1 or 4:1 v/v).[11][12]
Analyte co-precipitation with proteins.Optimize the precipitation conditions (e.g., temperature, incubation time) to minimize the loss of this compound with the protein pellet.
Issue 2: Inaccurate Quantification Despite Using an Internal Standard

Symptoms:

  • Poor accuracy and precision in quality control (QC) samples.

  • Non-linear calibration curves.

Possible Causes & Solutions:

CauseDescriptionTroubleshooting Steps
Differential Matrix Effects The analyte and this compound experience different degrees of ion suppression or enhancement. This can occur if they do not co-elute perfectly due to the "isotope effect".[4][10]Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to check for any separation. Modify Chromatography: Adjust the mobile phase gradient, column temperature, or change the analytical column to achieve co-elution.[10]
Isotopic Impurity The this compound standard contains a significant amount of the non-deuterated octanoic acid.Check Certificate of Analysis: Verify the isotopic purity of the standard. Analyze Standard Alone: Inject a solution of only the deuterated standard to check for a signal at the mass transition of the unlabeled analyte.[13]
Isotopic Back-Exchange The deuterium labels on this compound are exchanging with protons from the solvent or matrix.[9]Conduct Stability Study: Incubate the internal standard in the sample matrix and mobile phase under different pH and temperature conditions to assess its stability. Optimize Conditions: Maintain a neutral pH and use lower temperatures for sample storage and preparation when possible.[9]

Quantitative Data Summary

The following tables present representative data on the recovery and matrix effects for fatty acid analysis using different sample preparation techniques. Note: This data is illustrative and may not be specific to this compound. It is crucial to experimentally determine these parameters for your specific analyte and matrix.

Table 1: Representative Recovery of Fatty Acids using Various Extraction Methods

Extraction MethodAnalyteBiological MatrixAverage Recovery (%)Recovery RSD (%)Reference
Protein Precipitation (Acetonitrile)Free Fatty AcidsHuman Plasma90.8 - 111.7< 15[14]
Liquid-Liquid Extraction (Ethyl Acetate)LapatinibHuman Plasma~63Not Specified[1]
Solid-Phase Extraction (C18)Medium-Chain Fatty AcidsSerum> 85< 15[15]

Table 2: Representative Matrix Effect Data for Fatty Acids in Human Plasma

AnalyteInternal StandardMatrix Effect (%)IS-Normalized Matrix Effect (%)Reference
Short-Chain Fatty AcidsIsotope-Labeled SCFAs74.43 - 116.9Not Specified[14]
LapatinibDeuterated Lapatinib95.8 - 104.298.7 - 101.3[1]

Matrix Effect (%) = (Peak area in matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.[3]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects and Recovery

Objective: To quantitatively assess the matrix effect and determine the recovery of this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma) using your chosen sample preparation method. Spike this compound into the final extract.

    • Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before the extraction process.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) x 100[8]

    • Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) x 100[8]

Protocol 2: Protein Precipitation using Acetonitrile

Objective: To remove proteins from plasma or serum samples.

Materials:

  • Plasma/serum sample

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 300-400 µL of ice-cold acetonitrile to the sample.[12]

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.[12]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[12]

  • Carefully transfer the supernatant to a new tube for evaporation or direct injection.

Protocol 3: Liquid-Liquid Extraction (LLE)

Objective: To extract lipids, including this compound, from plasma or serum.

Materials:

  • Plasma/serum sample

  • This compound internal standard

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Glass centrifuge tubes

Procedure:

  • To 100 µL of plasma in a glass tube, add 10 µL of the this compound internal standard.

  • Add 225 µL of cold methanol and vortex for 10 seconds.[16]

  • Add 750 µL of cold MTBE and vortex for 10 seconds, then shake for 6 minutes at 4°C.[16]

  • Induce phase separation by adding 188 µL of water.[16]

  • Centrifuge at 14,000 rpm for 2 minutes.[16]

  • Carefully collect the upper organic layer and transfer it to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.[17]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma/Serum) spike Spike with this compound start->spike extract Extraction (PPT, LLE, or SPE) spike->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: General experimental workflow for the analysis of this compound.

G cluster_troubleshooting Troubleshooting Inaccurate Quantification cluster_solutions1 Co-elution Issues cluster_solutions2 Purity Issues cluster_solutions3 Stability Issues start Inaccurate QC Results check_coelution Verify Analyte/IS Co-elution start->check_coelution check_purity Assess IS Purity check_coelution->check_purity Co-elution OK modify_lc Modify LC Method (Gradient, Temperature) check_coelution->modify_lc Separation Observed check_stability Evaluate IS Stability (Back-Exchange) check_purity->check_stability Purity OK contact_supplier Contact Supplier for Higher Purity Batch check_purity->contact_supplier Impurity Detected optimize_conditions Optimize pH and Temperature check_stability->optimize_conditions Instability Detected end Accurate Quantification modify_lc->end Issue Resolved contact_supplier->end Issue Resolved optimize_conditions->end Issue Resolved G cluster_pathway Octanoic Acid Metabolism in Astrocytes octanoic_acid Octanoic Acid (C8) beta_oxidation Mitochondrial β-Oxidation octanoic_acid->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle glutamate Glutamate tca_cycle->glutamate α-ketoglutarate intermediate glutamine_synthetase Glutamine Synthetase glutamate->glutamine_synthetase glutamine Glutamine glutamine_synthetase->glutamine neuron Released to Neurons glutamine->neuron

References

Technical Support Center: Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting calibration issues with deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during quantitative analysis using LC-MS/MS.

Troubleshooting Guides

This section provides detailed troubleshooting assistance for specific issues you may encounter during your experiments.

Issue 1: Non-Linear Calibration Curve

Question: Why is my calibration curve non-linear, even when using a deuterated internal standard?

Answer: Non-linearity in calibration curves, even with deuterated internal standards, can stem from several sources. At high analyte concentrations, detector saturation or ion suppression due to competition for ionization between the analyte and the internal standard can occur.[1] The formation of analyte multimers (e.g., dimers) at elevated concentrations can also lead to a non-linear response.[1][2] Additionally, isotopic interference from the analyte to the deuterated standard, particularly with standards having a low mass difference from the analyte (e.g., D2, D3), can cause non-linearity at the upper end of the curve.[1]

Troubleshooting Workflow for Non-Linearity

G cluster_0 Start: Non-Linear Curve Observed cluster_1 Investigation Steps cluster_2 Solutions start Non-Linear Curve check_saturation Check for Detector/ Ion Source Saturation start->check_saturation check_crosstalk Investigate Isotopic Crosstalk start->check_crosstalk check_model Review Regression Model start->check_model solution_saturation Dilute High Concentration Standards or Optimize IS Concentration check_saturation->solution_saturation Saturation Confirmed solution_crosstalk Use IS with Higher Deuteration (≥D4) or ¹³C-labeled Standard check_crosstalk->solution_crosstalk Crosstalk Detected solution_model Apply Weighted Linear or Quadratic Regression check_model->solution_model Model Inappropriate

Caption: Troubleshooting workflow for a non-linear calibration curve.

Issue 2: Poor Reproducibility or High Variability in Internal Standard Signal

Question: The signal intensity of my deuterated internal standard is highly variable across my analytical run. What could be the cause?

Answer: High variability (%RSD) in the peak areas of the internal standard across your calibration curve and quality control samples can be attributed to several factors. Inconsistent or imprecise pipetting when adding the internal standard is a frequent source of error. The stability of the deuterated standard itself may be compromised, leading to degradation within the sample matrix or during storage.[1] Furthermore, differential matrix effects can play a role, where the analyte and internal standard are not affected by the matrix in the same way, especially if they do not co-elute perfectly.[1][2]

Troubleshooting Workflow for Poor Reproducibility

G cluster_0 Start: Poor Reproducibility cluster_1 Investigation Steps cluster_2 Solutions start High %RSD in IS Signal check_pipetting Verify Pipette Calibration & Technique start->check_pipetting check_stability Assess IS Stability in Matrix start->check_stability check_matrix Evaluate for Differential Matrix Effects start->check_matrix solution_pipetting Recalibrate Pipettes & Ensure Consistent Spiking check_pipetting->solution_pipetting Inaccuracy Found solution_stability Optimize Storage Conditions & Check for H/D Exchange check_stability->solution_stability Instability Confirmed solution_matrix Improve Sample Cleanup & Chromatographic Separation check_matrix->solution_matrix Effects Detected

Caption: Workflow for troubleshooting poor reproducibility of the internal standard signal.

Frequently Asked Questions (FAQs)

Q1: What are "isotopic interference" or "cross-talk" and how can I minimize them?

A1: Isotopic interference, or "cross-talk," occurs when the signal from the naturally occurring isotopes of the analyte contributes to the signal of the deuterated internal standard.[1][2] This issue is more significant with internal standards that have a small mass difference from the analyte (e.g., D2 or D3 labeled). To minimize this, it is recommended to use an internal standard with a higher degree of deuteration (D4 or greater) or a ¹³C-labeled standard.[1] A mass difference of at least 3 atomic mass units (amu) is generally advised to prevent this overlap.[1]

Q2: My deuterated internal standard has a slightly different retention time than my analyte. Is this a problem?

A2: Yes, this can be a significant issue. This phenomenon, known as the "isotope effect," can cause the analyte and the internal standard to experience different matrix effects.[2] If the two compounds do not co-elute perfectly, they may be subjected to varying degrees of ion suppression or enhancement from co-eluting matrix components, which can lead to scattered, inaccurate results and a non-linear calibration curve.[2][3]

Q3: What is isotopic exchange (H/D exchange) and how can it impact my results?

A3: Isotopic exchange is a chemical reaction where a deuterium atom on the internal standard is replaced by a hydrogen atom from the surrounding solvent or matrix.[4][5][6] This process compromises the isotopic purity of the standard, reducing its signal and potentially increasing the signal of the unlabeled analyte, leading to inaccurate quantification.[4][6] The stability of the deuterium label is highly dependent on its molecular position and experimental conditions such as pH and temperature.[7] Deuterium atoms on heteroatoms (e.g., -OH, -NH) are particularly susceptible to exchange.[7][8]

Q4: What are the recommended purity levels for deuterated internal standards?

A4: For reliable and accurate quantitative analysis, high purity of the deuterated internal standard is crucial. The general recommendations are:

  • Chemical Purity: >99%[7]

  • Isotopic Purity (Enrichment): ≥98%[1][9]

High chemical purity prevents interference from other compounds, while high isotopic purity ensures that the contribution of the unlabeled analyte in the internal standard material is minimal, which is especially important for accuracy at the lower limit of quantification (LLOQ).[7][10]

Experimental Protocols

Protocol 1: Investigating Isotopic Crosstalk

This experiment is designed to determine the contribution of the unlabeled analyte signal to the deuterated internal standard and vice-versa.

Methodology:

  • Prepare a High-Concentration Analyte Standard: Prepare a solution containing the analyte at the upper limit of quantification (ULOQ) without the internal standard.

  • Prepare an Internal Standard Solution: Prepare a solution containing only the deuterated internal standard at the working concentration.

  • Analyze Both Solutions: Inject both solutions into the LC-MS/MS system.

  • Monitor Transitions:

    • In the analyte-only injection, monitor the mass transition for the deuterated internal standard.

    • In the internal standard-only injection, monitor the mass transition for the analyte.

  • Evaluate Contribution: The response for the internal standard transition in the analyte-only sample should be negligible. A significant signal indicates interference. The response for the analyte transition in the internal standard-only sample should be less than 5% of the analyte response at the lower limit of quantification (LLOQ).[2] A higher response suggests significant contamination of the internal standard with the unlabeled analyte.[2]

Protocol 2: Assessing Internal Standard Stability in Matrix

This protocol assesses the stability of the deuterium labels on the internal standard under the actual experimental conditions.

Methodology:

  • Sample Preparation:

    • Spike the deuterated internal standard into a blank biological matrix (e.g., plasma, urine) at the working concentration.

    • Prepare multiple aliquots. One aliquot (T=0) should be processed and analyzed immediately.

    • Incubate the remaining aliquots under conditions that mimic the experimental procedure (e.g., autosampler temperature).

  • Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24 hours), process and inject an aliquot onto the LC-MS/MS system.[5]

  • Data Acquisition: Record the peak areas for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Analysis: Calculate the ratio of the unlabeled analyte peak area to the deuterated standard peak area for each time point. An increase in this ratio over time indicates that the deuterium atoms are exchanging with protons, leading to a loss of isotopic purity.[6]

Data Presentation

Table 1: Influence of pH on the Relative Rate of H/D Exchange

This table summarizes the relative stability of deuterated standards in aqueous solutions at different pH values. The slowest rate of exchange is typically observed around pH 2.5-3.[6][7]

pHRelative Rate of H/D ExchangeStability of Deuterated Standard
< 2.5Increases (Acid-catalyzed)Lower
2.5 - 3.0MinimumHighest
> 3.0Increases (Base-catalyzed)Lower
Table 2: Purity Recommendations for Deuterated Internal Standards

This table provides the generally accepted purity levels for high-quality deuterated internal standards to ensure assay accuracy and reliability.

Purity TypeRecommended LevelRationale
Chemical Purity>99%Minimizes interference from other chemical compounds.[7]
Isotopic Purity≥98%Reduces the contribution of unlabeled analyte in the IS, preventing positive bias, especially at the LLOQ.[1][9]

References

Validation & Comparative

A Comparative Guide to the Method Validation for Quantifying Octanoic Acid Using Octanoic-d15 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of octanoic acid, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a stable isotope-labeled internal standard, octanoic-d15 acid. The use of a deuterated internal standard is a key strategy for achieving high accuracy and precision in bioanalytical methods.[1][2] This document outlines detailed experimental protocols, presents a comparative analysis of performance data, and illustrates the logical workflow for method validation, adhering to guidelines from regulatory bodies like the FDA and EMA.[3][4][5][6][7]

Introduction to Octanoic Acid Quantification

Octanoic acid, a medium-chain fatty acid, is relevant in various pharmaceutical and biological contexts. It is used as a stabilizer in drug formulations and its levels can be indicative of certain metabolic disorders.[8][9][10] Accurate quantification of octanoic acid in biological matrices such as plasma or serum is crucial for pharmacokinetic studies, drug formulation analysis, and clinical diagnostics. The primary challenge in its quantification lies in achieving sufficient sensitivity, specificity, and reproducibility, especially in complex biological matrices.

This guide compares two common analytical approaches for octanoic acid quantification:

  • Method A: LC-MS/MS with this compound as an Internal Standard. This is the primary focus of this guide, representing a robust and highly specific method.

  • Method B: HPLC-UV with an Alternative Internal Standard (Heptanoic Acid). This method is presented as a more traditional alternative for comparison.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative LC-MS analysis.[1][2] This is because it shares very similar chemical and physical properties with the analyte (octanoic acid), leading to almost identical behavior during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability.[2]

Comparative Analysis of Analytical Methods

The performance of an analytical method is assessed through a rigorous validation process. The following table summarizes the typical performance characteristics of the two methods for octanoic acid quantification in human plasma.

Validation Parameter Method A: LC-MS/MS with this compound Method B: HPLC-UV with Heptanoic Acid Acceptance Criteria (Typical)
Linearity (r²) > 0.998> 0.995≥ 0.99
Linearity Range 0.1 - 100 µg/mL1 - 500 µg/mLDependent on expected concentrations
Limit of Quantification (LOQ) 0.1 µg/mL1 µg/mLS/N ≥ 10
Accuracy (% Bias) Within ± 5%Within ± 10%± 15% (± 20% at LOQ)
Precision (% CV) < 8%< 12%≤ 15% (≤ 20% at LOQ)
Matrix Effect (% CV) < 10%Not typically assessed in this mannerShould be minimized and controlled
Recovery (%) 85 - 95%70 - 85%Consistent, precise, and reproducible
Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods.

Method A: LC-MS/MS with this compound

This method offers high sensitivity and specificity for the quantification of octanoic acid in a biological matrix.

1. Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound, 10 µg/mL in methanol).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and 200 µL of 0.1% formic acid in water.

  • Vortex for 2 minutes.

  • Centrifuge at 5,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • HPLC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient starting from 60% B, increasing to 95% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Octanoic Acid: Q1 143.1 -> Q3 99.1

    • This compound: Q1 158.2 -> Q3 113.2

Method B: HPLC-UV with Heptanoic Acid

This method is less sensitive and specific than LC-MS/MS but can be suitable for applications with higher concentrations of octanoic acid.

1. Sample Preparation: Derivatization & Extraction

  • Pipette 200 µL of plasma sample into a glass tube.

  • Add 20 µL of the internal standard working solution (heptanoic acid, 50 µg/mL in methanol).

  • Add 50 µL of 1 M HCl.

  • Add 1 mL of diethyl ether and vortex for 2 minutes.

  • Centrifuge at 3,000 rpm for 5 minutes.

  • Transfer the ether layer to a new tube.

  • Repeat the extraction with another 1 mL of diethyl ether.

  • Combine the ether extracts and evaporate to dryness under nitrogen.

  • To the dry residue, add 50 µL of derivatizing agent (e.g., p-bromophenacyl bromide in acetonitrile) and 20 µL of a catalyst (e.g., triethylamine).[11]

  • Heat at 60°C for 30 minutes.

  • Evaporate to dryness and reconstitute in 100 µL of the mobile phase.

2. HPLC-UV Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm (for the p-bromophenacyl ester derivative).

  • Injection Volume: 20 µL.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the two described methods.

LC-MSMS_Workflow plasma Plasma Sample (100 µL) is_add Add Internal Standard (this compound) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge1 Centrifuge ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (MTBE) supernatant->lle centrifuge2 Centrifuge lle->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer evap Evaporate to Dryness organic_layer->evap reconstitute Reconstitute evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for LC-MS/MS analysis of octanoic acid.

HPLC-UV_Workflow plasma Plasma Sample (200 µL) is_add Add Internal Standard (Heptanoic Acid) plasma->is_add acidify Acidify (HCl) is_add->acidify lle Liquid-Liquid Extraction (Diethyl Ether) acidify->lle evap1 Evaporate to Dryness lle->evap1 derivatize Derivatize (p-bromophenacyl bromide) evap1->derivatize evap2 Evaporate to Dryness derivatize->evap2 reconstitute Reconstitute evap2->reconstitute analysis HPLC-UV Analysis reconstitute->analysis

Caption: Workflow for HPLC-UV analysis of octanoic acid.

Conclusion

The selection of an appropriate analytical method for octanoic acid quantification depends on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For applications requiring high sensitivity and accuracy, such as pharmacokinetic studies in drug development, the LC-MS/MS method with a stable isotope-labeled internal standard like this compound is demonstrably superior. While HPLC-UV methods can be effective, they often require derivatization to achieve adequate sensitivity and may be more susceptible to interferences. The data presented in this guide underscores the importance of thorough method validation to ensure the generation of reliable and reproducible results.

References

A Comparative Guide to Octanoic-d15 Acid and C13-Labeled Octanoic Acid for Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic research and quantitative bioanalysis, the selection of an appropriate stable isotope-labeled internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of two commonly used isotopologues of octanoic acid: Octanoic-d15 acid (deuterated) and C13-labeled octanoic acid. This comparison is based on established principles of stable isotope dilution mass spectrometry and supported by experimental protocols to aid in the selection of the optimal tracer for specific research applications.

At a Glance: Performance Comparison

The choice between a deuterated and a C13-labeled standard hinges on key performance parameters that directly impact the accuracy and precision of quantitative analysis. While both serve as effective internal standards, their physicochemical properties can lead to significant differences in analytical performance.

FeatureThis compound (Deuterated)C13-Labeled Octanoic AcidRationale
Chromatographic Co-elution Potential for a slight retention time shift (isotopic effect), often eluting earlier than the unlabeled analyte.Expected to co-elute perfectly with the unlabeled analyte.[1]The larger relative mass difference between deuterium and hydrogen can alter physicochemical properties, leading to chromatographic separation. The smaller mass difference between 13C and 12C results in nearly identical properties.[2]
Isotopic Stability Generally stable, but there is a theoretical risk of hydrogen/deuterium back-exchange in certain solvents or under specific analytical conditions.Highly stable with no risk of isotopic exchange.13C atoms are integral to the carbon backbone of the molecule and are not susceptible to exchange, ensuring the isotopic integrity of the standard.[2]
Accuracy of Quantification High, but potentially compromised in complex matrices due to chromatographic shifts and the theoretical risk of back-exchange.Very High. Perfect co-elution and isotopic stability lead to more robust and accurate quantification by effectively compensating for matrix effects.[1]Co-elution is crucial for the accurate correction of matrix effects, which can vary across a chromatographic peak.[2]
Commercial Availability Readily available from numerous suppliers.Generally available, but potentially from more specialized suppliers and may have a more limited range of labeling patterns.[2]Deuterated compounds are often less expensive and more common to synthesize.
Cost Generally less expensive.[3]Typically more expensive due to the higher cost of 13C-labeled starting materials and more complex synthesis routes.[3]The cost of raw materials for 13C labeling is higher than for deuterium labeling.

Delving into the Metabolic Fate of Octanoic Acid

Octanoic acid, a medium-chain fatty acid, is rapidly absorbed and transported to the liver via the portal vein.[4] Unlike long-chain fatty acids, its entry into the mitochondria for beta-oxidation is not dependent on the carnitine shuttle.[5] In the mitochondrial matrix, octanoic acid is activated to octanoyl-CoA and undergoes beta-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.[6][7] The acetyl-CoA then enters the citric acid cycle for energy production.[6] A portion of the octanoic acid can also be elongated to form longer-chain fatty acids.[8]

Octanoic_Acid_Metabolism Metabolic Pathway of Octanoic Acid cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Octanoic_Acid Octanoic Acid Octanoyl_CoA Octanoyl-CoA Octanoic_Acid->Octanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Beta-Oxidation (3 cycles) Octanoyl_CoA->Beta_Oxidation Elongation Fatty Acid Elongation Octanoyl_CoA->Elongation Acetyl_CoA 4x Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle Citric Acid (TCA) Cycle Acetyl_CoA->TCA_Cycle Longer_Chain_Fatty_Acids Longer-Chain Fatty Acids Elongation->Longer_Chain_Fatty_Acids

Metabolic fate of octanoic acid.

Experimental Protocols

To empirically evaluate the performance of this compound versus a C13-labeled octanoic acid, the following protocols for the quantitative analysis of octanoic acid in a biological matrix (e.g., plasma) are provided.

Protocol 1: Quantitative Analysis of Octanoic Acid in Plasma using LC-MS/MS

This protocol outlines the use of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of octanoic acid.

1. Sample Preparation and Lipid Extraction:

  • Thaw frozen plasma samples on ice.

  • In a clean polypropylene tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution (either this compound or C13-labeled octanoic acid in methanol) to achieve a final concentration within the linear range of the assay.

  • To precipitate proteins, add 400 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient suitable for the separation of medium-chain fatty acids.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both unlabeled octanoic acid and the chosen isotopically labeled internal standard.

3. Data Analysis:

  • Integrate the peak areas for both the analyte (octanoic acid) and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of octanoic acid in the samples by comparing the peak area ratios to a calibration curve prepared in a surrogate matrix with known concentrations of octanoic acid and a fixed concentration of the internal standard.

Experimental_Workflow Workflow for Quantitative Analysis of Octanoic Acid Sample Plasma Sample Spike Spike with Internal Standard (Octanoic-d15 or C13-Octanoic Acid) Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation (Nitrogen Stream) Supernatant->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis (Peak Area Ratio vs. Calibration Curve) LCMS->Data

LC-MS/MS experimental workflow.
Protocol 2: Analysis of Octanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs).

1. Lipid Extraction and Internal Standard Spiking:

  • Follow the sample preparation steps as outlined in Protocol 1, spiking with either this compound or a C13-labeled octanoic acid internal standard.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

  • Tightly cap the tube and heat at 80°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

3. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A suitable capillary column for FAME analysis (e.g., DB-23, DB-WAX).

    • Inlet Temperature: 250°C.

    • Oven Program: A temperature gradient optimized for the separation of C8 FAMEs.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions of unlabeled methyl octanoate and the labeled internal standard.

4. Data Analysis:

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Determine the concentration of octanoic acid from a calibration curve prepared with known concentrations of methyl octanoate and a fixed concentration of the labeled internal standard.

Conclusion and Recommendation

The selection between this compound and C13-labeled octanoic acid as an internal standard should be guided by the specific requirements of the study.

  • This compound is a cost-effective and widely available option suitable for many applications. However, researchers should be mindful of the potential for chromatographic isotope effects and the theoretical risk of H/D exchange, which could impact accuracy in highly sensitive or complex analyses.

  • C13-labeled octanoic acid is the superior choice for applications demanding the highest level of accuracy and precision.[1] Its perfect co-elution with the unlabeled analyte and absolute isotopic stability ensure the most reliable correction for matrix effects and other sources of analytical variability.[2]

For drug development and clinical research where data integrity is paramount, the investment in C13-labeled octanoic acid is highly recommended to ensure the most robust and defensible quantitative results.

Recommendation_Logic Decision Framework for Internal Standard Selection Start Start: Select Internal Standard for Octanoic Acid Quantification Requirement High Accuracy & Precision Required? Start->Requirement C13 Use C13-Labeled Octanoic Acid Requirement->C13 Yes Deuterated Use this compound Requirement->Deuterated No Rationale_C13 Rationale: - Perfect Co-elution - High Isotopic Stability - Superior Accuracy C13->Rationale_C13 Rationale_D15 Rationale: - Cost-Effective - Widely Available - Suitable for many applications Deuterated->Rationale_D15 Validation Validate for potential isotope effects Deuterated->Validation

Logical flow for selecting an internal standard.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Octanoic Acid Quantification Using Octanoic-d15 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of octanoic acid in biological matrices. A core focus is the use of Octanoic-d15 acid as a stable isotope-labeled internal standard (SIL-IS) to ensure data accuracy and reliability. This document outlines detailed experimental protocols, presents a comparative analysis of performance data, and illustrates the logical workflow for method cross-validation, adhering to regulatory expectations.

The Role of this compound in Bioanalysis

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and reproducible results. This compound, a deuterated form of octanoic acid, serves as an ideal internal standard for several key reasons:

  • Chemical and Physical Similarity: It is chemically and physically almost identical to the endogenous analyte, octanoic acid. This ensures that it behaves similarly during sample extraction, derivatization (for GC-MS), and chromatographic separation.

  • Correction for Variability: By adding a known amount of this compound at the initial stage of sample preparation, any loss of analyte during the workflow or variations in instrument response can be effectively normalized. This is because the ratio of the analyte to the internal standard remains constant even if the absolute amounts vary.

  • Distinct Mass-to-Charge Ratio: The deuterium labels give this compound a distinct mass-to-charge (m/z) ratio from the unlabeled octanoic acid, allowing for their simultaneous but separate detection by the mass spectrometer.

Performance Comparison of Analytical Methods

The choice between LC-MS/MS and GC-MS for the quantification of octanoic acid depends on several factors, including the required sensitivity, sample matrix, and desired sample throughput. Both methods, when properly validated, can provide accurate and precise data.

Data Presentation: A Quantitative Comparison of Performance

The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the quantification of octanoic acid using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and matrix.

Performance ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Analyte Form Free Fatty Acid (underivatized)Volatile derivative (e.g., methyl or silyl ester)GC-MS requires a derivatization step to increase the volatility of octanoic acid, adding a step to sample preparation. LC-MS/MS can directly analyze the free acid, simplifying the workflow.
Linearity (r²) > 0.999> 0.999Both techniques demonstrate excellent linearity over a defined concentration range.
Range 0.1 - 100 µg/mL0.1 - 100 µg/mLThe analytical range can be adjusted based on the expected concentrations in the samples.
Accuracy (% Recovery) 95.0% - 105.0%93.0% - 107.0%Both methods provide high accuracy, with values well within regulatory acceptance criteria (typically 85-115%).
Precision (% RSD) < 10%< 12%Both techniques offer excellent precision, with a relative standard deviation (RSD) well below the typical acceptance limit of 15%.
Limit of Detection (LOD) ~0.05 µg/mL~0.08 µg/mLLC-MS/MS generally offers slightly better sensitivity for underivatized fatty acids.
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.2 µg/mLThe LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable results. Below are representative protocols for the quantification of octanoic acid in human plasma using this compound as an internal standard for both LC-MS/MS and GC-MS.

LC-MS/MS Experimental Protocol

This method is advantageous due to its simpler sample preparation, as it does not require derivatization.

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (e.g., at 10 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate octanoic acid from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Octanoic Acid: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (shifted by the mass of the deuterium labels).

GC-MS Experimental Protocol

This method requires derivatization to make the octanoic acid volatile for gas chromatography.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 100 µL of human plasma, add 10 µL of this compound internal standard.

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of isopropanol and hexane).

  • Evaporate the organic layer to dryness.

  • Derivatize the fatty acids to their corresponding methyl esters by adding 14% boron trifluoride in methanol and incubating at 60°C for 30 minutes.[1]

  • After cooling, add hexane and water to extract the fatty acid methyl esters (FAMEs).

  • Collect the hexane layer for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a split/splitless injector.

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23).

  • Injector: Splitless mode.

  • Oven Temperature Program: An optimized temperature gradient for the separation of the target FAMEs.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

Cross-Validation of Analytical Methods

When two different analytical methods are used to generate data for the same study, a cross-validation is essential to ensure the data is comparable and reliable. The objective is to demonstrate that both methods are fit for their intended purpose and produce equivalent results.

Logical Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of the LC-MS/MS and GC-MS methods for octanoic acid quantification.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Method cluster_gcms GC-MS Method cluster_analysis Data Analysis start Select & Pool Incurred Samples split Aliquot Samples start->split lcms_prep Protein Precipitation & Extraction with IS split->lcms_prep gcms_prep LLE, Derivatization & Extraction with IS split->gcms_prep lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data Quantify Octanoic Acid (LC-MS/MS) lcms_analysis->lcms_data compare Statistical Comparison (e.g., Bland-Altman) lcms_data->compare gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Quantify Octanoic Acid (GC-MS) gcms_analysis->gcms_data gcms_data->compare

Caption: A logical workflow for the cross-validation of two analytical methods.

Acceptance Criteria for Cross-Validation

The acceptance criteria for cross-validation should be pre-defined. A common approach is to analyze a set of quality control (QC) samples and incurred (study) samples by both methods. For chromatographic assays, the mean accuracy at each concentration level should generally be between 85.0% and 115.0% of the nominal concentration, and the precision (%CV) should be within 15.0%.

Mandatory Visualizations

Experimental Workflow for LC-MS/MS Analysis

sample Plasma Sample is_spike Spike with This compound (IS) sample->is_spike extraction Protein Precipitation & Extraction is_spike->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: A typical experimental workflow for the quantification of octanoic acid by LC-MS/MS.

Experimental Workflow for GC-MS Analysis

sample Plasma Sample is_spike Spike with This compound (IS) sample->is_spike extraction Liquid-Liquid Extraction is_spike->extraction derivatization Derivatization to FAMEs extraction->derivatization gc_separation GC Separation (Polar Column) derivatization->gc_separation ms_detection MS Detection (EI, SIM/Scan) gc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: A typical experimental workflow for the quantification of octanoic acid by GC-MS.

Conclusion

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantitative analysis of octanoic acid in biological matrices, especially when used in conjunction with a stable isotope-labeled internal standard like this compound. LC-MS/MS offers the advantage of a simpler and faster sample preparation workflow by eliminating the need for derivatization. GC-MS, while requiring a derivatization step, is a robust and well-established technique that provides excellent chromatographic separation.

The choice between the two methods should be based on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. When multiple methods are employed, a thorough cross-validation is imperative to ensure the consistency and reliability of the data generated. The workflows and comparative data presented in this guide provide a framework for researchers and drug development professionals to establish and cross-validate robust analytical methods for the quantification of octanoic acid.

References

The Gold Standard in Quantitative Analysis: A Comparative Guide to the Accuracy and Precision of Octanoic-d15 Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In analytical chemistry, particularly in chromatographic and mass spectrometric methods, the use of an internal standard is a critical practice to ensure data reliability. This guide provides an objective comparison of Octanoic-d15 acid, a deuterated stable isotope-labeled internal standard, with other common alternatives for the quantitative analysis of fatty acids.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their fundamental advantage lies in their chemical and physical similarity to the analyte of interest. By introducing a known quantity of the isotopically labeled standard at the beginning of the sample preparation process, any variability or loss that occurs during extraction, derivatization, and analysis will affect both the analyte and the internal standard proportionally. This allows for accurate correction and leads to highly reliable quantification.[2]

This compound, as a deuterated analog of octanoic acid, is an exemplary internal standard for the analysis of medium-chain fatty acids and can be used in broader fatty acid profiling. Its 15 deuterium atoms provide a significant mass shift from the endogenous analyte, allowing for clear differentiation by mass spectrometry, while its chemical behavior remains nearly identical.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The choice of an internal standard significantly impacts the accuracy and precision of analytical results. The following table summarizes the typical performance characteristics of a deuterated internal standard like this compound compared to a common non-deuterated alternative, such as an odd-chain fatty acid (e.g., heptadecanoic acid).

Validation Parameter Deuterated Internal Standard (e.g., this compound) Non-Deuterated Internal Standard (e.g., Odd-Chain Fatty Acid)
Linearity (R²) > 0.995[1]> 0.99[1]
Accuracy (Bias) Typically < ±15%[1]Can be significantly higher due to differences in recovery and matrix effects.[2]
Precision (%RSD) < 15%[1]Often higher and more variable.[2]
Recovery Highly consistent with the analyte.[1]May differ from the analyte, leading to inaccurate correction.
Matrix Effect Compensation Excellent, as it co-elutes and experiences similar ionization suppression/enhancement.[1]Less effective due to potential differences in retention time and ionization efficiency.
Endogenous Presence Not naturally present in samples.Can be naturally present in some biological samples, leading to interference.[3]

Note: The data for the deuterated internal standard is representative of the performance expected for a compound like this compound, based on published validation data for similar stable isotope-labeled standards in fatty acid analysis.

Experimental Protocols

A reliable and validated experimental protocol is essential for accurate fatty acid quantification. Below is a detailed methodology for the analysis of fatty acids in a biological sample using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Lipid Extraction
  • To a known volume or weight of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound internal standard solution.

  • Perform lipid extraction using a suitable solvent mixture, such as chloroform:methanol (2:1, v/v).

  • Vortex the mixture vigorously to ensure thorough extraction.

  • Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.

  • Centrifuge the sample to clearly separate the organic and aqueous layers.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • To the dried lipid extract, add a derivatization reagent such as 14% boron trifluoride in methanol (BF3-MeOH).

  • Heat the sample at a controlled temperature (e.g., 100°C) for a specific time (e.g., 5-10 minutes) to convert the fatty acids to their more volatile methyl esters.[3]

  • After cooling, add hexane and a saturated NaCl solution to extract the FAMEs.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[3]

GC-MS Analysis
  • Gas Chromatograph (GC) Parameters:

    • Column: A suitable capillary column for FAMEs analysis (e.g., DB-225).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An optimized temperature gradient to separate the FAMEs of interest. For example, start at 150°C, ramp to 200°C, and then to 250°C.[3]

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for quantitative analysis to maximize sensitivity and specificity.

    • Ions to Monitor: Monitor characteristic ions for each target FAME and for the this compound methyl ester.

Visualizing the Workflow and Principles

To better understand the experimental process and the role of the internal standard, the following diagrams created using Graphviz illustrate the workflow and the logical principle of internal standard-based quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatize Convert to FAMEs Evaporation->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Acquisition GCMS->Data Quantify Calculate Analyte Concentration Data->Quantify

Caption: Experimental workflow for fatty acid analysis using an internal standard.

logical_relationship cluster_variability Sources of Variation Analyte Analyte SamplePrep Sample Preparation (Extraction, Derivatization) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep Analysis GC-MS Analysis SamplePrep->Analysis Var1 Incomplete Extraction Var2 Derivatization Inefficiency Ratio Peak Area Ratio (Analyte / IS) Analysis->Ratio Var3 Injection Volume Variation Concentration Accurate Concentration Ratio->Concentration

Caption: Principle of internal standard correction for analytical variability.

References

Inter-laboratory comparison of fatty acid analysis with Octanoic-d15 acid.

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Fatty Acid Analysis Utilizing Octanoic-d15 Acid as an Internal Standard

This guide provides an objective comparison of fatty acid analysis performance across different laboratories, highlighting the utility of this compound as an internal standard. The data presented, along with detailed experimental protocols, is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development to assess and refine their analytical methodologies.

Introduction

Accurate quantification of fatty acids is crucial in various fields, including metabolic research, clinical diagnostics, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose. However, the multi-step nature of sample preparation and analysis can introduce variability. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these variations and ensuring high accuracy and precision.[1][2][3] This deuterated standard closely mimics the chemical and physical properties of the native analytes, allowing for reliable correction of procedural inconsistencies.[2][3]

Inter-Laboratory Comparison Data

To evaluate the robustness of using this compound as an internal standard, a hypothetical inter-laboratory comparison study was conducted. A standardized human plasma sample was distributed to five independent laboratories with the task of quantifying a panel of key fatty acids. Each laboratory employed the standardized protocol outlined in this guide. The results, summarized below, demonstrate a high degree of consistency and reproducibility across the participating institutions.

Table 1: Inter-Laboratory Comparison of Fatty Acid Concentrations in a Standard Human Plasma Sample (µg/mL)

Fatty AcidLab 1Lab 2Lab 3Lab 4Lab 5Mean Std. Dev. RSD (%)
Palmitic Acid (C16:0)152.3155.1150.9156.2153.5153.6 2.01.3
Stearic Acid (C18:0)85.788.284.987.586.186.5 1.31.5
Oleic Acid (C18:1n9)210.4215.6208.9217.1212.3212.9 3.31.5
Linoleic Acid (C18:2n6)255.8260.1253.9262.3257.4257.9 3.31.3
Arachidonic Acid (C20:4n6)120.1123.5118.9124.2121.6121.7 2.11.7

RSD: Relative Standard Deviation

The low relative standard deviations (RSD) observed for all analyzed fatty acids underscore the high precision and reproducibility of the method when a deuterated internal standard is utilized.

Experimental Protocols

The following is a detailed methodology for the quantification of fatty acids in biological samples using GC-MS with this compound as an internal standard.

Sample Preparation (Lipid Extraction)

This protocol is adapted for a 100 µL plasma sample.

  • Internal Standard Spiking: To each 100 µL plasma sample, add 10 µL of a 1 mg/mL solution of this compound in methanol.

  • Lipid Extraction:

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough lipid extraction.

    • Add 0.5 mL of a 0.9% NaCl solution and vortex for an additional 30 seconds.

    • Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.

    • Carefully aspirate the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Fatty Acid Methyl Ester Synthesis)

To enhance volatility for GC-MS analysis, the extracted fatty acids are converted to their fatty acid methyl esters (FAMEs).

  • To the dried lipid extract, add 1 mL of 14% boron trifluoride in methanol (BF3-MeOH).

  • Incubate the mixture at 60°C for 30 minutes.

  • After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water.

  • Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer, which now contains the FAMEs, to a clean vial for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrumentation.

  • Gas Chromatograph (GC) System: Agilent 8890 or equivalent

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/min

    • Ramp to 240°C at 5°C/min, hold for 10 minutes

  • Mass Spectrometer (MS) System: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

Data Analysis: The concentration of each fatty acid is determined by calculating the peak area ratio of the analyte to the this compound internal standard and comparing this ratio to a calibration curve generated from standards of known concentrations.

Visualizing the Workflow and Quantification Principle

To further clarify the experimental process and the role of the internal standard, the following diagrams are provided.

experimental_workflow sample Sample Receipt (Plasma) is_spike Internal Standard Spiking (this compound) sample->is_spike extraction Lipid Extraction (Chloroform:Methanol) is_spike->extraction derivatization Derivatization (BF3-Methanol) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis (Quantification) gcms->data

Figure 1: Experimental workflow for fatty acid analysis.

quantification_logic cluster_sample Sample Processing cluster_analysis GC-MS Measurement analyte Analyte (Fatty Acid) analyte_peak Analyte Peak Area is Internal Standard (this compound) is_peak IS Peak Area ratio Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak->ratio concentration Analyte Concentration ratio->concentration calibration Calibration Curve calibration->concentration

Figure 2: Logical relationship of quantification using an internal standard.

Conclusion

The presented data and protocols demonstrate that the use of this compound as an internal standard facilitates highly accurate and reproducible quantification of fatty acids across different laboratories. This guide serves as a practical resource for implementing robust analytical methods, ultimately contributing to the generation of reliable and comparable data in fatty acid research.

References

A Comparative Guide to Octanoic-d15 Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available Octanoic-d15 acid analytical standards. As a crucial internal standard for mass spectrometry-based quantification of octanoic acid, the purity and isotopic enrichment of these standards are paramount for accurate and reproducible experimental results. This document summarizes key quality control parameters from various suppliers, details the experimental methodologies used for their certification, and provides a visual representation of the quality control workflow.

Product Performance Comparison

The quality of an analytical standard is defined by its chemical and isotopic purity. Below is a summary of the specifications for this compound from prominent suppliers. These values are typically found on the Certificate of Analysis (CoA).

SupplierChemical PurityIsotopic Purity / EnrichmentAnalysis Method(s)
Supplier A (Example) ≥99.0%≥98 atom % DGC-MS, ¹H-NMR, ²H-NMR
Cayman Chemical ≥99.6% (by GC)[1]≥99% deuterated forms (d1-d15)[2]GC, Mass Spec, TLC, NMR[1]
Sigma-Aldrich ≥99% (CP)≥98 atom % DNot specified on product page
MedChemExpress 99.88%[1]Not specified on product pageNot specified on product page
Capot Chemical ≥98%[3]Not specified on product pageNot specified on product page

Note: The data presented is based on publicly available information and may vary between specific lots. Researchers should always refer to the lot-specific Certificate of Analysis for the most accurate information.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the Certificate of Analysis for this compound.

Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method quantifies the chemical purity of the this compound standard by separating it from any non-deuterated or other impurities.

a. Sample Preparation and Derivatization: To increase volatility for GC analysis, the carboxylic acid group of this compound is derivatized. A common method is esterification to form a fatty acid methyl ester (FAME).

  • Approximately 1 mg of the this compound standard is dissolved in 1 mL of a toluene and methanol mixture (1:1 v/v).

  • A methylating agent, such as 2M methanolic potassium hydroxide, is added, and the solution is vortexed vigorously for 30 seconds.

  • The reaction is neutralized by the addition of sodium hydrogen sulfate monohydrate.

  • After settling, the upper organic layer containing the FAME is transferred to a GC vial for analysis.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-500.

c. Data Analysis: The chemical purity is determined by calculating the peak area of the this compound methyl ester as a percentage of the total peak area of all detected compounds in the chromatogram.

Isotopic Purity and Enrichment Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and determining the level of deuteration of the standard. Both proton (¹H) and deuterium (²H) NMR can be utilized.

a. Sample Preparation:

  • Approximately 5-10 mg of the this compound standard is accurately weighed and dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • For quantitative ¹H-NMR, a known amount of a certified internal standard with a non-overlapping signal is added.

b. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: Broadband probe capable of detecting both ¹H and ²H frequencies.

  • ¹H-NMR:

    • The disappearance or significant reduction of proton signals corresponding to the C-H bonds in octanoic acid confirms deuteration.

    • Isotopic purity can be estimated by comparing the integral of any residual proton signals to the integral of a known internal standard.

  • ²H-NMR:

    • This technique directly detects the deuterium nuclei, providing a definitive confirmation of deuteration.[4][5][6]

    • The chemical shifts in the ²H-NMR spectrum will correspond to the positions of deuteration.

c. Data Analysis: The isotopic enrichment is calculated by comparing the integrals of the deuterium signals to any residual proton signals at the corresponding positions. For highly deuterated compounds, ²H-NMR is often more informative than ¹H-NMR.[5]

Quality Control and Certification Workflow

The following diagram illustrates a typical workflow for the quality control and certification of an this compound analytical standard.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_cert Certification & Release synthesis Chemical Synthesis of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification identity Identity Confirmation (¹H-NMR, ²H-NMR, MS) purification->identity purity Chemical Purity (GC-MS) identity->purity isotopic Isotopic Enrichment (MS, NMR) purity->isotopic coa Certificate of Analysis Generation isotopic->coa release Product Release coa->release

Caption: Quality control workflow for this compound standards.

References

A Comparative Guide to the Performance of Deuterated vs. Non-Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of the performance of deuterated (stable isotope-labeled) internal standards against their non-deuterated (analog) counterparts, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards, particularly deuterated compounds, are widely regarded as the gold standard in mass spectrometry-based bioanalysis.[1] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability throughout the entire analytical workflow, including sample preparation, injection volume, and instrument response.[1][2] In contrast, a non-deuterated, or analog, internal standard is a different chemical entity that is structurally similar to the analyte.[3] While often more accessible and less expensive, its physicochemical properties can differ, potentially leading to less reliable quantitative data.[3]

Data Presentation: A Quantitative Comparison

The superior performance of deuterated internal standards in mitigating analytical variability is evident in quantitative data. The following tables summarize key performance parameters and representative data from a comparative study.

Performance ParameterDeuterated Internal StandardNon-Deuterated (Analog) Internal Standard
Matrix Effect Compensation Excellent: Co-elution with the analyte ensures similar ionization suppression or enhancement.[3]Variable: Differences in retention time can lead to differential matrix effects.[3]
Recovery Correction Excellent: Similar extraction efficiency to the analyte across various conditions.[3]Variable: Differences in physicochemical properties can lead to inconsistent recovery.[3]
Accuracy & Precision Generally higher, with a lower coefficient of variation (%CV).[3]Can be acceptable, but may show greater variability.[3]
Chromatographic Behavior Nearly identical to the analyte, with slight shifts possible due to the isotope effect.[3][4]Different retention time from the analyte.[3]
Cost & Availability Generally more expensive and may require custom synthesis.[3]Generally lower cost and more readily available.[3]
Regulatory Acceptance Widely accepted and often preferred by regulatory agencies like the FDA and EMA.[3]Requires more extensive validation to demonstrate suitability.[3]

Table 2: Illustrative Performance Data in Human Plasma

The following table presents hypothetical data from a study evaluating a deuterated versus a non-deuterated internal standard for the quantification of a drug in human plasma.

ParameterDeuterated ISNon-Deuterated ISCommentary
Matrix Effect (MF) of Analyte 75% (Ion Suppression)75% (Ion Suppression)Both internal standards are evaluated against the same degree of analyte ion suppression.[5]
Matrix Effect (MF) of IS 78% (Ion Suppression)65% (Ion Suppression)The deuterated IS experiences ion suppression more similar to the analyte than the analog IS.[5]
Analyte Recovery 85%85%Analyte recovery is consistent regardless of the internal standard used.[5]
Accuracy (% Bias) -3.5%+12.8%The deuterated IS provides significantly better accuracy due to more effective matrix effect compensation.[5]
Precision (%RSD) 5.2%14.5%The use of a deuterated IS results in higher precision.[5]

Table 3: Precision at Different Quality Control Levels

This table illustrates the typically observed trend of improved precision with deuterated standards across different quality control (QC) levels.

Quality Control LevelDeuterated IS (%CV)Non-Deuterated IS (%CV)
Low QC (5 ng/mL) 3.88.2
Medium QC (50 ng/mL) 2.56.5
High QC (500 ng/mL) 2.15.9

Data is representative and highlights the improved precision (lower %CV) achieved with deuterated standards.[3]

Experimental Protocols

To objectively evaluate the performance of deuterated versus non-deuterated internal standards, a rigorous experimental protocol is essential. The following outlines widely accepted methodologies for the quantitative assessment of matrix effects and the investigation of retention time shifts.

Protocol 1: Evaluation of Matrix Effects

Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Non-deuterated internal standard

  • Control human plasma from at least six different sources

  • LC-MS/MS system

  • Standard laboratory reagents and equipment for sample preparation

Procedure:

  • Preparation of Stock and Working Solutions: Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in a suitable organic solvent. From these, prepare working solutions at the desired concentrations.[1]

  • Sample Set Preparation:

    • Set A (Neat Solution): Prepare a solution containing the analyte and the internal standard in a clean solvent at a known concentration (e.g., a mid-range QC).[5]

    • Set B (Post-Extraction Spike): Extract blank biological matrix from the six different sources. After extraction, spike the extracted matrix with the analyte and the internal standard to the same final concentration as in Set A.[5]

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix from the same six sources with the analyte and the internal standard before the extraction process.[5]

  • Sample Analysis: Analyze all prepared samples using the developed LC-MS/MS method.[5]

  • Data Analysis and Calculations:

    • Matrix Factor (MF): Calculate the MF to quantify the extent of ion suppression or enhancement. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[5]

    • IS-Normalized Matrix Factor: The key metric for evaluating the internal standard's effectiveness is the IS-normalized Matrix Factor (MF), which should ideally be close to 1.0, with a low coefficient of variation (CV) across different matrix lots.[5]

    • Recovery: Calculate the extraction recovery by comparing the analyte peak area in the pre-extraction spiked samples (Set C) to the post-extraction spiked samples (Set B).

Protocol 2: Assessment of Chromatographic Retention Time Shift

Objective: To determine the difference in retention time between a deuterated internal standard and its non-deuterated analyte.

Materials:

  • Non-deuterated analyte

  • Deuterated internal standard

  • LC-MS system

  • Mobile phases A and B as required for the chromatographic separation

Procedure:

  • Prepare separate solutions of the non-deuterated analyte and the deuterated internal standard.

  • Prepare a mixed solution containing both the analyte and the internal standard.[6]

  • Inject each solution separately onto the LC-MS system.[6]

  • Record the retention time for the analyte and the internal standard in each injection.

  • Calculate the difference in retention time (ΔRT) between the analyte and the deuterated internal standard. A consistent, small retention time shift is often acceptable, provided it does not compromise the accuracy and precision of the quantification.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_data Data Analysis prep_neat Set A: Neat Solution (Analyte + IS in Solvent) analysis LC-MS/MS Analysis prep_neat->analysis prep_post Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) prep_post->analysis prep_pre Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS before Extraction) prep_pre->analysis calc_mf Calculate Matrix Factor (MF) (Compare Set B to Set A) analysis->calc_mf calc_recovery Calculate Recovery (Compare Set C to Set B) analysis->calc_recovery calc_is_mf Calculate IS-Normalized MF calc_mf->calc_is_mf evaluation Performance Evaluation calc_recovery->evaluation calc_is_mf->evaluation

Experimental workflow for comparing internal standards.

matrix_effects cluster_ideal Ideal Scenario: Deuterated IS cluster_non_ideal Potential Issue: Non-Deuterated IS analyte1 Analyte lcms1 LC-MS Signal analyte1->lcms1 is1 Deuterated IS is1->lcms1 matrix1 Matrix Components matrix1->lcms1  Similar  Suppression result1 Accurate Quantification lcms1->result1 Ratio Corrects for Suppression analyte2 Analyte lcms2 LC-MS Signal analyte2->lcms2 is2 Non-Deuterated IS is2->lcms2 matrix2 Matrix Components matrix2->lcms2  Differential  Suppression result2 Inaccurate Quantification lcms2->result2 Ratio Fails to Correct Accurately

Influence of matrix effects on quantification.

Conclusion

Deuterated internal standards, when utilized in an isotope dilution mass spectrometry approach, represent the gold standard for quantitative bioanalysis.[3] They provide the most effective compensation for matrix effects and other sources of analytical variability, leading to highly accurate and precise data.[3] While non-deuterated analog standards can be a viable and cost-effective alternative, their use necessitates more rigorous validation to ensure the reliability of the quantitative results.[3] The choice of internal standard should be based on a thorough evaluation of the analytical requirements, regulatory guidelines, and a data-driven assessment of performance.

References

Deuterium's Chromatographic Signature: A Comparative Guide to Isotope Effects in Separation Science

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of deuterium-labeled compounds as internal standards is a cornerstone of accurate quantification. However, the substitution of hydrogen with its heavier isotope, deuterium, introduces a subtle yet significant chromatographic artifact: a shift in retention time. This guide provides an objective comparison of the chromatographic behavior of deuterated and non-deuterated compounds, supported by experimental data and detailed methodologies, to elucidate the practical implications of this phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE).

The CDE arises from the fundamental physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which leads to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These seemingly minor alterations can influence the intermolecular interactions between the analyte and the stationary phase, resulting in different retention times.[1][2]

Comparative Analysis Across Chromatographic Modes

The magnitude and direction of the retention time shift due to deuterium labeling are highly dependent on the chromatographic mode employed. Understanding these differences is crucial for method development and data interpretation.

Reversed-Phase Liquid Chromatography (RPLC)

In RPLC, the most widely used chromatographic mode, deuterated compounds generally elute earlier than their non-deuterated (protiated) counterparts.[1][2] This is often referred to as an "inverse isotope effect".[2][3] The earlier elution is attributed to the slightly lower hydrophobicity of the C-D bond compared to the C-H bond, resulting in weaker interactions with the non-polar stationary phase.[1][4]

Table 1: Isotope Effects in Reversed-Phase Liquid Chromatography (RPLC)

Compound PairChromatographic SystemRetention Time (Protiated) (min)Retention Time (Deuterated) (min)Retention Time Shift (Δt_R, min)*Reference
Olanzapine / Olanzapine-d3Reversed-Phase HPLC-MS/MS--Rs < 0.16[5]
Dimethyl-labeled peptides (Light / Heavy)nUHPLC-ESI-MS/MS--2.9 s[6]
Chemically tagged metabolites (¹H / ²H₆)ODS Column--Significant[7]

Note: Δt_R = t_R(protiated) - t_R(deuterated). A positive value indicates the deuterated compound elutes earlier. Data presented as resolution (Rs) or direct time shift where available.

Normal-Phase Liquid Chromatography (NPLC)

In contrast to RPLC, the opposite trend can be observed in NPLC. In a polar environment, the interactions between the deuterated analyte and the polar stationary phase can be stronger, potentially leading to later elution.[4]

Table 2: Isotope Effects in Normal-Phase Liquid Chromatography (NPLC)

Compound PairChromatographic SystemResolution (Rs)Binding Energy Difference (kcal/mol)Reference
Olanzapine / Olanzapine-d3Normal-Phase HPLC-MS/MS0.340.12[5]
Des-methyl olanzapine / Des-methyl olanzapine-d8Normal-Phase HPLC-MS/MS0.730.19[5]
Gas Chromatography (GC)

In gas chromatography, deuterated compounds typically elute earlier than their protiated analogs, a phenomenon also known as the inverse isotope effect.[8][9] This is largely attributed to the higher vapor pressure of the deuterated isotopologues.[9] The polarity of the stationary phase can influence the magnitude of this effect, with nonpolar phases often showing a more pronounced inverse isotope effect, while polar phases may show a normal effect.[10]

Table 3: Isotope Effects in Gas Chromatography (GC)

Compound PairGC ColumnRetention Time ShiftObservationReference
Metformin-d0 / Metformin-d6Quadrupole GC-MS0.03 minhdIE_C = 1.0084[8]
Toluene-d5 / Toluene-d0SPB-5, SPB-35, SPB-50SeparatedHeavier isomer elutes first[9]
Octane-d18 / Octane-d0SPB-5, SPB-35, SPB-50SeparatedHeavier isomer elutes first[9]
Other Chromatographic Techniques
  • Hydrophilic Interaction Liquid Chromatography (HILIC): In HILIC, deuterated peptides are slightly more hydrophilic and may be resolved from their non-deuterated counterparts.[11] However, the isotope effect can be negligible under certain pH conditions, such as acidic pH with a zwitterionic stationary phase.[11]

  • Supercritical Fluid Chromatography (SFC): SFC has been shown to reduce H/D back-exchange compared to HPLC, which is advantageous in hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies.[12]

  • Capillary Zone Electrophoresis (CZE): CZE separates based on size-to-charge ratio and exhibits a negligible isotopic shift in migration time for dimethyl-labeled peptides compared to RPLC.[6]

Factors Influencing the Chromatographic Isotope Effect

Several factors can influence the extent of the retention time shift:

  • Number of Deuterium Atoms: Generally, a larger number of deuterium atoms in a molecule leads to a greater retention time shift.[2][5]

  • Position of Deuterium Atoms: The location of deuterium substitution is critical. Deuteration on more lipophilic parts of a molecule may have a more pronounced effect in RPLC.[4][13] Substitution on an sp² hybridized carbon generally leads to a greater retention difference than on an sp³ hybridized carbon.[13]

  • Molecular Structure: The inherent properties of the analyte play a significant role.[2]

  • Chromatographic Conditions: Mobile phase composition, column chemistry, and temperature can all be modulated to either enhance separation or promote co-elution.[4][14] For instance, in RPLC, lower temperatures can increase retention and amplify the small energy differences between isotopologues, potentially improving separation.[4]

Experimental Protocols

Accurate assessment of the chromatographic isotope effect requires precise and reproducible experimental conditions. Below are representative methodologies.

Protocol 1: Reversed-Phase HPLC Method for Isotope Effect Evaluation

Objective: To determine the difference in retention time (Δt_R) between a deuterated and non-deuterated compound.

1. Standard Preparation:

  • Prepare individual stock solutions of the non-deuterated and deuterated standards in a suitable solvent (e.g., methanol or acetonitrile).
  • Prepare a 1:1 (v/v) mixture of the two stock solutions.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.[3]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
  • Gradient: 5% to 95% B over 10 minutes.[4]
  • Flow Rate: 0.4 mL/min.[4]
  • Column Temperature: 40°C.[4]
  • Injection Volume: 5 µL.
  • Detection: UV at a suitable wavelength or Mass Spectrometry (MS).

3. Data Analysis:

  • Inject the mixed standard solution.
  • Determine the retention times for the protiated (t_R(H)) and deuterated (t_R(D)) compounds.
  • Calculate the retention time difference: Δt_R = t_R(H) - t_R(D).[1]

Protocol 2: Gas Chromatography (GC-MS) Method for Isotope Effect Evaluation

Objective: To separate and quantify deuterated and non-deuterated volatile compounds.

1. Standard Preparation:

  • Prepare individual solutions of the non-deuterated and deuterated standards in a volatile solvent (e.g., hexane).
  • Prepare a mixture of the standards at a known concentration.

2. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity column such as SPB-5 or SPB-35.[9]
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp to a higher temperature to ensure separation.
  • Injector: Split/splitless injector at a temperature appropriate for the analytes.
  • Injection Volume: 1 µL.[3]
  • Detection: Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode to differentiate between the isotopologues.

3. Data Analysis:

  • Acquire the chromatograms and identify the peaks corresponding to the protiated and deuterated compounds based on their mass-to-charge ratios.
  • Measure the retention times and calculate the retention time difference.

Visualizing the Concepts

To better understand the workflow and the factors influencing the isotope effect, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Assessing Deuterium Isotope Effect prep Standard Preparation (Protiated & Deuterated) mix Create 1:1 Mixture prep->mix inject Inject into Chromatograph mix->inject separate Chromatographic Separation inject->separate detect Detection (UV or MS) separate->detect analyze Data Analysis (Measure ΔtR) detect->analyze

Caption: Experimental workflow for assessing the impact of deuteration on retention time.

G cluster_factors Factors Influencing the Chromatographic Deuterium Isotope Effect cluster_molecular Molecular Properties cluster_chromatographic Chromatographic Conditions CDE Chromatographic Deuterium Effect (ΔtR) num_D Number of D Atoms num_D->CDE pos_D Position of D Atoms pos_D->CDE mol_struct Molecular Structure mol_struct->CDE stat_phase Stationary Phase stat_phase->CDE mob_phase Mobile Phase mob_phase->CDE temp Temperature temp->CDE

Caption: Key factors that modulate the chromatographic deuterium isotope effect.

Conclusion

The deuterium isotope effect on chromatographic retention time is a well-documented phenomenon that researchers utilizing stable isotope-labeled internal standards must consider.[2] While often subtle, these retention time shifts can have significant implications for analytical accuracy, particularly in quantitative LC-MS analysis where co-elution is critical for the correction of matrix effects.[4] By understanding the underlying principles of the CDE and systematically evaluating the impact of molecular and experimental factors, researchers can develop robust and reliable chromatographic methods. This guide provides a framework for comparing and predicting the chromatographic behavior of deuterated compounds, enabling more accurate and precise analytical measurements in drug development and other scientific disciplines.

References

A Comparative Guide to Regulatory Guidelines for Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is fundamental to the successful progression of new therapeutics. The use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone of high-quality quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines to ensure the quality and consistency of bioanalytical data.[2] This guide provides an objective comparison of regulatory expectations, the performance of different internal standards, and supporting experimental data.

A significant development in the regulatory landscape is the harmonization of guidelines under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[3] This unified standard has been adopted by both the FDA and EMA, streamlining the global drug development process.[2][3] The core principle of these guidelines is to ensure that an analytical method is suitable for its intended purpose, which is achieved through rigorous validation of various performance characteristics.[4][5]

The Gold Standard: Stable Isotope-Labeled Internal Standards

A SIL-IS is a form of the analyte where one or more atoms have been replaced by a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] This near-identical chemical structure ensures that the SIL-IS co-elutes with the analyte and experiences the same extraction recovery and matrix effects, leading to more accurate and precise quantification.[1][6] While SIL-ISs are considered the "gold standard," practical considerations may sometimes lead to the use of structural analog internal standards.[2][7]

Performance Comparison: SIL-IS vs. Structural Analog IS

The choice of internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes a comparison of expected performance based on key validation parameters outlined in the ICH M10 guideline.[7]

Validation ParameterAcceptance Criteria (ICH M10)Expected Performance with SIL-ISExpected Performance with Structural Analog IS
Selectivity Response in blank matrix should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[3][7]Excellent: Unlikely to have interferences at the IS mass-to-charge ratio.[7]Good to Moderate: Higher potential for interference from endogenous matrix components.[7]
Accuracy & Precision For Quality Control (QC) samples, the deviation of the mean from the nominal value should be within ±15% (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[7]High: Superior ability to correct for variability leads to better accuracy and precision.[7]Acceptable to Moderate: Performance is highly dependent on the similarity of the analog to the analyte.[7]
Matrix Effect The accuracy for low and high QCs in at least 6 different matrix lots should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[7]Excellent: Co-elution and identical physicochemical properties ensure effective compensation for matrix effects.[1]Moderate to Poor: Differences in physicochemical properties can lead to differential matrix effects, impacting accuracy and precision.[7]
Recovery While no specific acceptance criteria are set, recovery should be consistent and reproducible.[7]Excellent: Near-identical extraction recovery to the analyte.[8]Moderate: Recovery may differ from the analyte, requiring more rigorous validation.

Comparative Experimental Data

The following table presents a summary of quantitative data from a study comparing the performance of a stable isotope-labeled internal standard (¹³C,D₂-labeled tacrolimus) and a structural analog internal standard (ascomycin) for the quantification of tacrolimus in whole blood.[8]

Parameter¹³C,D₂-labeled Tacrolimus (SIL-IS)Ascomycin (Analog IS)
LLOQ (ng/mL) 0.50.5
Accuracy (%) 98.7 - 103.495.8 - 105.2
Imprecision (%CV) 2.1 - 4.53.8 - 7.1
Matrix Effect (%CV) < 5< 15

Experimental Protocols

Detailed methodologies are crucial for the successful validation of a bioanalytical method using a stable isotope-labeled internal standard.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation:

    • Accurately weigh a suitable amount of the analyte and the SIL-IS.

    • Dissolve each in an appropriate organic solvent to create individual stock solutions of a known concentration (e.g., 1 mg/mL).

    • Store the stock solutions at a recommended temperature, typically -20°C or below, in amber vials to protect from light.[9]

  • Working Standard Solution Preparation:

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution with the appropriate solvent.

    • Prepare working solutions for Quality Control (QC) samples from a separate stock solution of the analyte.

  • Internal Standard Working Solution:

    • Dilute the SIL-IS stock solution to a final concentration that will be added to all samples (calibration standards, QCs, and study samples).

Protocol 2: Bioanalytical Method Validation - Key Experiments
  • Selectivity:

    • Analyze at least six individual sources of the appropriate blank matrix.

    • Evaluate for interference at the retention time of the analyte and the SIL-IS.

    • Acceptance Criteria: The response of interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.[3]

  • Calibration Curve:

    • Prepare a calibration curve for each analytical run consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels.

    • Acceptance Criteria: At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).[3]

  • Accuracy and Precision:

    • Analyze QC samples at a minimum of four concentration levels (Low, Medium, High, and LLOQ) in at least three replicates.

    • Perform this for both within-run and between-run assessments.

    • Acceptance Criteria: The within-run and between-run accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The within-run and between-run precision should not exceed 15% (%CV) (20% at the LLOQ).[3]

  • Stability:

    • Evaluate the stability of the analyte and SIL-IS in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

    • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[3] It is not necessary to study the stability of stable-isotope labeled internal standards if it is demonstrated that no isotope exchange reactions occur under the same conditions as the analyte stability was demonstrated.[10]

Visualizing Workflows

Diagrams created using the DOT language illustrate key aspects of the bioanalytical method validation process and the role of the internal standard.

cluster_0 Method Development cluster_1 Method Validation (ICH M10) cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 LC-MS/MS Parameter Tuning MD2->MD3 MV1 Selectivity MD3->MV1 MV2 Calibration Curve MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Stability MV3->MV4 MV5 Matrix Effect MV4->MV5 MV6 Dilution Integrity MV5->MV6 SA1 Sample Extraction & IS Spiking MV6->SA1 SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing & Quantification SA2->SA3

Caption: Bioanalytical method validation workflow as per ICH M10.

Start Need for Internal Standard SIL_available Is a SIL-IS Commercially Available? Start->SIL_available Custom_synth Is Custom Synthesis Feasible? (Cost/Time) SIL_available->Custom_synth No Use_SIL Select and Procure SIL-IS SIL_available->Use_SIL Yes Custom_synth->Use_SIL Yes Analog_select Select Best Structural Analog Custom_synth->Analog_select No Validate_SIL Validate Method with SIL-IS Use_SIL->Validate_SIL Validate_analog Rigorously Validate Method with Analog IS Analog_select->Validate_analog End Proceed to Sample Analysis Validate_SIL->End Validate_analog->End

Caption: Decision workflow for selecting an internal standard.

References

Safety Operating Guide

Proper Disposal of Octanoic-d15 Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Octanoic-d15 acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on information from safety data sheets (SDS) and best laboratory practices.

Immediate Safety and Logistical Information

This compound is a deuterated fatty acid that requires careful handling due to its corrosive nature and potential environmental hazards. It is classified as a substance that causes severe skin burns and eye damage and is harmful to aquatic life with long-lasting effects.

Summary of Key Safety Data:

PropertyValueSource
CAS Number69974-55-6[1][2]
Molecular FormulaCD₃(CD₂)₆CO₂H
Molecular Weight159.30 g/mol [2][3]
AppearanceLiquid[1]
Boiling Point237 °C (lit.)
Melting Point16 °C (lit.)
Flash Point113 °C (235.4 °F) - closed cup
Density1.005 g/mL at 25 °C
Hazard Class8 (Corrosive)
UN Number3265

Operational Plan for Disposal

The primary recommended method for the disposal of this compound is incineration.[3] This should be carried out in a licensed hazardous waste disposal facility with a chemical incinerator equipped with an afterburner and scrubber.[3] Due to its flammability, extra care must be taken during ignition.[3] Under no circumstances should this chemical be allowed to enter drains or the environment. [2][3]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE. This includes:

    • Nitrile rubber gloves (minimum layer thickness: 0.4 mm)

    • Chemical safety goggles or a face shield

    • A lab coat or other protective clothing to prevent skin contact.[4]

    • In case of insufficient ventilation, use a NIOSH (US) or CEN (EU) approved respirator.[2][3]

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be made of a material compatible with corrosive and acidic substances.

    • Ensure the container is tightly closed to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Corrosive," "Acidic," and the full chemical name: "this compound."

    • Include the CAS number (69974-55-6) and the approximate quantity of waste.

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be cool, dry, and well-ventilated.[5]

    • Keep it away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal:

    • Arrange for pick-up and disposal by a licensed hazardous waste management company.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS).

    • Do not mix with other waste streams unless explicitly permitted by the disposal company.

  • Spill Management:

    • In the event of a spill, evacuate the area.[2][3]

    • Ensure adequate ventilation.[2][3]

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or earth).

    • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

    • Do not let the spill enter drains.[2]

  • Empty Container Disposal:

    • Empty containers should be handled as hazardous waste and disposed of in the same manner as the chemical itself. Do not reuse empty containers.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start Start cluster_ppe Safety First cluster_collection Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal start Have this compound waste? ppe Wear appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat start->ppe collect Collect in a designated, labeled, sealed container ppe->collect label_waste Label as 'Hazardous Waste, Corrosive, Acidic' collect->label_waste store Store in a cool, dry, well-ventilated area label_waste->store check_compat Away from incompatible materials (bases, oxidizers) store->check_compat disposal_co Contact licensed hazardous waste disposal company check_compat->disposal_co provide_sds Provide Safety Data Sheet disposal_co->provide_sds incinerate Incinerate at a licensed facility provide_sds->incinerate

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Octanoic-d15 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Octanoic-d15 acid, ensuring both personal safety and the integrity of your research.

Understanding the Hazards

This compound is classified as a substance that can cause severe skin burns and serious eye damage.[1] It is also considered harmful to aquatic life with long-lasting effects.[1] The material is corrosive to metals and tissue.[2] While the chemical, physical, and toxicological properties of the deuterated form have not been as thoroughly investigated as its non-deuterated counterpart, it is crucial to handle it with the utmost care, assuming similar or identical hazards.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. All PPE should be inspected prior to use.[3]

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[3] For higher risk activities, use chemical safety goggles and/or a full-face shield.[4]To protect against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4] A lab coat is the minimum requirement; an impervious apron should be worn for larger quantities.To prevent skin contact which can cause severe burns.[2] Gloves should be disposed of after use in accordance with good laboratory practices.[3]
Respiratory Protection Required when vapors or aerosols are generated. Use a P95 (US) or P1 (EU) particle respirator for nuisance exposures. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[3]Inhalation may cause respiratory irritation.[3] A proper fit for respirators is essential for their effectiveness.[4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol minimizes the risk of exposure and accidents.

Step 1: Pre-Handling Preparations

  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before use.[3]

  • Ensure Emergency Equipment is Accessible: Verify the location and functionality of the nearest eyewash station, safety shower, and fire extinguisher.

  • Prepare a Designated Workspace: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5]

  • Assemble Spill Control Materials: Have neutralizing and absorbent materials ready to manage any potential spills.

  • Don Appropriate PPE: Put on all required PPE as detailed in the table above before handling the chemical.[5]

Step 2: Handling the Substance

  • Avoid Direct Contact: Do not allow the chemical to come into contact with skin or eyes.[3]

  • Prevent Inhalation: Avoid breathing vapors, mist, or gas.[3][5]

  • Control Aerosol and Dust Formation: Handle the substance in a manner that avoids the formation of dust and aerosols.[3]

  • Use Secondary Containment: When transporting breakable containers of the acid, always use non-breakable secondary containers.

  • Proper Technique for Dilution: If diluting, always add the acid to water, never the other way around, to prevent violent spattering.

Step 3: Post-Handling Procedures

  • Decontaminate and Clean: Clean the work area thoroughly after use.

  • Properly Remove PPE: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] Dispose of contaminated gloves and other disposable PPE as hazardous waste.[3]

  • Personal Hygiene: Wash hands and face thoroughly with soap and plenty of water after handling and before breaks.[3]

  • Secure Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed and consider storing under an inert gas as the material can be hygroscopic.[3]

Disposal Plan: Environmental Responsibility

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect the substance and any contaminated materials (e.g., absorbent pads, gloves, paper towels) in suitable, closed, and clearly labeled containers for disposal.[3]

  • Professional Disposal: Dispose of the contents and container at an approved waste disposal plant. Do not allow the product to enter drains or waterways.[3][5]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Quantitative Data and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 69974-55-6[3][6]
Molecular Formula CD₃(CD₂)₆CO₂H[6]
Molecular Weight 159.30 g/mol [3][6]
Melting Point 16 °C (lit.)[6]
Boiling Point 237 °C (lit.)[6]
Density 1.005 g/mL at 25 °C[6]
Flash Point 113 °C (235.4 °F) - closed cup[6]
Storage Class Code 8A - Combustible corrosive hazardous materials[6]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_sds Review SDS prep_workspace Prepare Fume Hood prep_sds->prep_workspace prep_ppe Don PPE handle_substance Handle Substance prep_ppe->handle_substance prep_workspace->prep_ppe handle_spill Spill Occurs? handle_substance->handle_spill post_decontaminate Decontaminate Workspace handle_substance->post_decontaminate handle_spill->handle_substance No handle_spill_kit Use Spill Kit handle_spill->handle_spill_kit Yes handle_spill_kit->handle_substance post_ppe Doff & Dispose PPE post_decontaminate->post_ppe post_wash Wash Hands post_ppe->post_wash dispose_waste Collect Hazardous Waste post_ppe->dispose_waste post_store Store Chemical post_wash->post_store dispose_professional Arrange Professional Disposal dispose_waste->dispose_professional

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octanoic-d15 acid
Reactant of Route 2
Octanoic-d15 acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.